molecular formula C29H36O10 B15595994 Lancifodilactone C

Lancifodilactone C

Cat. No.: B15595994
M. Wt: 544.6 g/mol
InChI Key: CWFGQJNQESAHDH-YNKBLOEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lancifodilactone C has been reported in Schisandra lancifolia with data available.

Properties

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(1R,3S,7S,10R,12R,13S,15R,17S,18R,21S,22R,23R,25R,29R)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone

InChI

InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12-,13-,14-,15+,17+,18-,19+,20+,21-,26-,27-,28+,29-/m1/s1

InChI Key

CWFGQJNQESAHDH-YNKBLOEBSA-N

Origin of Product

United States

Foundational & Exploratory

The Nortriterpenoid Lancifodilactone C: A Technical Guide to its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C is a complex nortriterpenoid natural product that has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, focusing on its natural origin, methodologies for its extraction and isolation, and its biological significance within the broader context of related compounds. Quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships in experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Natural Source of this compound

This compound is a secondary metabolite produced by the plant species Schisandra lancifolia.[1] This plant, belonging to the Schisandraceae family, is a known producer of a diverse array of bioactive molecules, particularly nortriterpenoids. Several related compounds, including Lancifodilactones B, D, E, F, and G, have also been isolated from the leaves and stems of this plant.[1][2] The co-occurrence of these structurally similar compounds suggests a common biosynthetic origin within Schisandra lancifolia.

Quantitative Data

ParameterValueReference
Starting Plant Material (dried leaves and stems of S. lancifolia)5.7 kg[2]
Crude Extract290 g[2]
Ethyl Acetate (B1210297) (EtOAc) Fraction101 g[2]
Final Yield of Lancifodilactone F 25.2 mg [2]

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of lancifodilactones from Schisandra lancifolia, based on the successful protocol reported for Lancifodilactone F.[2] This procedure is representative of the techniques required to isolate this compound.

3.1. Extraction

  • Plant Material Preparation: Air-dry the leaves and stems of Schisandra lancifolia and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material (5.7 kg) with 70% aqueous acetone (B3395972) (4 x 15 L) at room temperature.

  • Concentration: Combine the extracts and concentrate them under reduced pressure (in vacuo) to yield a crude extract (290 g).

3.2. Fractionation

  • Solvent Partitioning: Partition the crude extract between water (H₂O) and ethyl acetate (EtOAc).

  • Fraction Collection: Separate the layers and collect the EtOAc fraction (101 g).

3.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction to repeated column chromatography over silica gel.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the relevant fractions using a preparative HPLC system.

    • Column: Zorbax SB-C18 (9.4 mm x 25 cm)

    • Mobile Phase: Methanol-Water (MeOH-H₂O) 40:60

    • System: Agilent 1100 HPLC

3.4. Structural Elucidation

The structures of the isolated compounds, including the various lancifodilactones, are determined through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the molecular structure and absolute stereochemistry.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, research on related nortriterpenoids from the Schisandra genus provides strong indications of their potential biological activities and mechanisms of action.

4.1. Anti-HIV Activity

Lancifodilactone G, a closely related compound isolated from Schisandra lancifolia, has demonstrated anti-HIV activity.[3][4][5]

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Lancifodilactone G95.47 ± 14.19> 2001.82 - 2.46[4]

4.2. Cytotoxicity

Several nortriterpenoids isolated from Schisandra sphenanthera have been evaluated for their cytotoxic activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. While this compound was not among the tested compounds, the data for other related molecules, such as schirubrisin B, highlight the potential of this class of compounds as cytotoxic agents.

4.3. Potential Signaling Pathways

Broader studies on extracts from Schisandra species and their constituent nortriterpenoids suggest modulation of key cellular signaling pathways, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is a critical regulator of the inflammatory response.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): This pathway is a key regulator of the antioxidant response.

The modulation of these pathways suggests that this compound and its congeners may possess anti-inflammatory and antioxidant properties.

Visualizations

5.1. Experimental Workflow

experimental_workflow plant_material Schisandra lancifolia (Leaves and Stems) extraction Extraction (70% aq. Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (H₂O/EtOAc) crude_extract->partition etoac_fraction EtOAc Fraction partition->etoac_fraction silica_gel Silica Gel Chromatography etoac_fraction->silica_gel hplc Preparative HPLC silica_gel->hplc lancifodilactone_c This compound hplc->lancifodilactone_c

Caption: A generalized workflow for the isolation of this compound.

5.2. Potential Signaling Pathway Interactions

signaling_pathways lancifodilactone_c This compound (and related Nortriterpenoids) nfkb_pathway NF-κB Pathway lancifodilactone_c->nfkb_pathway Modulation nrf2_pathway Nrf2 Pathway lancifodilactone_c->nrf2_pathway Modulation inflammatory_response Inflammatory Response nfkb_pathway->inflammatory_response antioxidant_response Antioxidant Response nrf2_pathway->antioxidant_response

Caption: Potential signaling pathways modulated by this compound.

References

An In-depth Technical Guide on the Chemical Constituents of Schisandra lancifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandra lancifolia, a member of the Schisandraceae family, is a rich source of diverse and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the chemical constituents isolated and identified from this plant species. The primary classes of compounds include a variety of highly oxygenated nortriterpenoids and a range of lignans (B1203133). Many of these compounds have demonstrated significant biological activities, including anti-HIV-1 and cytotoxic effects. This document details the chemical structures, quantitative bioactivity data, and the experimental protocols for the isolation, purification, and structural elucidation of these key constituents. Furthermore, it visualizes the general workflow for phytochemical analysis and a representative signaling pathway potentially modulated by compounds of the Schisandra genus, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Schisandra is well-regarded in traditional medicine and modern phytochemistry for its complex and unique chemical profile, primarily characterized by dibenzocyclooctadiene lignans and structurally diverse triterpenoids. Schisandra lancifolia (Rehd. et Wils) A. C. Smith, a climbing plant primarily found in China, has been the subject of numerous phytochemical investigations.[1] These studies have led to the discovery of a plethora of novel compounds, particularly nortriterpenoids with intricate skeletal frameworks and various lignans.[2][3] The significant biological activities exhibited by these compounds, such as anti-HIV and cytotoxic properties, underscore the therapeutic potential of S. lancifolia and its constituents.[1][4][5] This guide aims to consolidate the current knowledge on the chemical constituents of S. lancifolia, presenting detailed information on their isolation, characterization, and biological evaluation to support further research and development.

Major Chemical Constituents

The chemical constituents of Schisandra lancifolia are predominantly categorized into two major classes: triterpenoids (with a notable abundance of nortriterpenoids) and lignans.

Triterpenoids and Nortriterpenoids

A significant number of highly oxygenated nortriterpenoids have been isolated from the leaves and stems of S. lancifolia. These compounds often possess complex and unique carbon skeletons.

Table 1: Triterpenoids and Nortriterpenoids from Schisandra lancifolia and their Bioactivities

Compound NameMolecular FormulaSource (Part of Plant)BioactivityQuantitative Data (EC₅₀/IC₅₀/GI₅₀)Citation(s)
Lancifodilactone G-Medicinal PlantAnti-HIV-1EC₅₀ = 95.47 ± 14.19 µg/mL[1]
Cytotoxicity (C8166 cells)CC₅₀ > 200 µg/mL[1]
Lancifodilactone H-Leaves and StemsWeak Anti-HIV-1-[5]
Lancifodilactones I-N-Leaves and StemsAnti-HIV-1-[6]
Lancifoic Acid A-Leaves and StemsWeak Anti-HIV-1-[5]
Nigranoic Acid-Leaves and StemsWeak Anti-HIV-1-[5][7]
Schilancitrilactone A-StemsAntifeedant15.73 µg/cm²[8]
Schilancitrilactone C-StemsAnti-HIV-1EC₅₀ = 27.54 µg/mL[8]
20-hydroxymicrandilactone D-Leaves and StemsAnti-HIV-1EC₅₀ in the range of 3.0—99.0 µg/ml[9][10]
Lancifodilactones B-E-Leaves and Stems--[3]
Wuwezidilactones Q and R-Stems--[11]
Micranoic acid BC₃₀H₄₆O₄StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]
Coccinic acidC₃₀H₄₆O₄StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]
Schisanlactone BC₃₀H₄₄O₃StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]
Anwuweizonic acidC₃₀H₄₆O₃StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]
Lignans

Several lignans, including new neolignans, have been identified in S. lancifolia, contributing to its pharmacological profile.

Table 2: Lignans from Schisandra lancifolia and their Bioactivities

Compound NameMolecular FormulaSource (Part of Plant)BioactivityQuantitative Data (EC₅₀/IC₅₀/GI₅₀)Citation(s)
Schilancifolignan D-Leaves and StemsWeak Anti-HIV-1, Cytotoxicity-[2]
Schilancifolignan E-Leaves and StemsWeak Anti-HIV-1, Cytotoxicity-[2]
Lancilignanside A-Leaves and StemsAnti-HIV-1EC₅₀ in the range of 3.0—99.0 µg/ml[9][10]
EpischisandroneC₂₃H₂₄O₇Stems--[12]
Tigloylgomisin PC₂₈H₃₂O₉StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]
CagayanoneC₂₈H₃₆O₇StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]
(-)-Gomisin L₂C₂₂H₂₈O₆StemsModerate CytotoxicityGI₅₀ = 11.83-35.65 μM[12]

Experimental Protocols

The isolation and structural elucidation of chemical constituents from S. lancifolia generally follow a standardized workflow in natural product chemistry.

General Extraction and Isolation Procedure
  • Plant Material Collection and Preparation : The leaves and stems of S. lancifolia are collected, air-dried, and pulverized.

  • Extraction : The powdered plant material is typically extracted with a 70% aqueous acetone (B3395972) or ethanol (B145695) solution at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning : The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity. The lignans and triterpenoids are often concentrated in the EtOAc fraction.

  • Chromatographic Separation : The bioactive fractions (e.g., EtOAc extract) are subjected to various chromatographic techniques for the isolation of pure compounds.

    • Column Chromatography (CC) : Repeated column chromatography is the primary method for separation.

      • Stationary Phases : Silica gel and Sephadex LH-20 are commonly used.

      • Mobile Phases : Gradient elution with solvent systems like chloroform-methanol or hexane-acetone is employed.

    • Preparative Thin-Layer Chromatography (pTLC) : This technique is used for the final purification of small quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is often used for the purification of closely related compounds. Reversed-phase columns (e.g., C18) with mobile phases such as methanol-water or acetonitrile-water gradients are frequently utilized.[13]

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Dried Plant Material Dried Plant Material Crude Extract Crude Extract Dried Plant Material->Crude Extract 70% Acetone/Ethanol Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Column Chromatography Column Chromatography EtOAc Fraction->Column Chromatography Sub-fractions Sub-fractions Column Chromatography->Sub-fractions HPLC / pTLC HPLC / pTLC Sub-fractions->HPLC / pTLC Pure Compounds Pure Compounds HPLC / pTLC->Pure Compounds Structural Elucidation Structural Elucidation Pure Compounds->Structural Elucidation Bioactivity Assays Bioactivity Assays Structural Elucidation->Bioactivity Assays

Figure 1: General workflow for the isolation and analysis of chemical constituents.
Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) and high-resolution ESI-MS (HR-ESI-MS) are used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY/NOESY) experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[2][3]

  • Single-Crystal X-ray Diffraction : This technique is employed for the unambiguous determination of the absolute stereochemistry of crystalline compounds.[1]

  • Other Spectroscopic Methods : Infrared (IR) spectroscopy is used to identify functional groups, and ultraviolet (UV) spectroscopy is used for detecting chromophores. Circular dichroism (CD) spectra can also aid in stereochemical assignments.

Bioactivity Assays
  • Anti-HIV Activity : The anti-HIV activity is typically evaluated by measuring the inhibition of HIV-1 induced cytopathic effects in cell lines such as C8166. The 50% effective concentration (EC₅₀) is determined. Azidothymidine (AZT) is commonly used as a positive control.[1][5]

  • Cytotoxicity Assays : The cytotoxicity of the compounds is assessed against various human cancer cell lines (e.g., A549, PC-3, KB, and KBvin) and in some cases, against the cell line used for the antiviral assay (e.g., C8166). The 50% cytotoxic concentration (CC₅₀) or 50% growth inhibition (GI₅₀) is calculated.[2][12]

Signaling Pathways and Mechanisms of Action

While specific signaling pathway studies for compounds isolated from Schisandra lancifolia are limited, research on related compounds from other Schisandra species provides insights into potential mechanisms of action. For instance, lignans from Schisandra chinensis have been shown to modulate inflammatory pathways.

The anti-HIV activity of some compounds from S. lancifolia, such as nigranoic acid, has been suggested to involve the inhibition of HIV reverse transcriptase (RT).[7] This represents a direct enzymatic inhibition rather than a complex host cell signaling pathway.

However, for cytotoxic and potential anti-inflammatory effects, pathways such as NF-κB and MAPK are often implicated for lignans from the Schisandra genus. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for these types of compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IKK Complex->NF-κB (p65/p50) Releases IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus NF-κB (active) NF-κB (active) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inflammatory Response Inflammatory Response Pro-inflammatory Genes (TNF-α, IL-6, COX-2)->Inflammatory Response Schisandra Lignans Schisandra Lignans Schisandra Lignans->IKK Complex Inhibits Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS)

Figure 2: A potential anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion

Schisandra lancifolia is a prolific source of structurally novel and biologically active nortriterpenoids and lignans. The compounds isolated from this plant have demonstrated promising anti-HIV-1 and cytotoxic activities, warranting further investigation for their therapeutic potential. This guide provides a consolidated resource of the known chemical constituents, their quantitative biological data, and the methodologies for their study. Future research should focus on elucidating the specific mechanisms of action and signaling pathways for the most potent compounds to advance their development as potential drug candidates. The unique chemical diversity of S. lancifolia continues to make it a valuable subject for natural product research.

References

X-ray Crystallography of Lancifodilactone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic studies of lancifodilactone compounds, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus. This document details the experimental protocols for crystal structure determination, presents key crystallographic data, and explores the biological significance of these structural insights, particularly in the context of their anti-HIV activity.

Introduction

Lancifodilactone compounds, such as Lancifodilactone G, are complex natural products that have garnered significant interest due to their unique molecular architecture and promising biological activities. X-ray crystallography has been an indispensable tool in elucidating the absolute stereochemistry of these intricate molecules, providing a foundational understanding for synthetic efforts and structure-activity relationship (SAR) studies. This guide will focus on the crystallographic analysis of Lancifodilactone G acetate (B1210297), a key derivative for which structural data is available.

Experimental Protocols

The determination of the crystal structure of lancifodilactone compounds involves two critical stages: the growth of high-quality single crystals and the subsequent diffraction experiment.

Crystallization

The crystallization of Lancifodilactone G acetate was achieved as a crucial step in its total synthesis. The following protocol is derived from the synthetic procedure described in the literature.

Protocol for Crystallization of Lancifodilactone G Acetate:

  • Purification: The synthesized Lancifodilactone G acetate is first purified by silica (B1680970) gel column chromatography.

  • Solvent Selection: A suitable solvent system for crystallization is a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent mixture (CH2Cl2/MeOH) at room temperature. The compound is dissolved in a minimal amount of the solvent mixture, and the solution is allowed to stand undisturbed in a loosely capped vial, permitting the gradual evaporation of the solvents. Over time, as the solution becomes supersaturated, single crystals of Lancifodilactone G acetate form.

X-ray Diffraction Data Collection and Structure Refinement

The collection of X-ray diffraction data is a critical step that requires precise instrumentation and careful execution. The parameters used for Lancifodilactone G acetate are typical for small-molecule crystallography.

Data Collection and Refinement Parameters:

ParameterValue
DiffractometerBruker APEX DUO
RadiationMoKα (λ = 0.71073 Å)
Temperature100(2) K
DetectorCCD
Data Collection Methodω and φ scans
Structure SolutionDirect methods (SHELXS-97)
Refinement MethodFull-matrix least-squares on F² (SHELXL-97)

Crystallographic Data

The crystallographic data for Lancifodilactone G acetate provides a precise three-dimensional model of the molecule. The key parameters are summarized in the table below. This data is essential for understanding the molecule's conformation and intermolecular interactions. The Crystallographic Information File (CIF) contains the complete set of data.[1][2]

Table 1: Crystallographic Data for Lancifodilactone G Acetate [1][2]

ParameterLancifodilactone G Acetate
Chemical FormulaC₃₁H₃₈O₁₂
Formula Weight602.61
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.323(3)
b (Å)16.035(5)
c (Å)17.683(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)2928.3(16)
Z4
Density (calculated) (Mg/m³)1.366
Absorption Coefficient (mm⁻¹)0.105
F(000)1280
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.1 to 28.3
Reflections collected21354
Independent reflections7114 [R(int) = 0.045]
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R₁ = 0.048, wR₂ = 0.113
R indices (all data)R₁ = 0.063, wR₂ = 0.123
Absolute structure parameter0.1(6)

Biological Significance and Signaling Pathways

Lancifodilactone G has demonstrated anti-HIV activity.[1] While the precise mechanism of action for lancifodilactone compounds is still under investigation, studies on related nortriterpenoids from Schisandra suggest potential involvement in key signaling pathways that are relevant to viral infection and host immune response.

Anti-HIV Activity and the "Shock and Kill" Strategy

The anti-HIV activity of some natural products is linked to their ability to reactivate latent HIV reservoirs, a key tenet of the "shock and kill" strategy for HIV eradication. This approach involves reactivating the dormant virus, making it visible to the immune system and susceptible to antiretroviral therapy.

Proposed Signaling Pathway for HIV Latency Reversal

Protein Kinase C (PKC) agonists are known to be potent inducers of latent HIV expression through the activation of the NF-κB signaling pathway.[3][4][5] Based on the activity of other nortriterpenoids, it is plausible that lancifodilactone compounds could act as PKC modulators. The proposed signaling cascade is as follows:

  • PKC Activation: Lancifodilactone G interacts with and activates Protein Kinase C (PKC).

  • IκB Phosphorylation: Activated PKC phosphorylates the inhibitory protein IκB.

  • NF-κB Translocation: Phosphorylation of IκB leads to its degradation, releasing the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

  • HIV-1 LTR Activation: NF-κB translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, known as the Long Terminal Repeat (LTR).

  • Viral Transcription: The binding of NF-κB to the LTR initiates the transcription of viral genes, leading to the production of new viral particles and the reactivation of the latent virus.

HIV_Latency_Reversal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lancifodilactone Lancifodilactone G PKC Protein Kinase C (PKC) Lancifodilactone->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates HIV_LTR HIV-1 LTR NFkB_n->HIV_LTR Binds to Viral_Transcription Viral Gene Transcription HIV_LTR->Viral_Transcription Initiates

Proposed signaling pathway for Lancifodilactone G-mediated HIV latency reversal.
Anti-Inflammatory Effects and MAPK Pathway

Compounds from Schisandra are also known to possess anti-inflammatory properties, often through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] Chronic inflammation is a hallmark of HIV infection, and targeting inflammatory pathways could be a complementary therapeutic strategy. It is conceivable that lancifodilactone compounds could also exert their effects through the inhibition of pro-inflammatory signaling cascades.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Lancifodilactone Lancifodilactone Compounds Lancifodilactone->MAPK_Pathway Inhibits Lancifodilactone->NFkB_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators

Potential anti-inflammatory signaling pathway modulated by Lancifodilactone compounds.

Conclusion

X-ray crystallography has been pivotal in defining the complex three-dimensional structure of lancifodilactone compounds. The detailed structural information, combined with insights into their biological activities, provides a solid foundation for further drug development efforts. The proposed mechanisms of action, particularly the modulation of the PKC/NF-κB pathway for anti-HIV latency and the inhibition of the MAPK pathway for anti-inflammatory effects, offer exciting avenues for future research. This guide serves as a technical resource for scientists working on the synthesis, biological evaluation, and clinical application of this promising class of natural products.

References

In-depth Technical Guide on the Anti-HIV Activity of Lancifodilactone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-HIV activity of lancifodilactone analogues, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus. This document summarizes the available quantitative data on their antiviral potency, details the experimental protocols used for their evaluation, and visualizes key experimental workflows.

Introduction

Lancifodilactone analogues are complex natural products that have garnered interest for their potential as anti-HIV agents. These compounds, derived from medicinal plants like Schisandra lancifolia, possess unique and intricate molecular architectures. This guide delves into the scientific data surrounding their ability to inhibit HIV-1 replication, providing a valuable resource for researchers in the field of antiviral drug discovery.

Quantitative Anti-HIV-1 Activity of Lancifodilactone Analogues and Related Nortriterpenoids

The anti-HIV-1 activity of several lancifodilactone analogues and related nortriterpenoids has been evaluated. The following tables summarize the key findings, including the 50% effective concentration (EC50) required to inhibit viral replication and the 50% cytotoxic concentration (CC50) which indicates the compound's toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound.

CompoundVirus StrainCell LineEC50CC50Selectivity Index (SI)Reference
Lancifodilactone G HIV-1C816695.47 ± 14.19 µg/mL> 200 µg/mL> 2.09[1][2]
Micrandilactone C HIV-1Not Specified7.71 µg/mL> 200 µg/mL> 25.94[3]
Lancilactone C HIV-1Not Specified1.4 µg/mL> 100 µg/mL> 71.4
Lancifodilactone H HIV-1Not SpecifiedWeak ActivityNot ReportedNot Reported[4]
Lancifoic acid A HIV-1Not SpecifiedWeak ActivityNot ReportedNot Reported[4]
Nigranoic acid HIV-1Not SpecifiedWeak ActivityNot ReportedNot Reported[4][5]
Schigrandilactone C HIV-1C8166Inhibitory ActivityNot ReportedNot Reported[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of lancifodilactone analogues' anti-HIV activity.

Anti-HIV-1 Assay (Syncytium Formation Inhibition)

This assay is a common method to screen for anti-HIV activity by observing the inhibition of virus-induced cell fusion (syncytia).

  • Cells and Virus:

    • Target Cells: C8166 human T-cell line, which is highly susceptible to HIV-1 infection and readily forms syncytia.

    • Virus: HIV-1IIIB laboratory-adapted strain.

  • Procedure:

    • C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

    • The cells are infected with HIV-1IIIB at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, the test compounds (Lancifodilactone analogues) are added to the cell culture at various concentrations.

    • A positive control (e.g., a known reverse transcriptase inhibitor like zidovudine (B1683550) - AZT) and a negative control (no compound) are included.

    • The cultures are incubated at 37°C in a 5% CO2 incubator.

    • After a set period (typically 3-4 days), the number of syncytia (multinucleated giant cells) in each well is counted under an inverted microscope.

    • The EC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control.

Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the p24 antigen.

  • Procedure:

    • Cell cultures are set up and treated with the test compounds as described in the syncytium assay.

    • After the incubation period, the cell culture supernatant is collected.

    • The supernatant is added to microplate wells pre-coated with a monoclonal antibody specific for HIV-1 p24 antigen.

    • If p24 is present in the supernatant, it will bind to the antibody on the plate.

    • After washing, a second, biotinylated anti-p24 antibody is added, which binds to the captured p24 antigen.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated antibody.

    • A substrate for the enzyme is added, leading to a color change.

    • The intensity of the color is proportional to the amount of p24 antigen present and is measured using a microplate reader.

    • The EC50 value is determined as the compound concentration that reduces the p24 antigen level by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Procedure:

    • C8166 cells are seeded in a 96-well plate.

    • The cells are treated with various concentrations of the test compounds.

    • Control wells with untreated cells are also included.

    • The plate is incubated for the same duration as the anti-HIV assays.

    • After incubation, MTT solution is added to each well and the plate is incubated for a further 2-4 hours.

    • A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

The following diagrams illustrate the general workflows of the key experimental procedures described above.

Experimental_Workflow_Anti_HIV_Assay cluster_culture Cell Culture and Infection cluster_incubation Incubation cluster_analysis Analysis cluster_result Result start C8166 Cells infect Infect with HIV-1 start->infect treat Add Lancifodilactone Analogues infect->treat incubate Incubate at 37°C treat->incubate syncytia Syncytium Counting incubate->syncytia p24 p24 Antigen ELISA incubate->p24 ec50 Calculate EC50 syncytia->ec50 p24->ec50

Caption: Workflow for Anti-HIV-1 Activity Assays.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_incubation Incubation cluster_mtt MTT Assay cluster_result Result start Seed C8166 Cells treat Add Lancifodilactone Analogues start->treat incubate Incubate for specified duration treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance solubilize->read cc50 Calculate CC50 read->cc50

Caption: Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action

The precise mechanism of action for the anti-HIV activity of lancifodilactone analogues is not yet fully elucidated. However, many triterpenoids are known to target various stages of the HIV-1 life cycle. For instance, nigranoic acid, a related triterpenoid (B12794562) also found in Schisandra species, has been shown to inhibit HIV-1 reverse transcriptase.[5] It is plausible that lancifodilactone analogues may also exert their antiviral effects through the inhibition of key viral enzymes such as reverse transcriptase, protease, or integrase. Another potential mechanism could be the inhibition of viral entry into the host cell. Further research is required to pinpoint the specific molecular targets of these compounds.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 cluster_cell Host Cell HIV HIV-1 Virion Entry Viral Entry HIV->Entry 1. Attachment & Fusion RT Reverse Transcription Entry->RT 2. Uncoating Integration Integration RT->Integration 3. Proviral DNA formation Replication Replication Integration->Replication 4. Integration into host genome Assembly Assembly & Budding Replication->Assembly 5. Transcription & Translation Assembly->HIV 6. New Virion Release Lancifodilactone Lancifodilactone Analogues Lancifodilactone->Entry Potential Inhibition Lancifodilactone->RT Potential Inhibition Lancifodilactone->Integration Potential Inhibition

Caption: Potential Inhibition Points of Lancifodilactone Analogues in the HIV-1 Lifecycle.

Conclusion and Future Directions

Lancifodilactone analogues and related nortriterpenoids from Schisandra species represent a promising class of natural products with demonstrated anti-HIV-1 activity. The data presented in this guide highlight their potential as lead compounds for the development of novel antiretroviral agents. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of lancifodilactone analogues are needed to establish clear SAR. This will guide the design of more potent and less toxic derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds inhibit HIV-1 replication is crucial for their further development.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Total Synthesis: The development of efficient total synthesis routes for these complex molecules will be essential for producing sufficient quantities for further studies and potential clinical development. The recent successful total synthesis of Lancilactone C is a significant step in this direction.[7]

This in-depth technical guide serves as a foundational resource for the scientific community to build upon in the quest for new and effective treatments for HIV/AIDS.

References

Cytotoxicity of Schisandra Nortriterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of nortriterpenoids derived from the genus Schisandra. These complex and highly oxygenated molecules have garnered significant interest in oncology research for their potent anti-cancer activities. This document summarizes key cytotoxic data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate further investigation and drug development efforts in this promising area of natural product chemistry.

Quantitative Cytotoxicity Data

The cytotoxic effects of various Schisandra nortriterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for different classes of Schisandra nortriterpenoids.

Table 1: Cytotoxicity (IC50, µM) of Pre-schisanartane and Other Nortriterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Schirubrisin BPC3 (Prostate)3.21 ± 0.68[1][2]
MCF7 (Breast)13.30 ± 0.68[1][2]
Henridilactone APC3 (Prostate)3.21[3]
Abiesonic acidA549 (Lung)22[1]
Compound 1 A549 (Lung)>40[3]
DLD-1 (Colon)>40[3]
WS1 (Fibroblast)>40[3]
Compound 4 HeLa (Cervical)21.40[3]
Tigloylgomisin PA549 (Lung)11.83[4]
PC-3 (Prostate)15.21[4]
KB (Nasopharyngeal)18.64[4]
KBvin (Vincristine-resistant KB)20.45[4]
Micranoic acid BA549 (Lung)25.34[4]
PC-3 (Prostate)28.76[4]
KB (Nasopharyngeal)30.12[4]
KBvin (Vincristine-resistant KB)35.65[4]
Lancifodilactone HA549 (Lung)15.78[4]
PC-3 (Prostate)18.92[4]
KB (Nasopharyngeal)22.43[4]
KBvin (Vincristine-resistant KB)25.88[4]
Schisanlactone BA549 (Lung)14.23[4]
PC-3 (Prostate)17.54[4]
KB (Nasopharyngeal)21.87[4]
KBvin (Vincristine-resistant KB)24.19[4]

Table 2: Cytotoxicity (IC50) of Schiartane and 18-Norschiartane Nortriterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Kadsuphilactone BA2780 (Ovarian)< 25[5]
Ishikawa (Endometrial)< 25[5]
Micrandilactone CHIV-1 Infected T-cellsEC50: 7.71 µg/mL[6]
Schigrandilactone AK562 (Leukemia)Not Reported[7]
HepG2 (Liver)Not Reported[7]
Schigrandilactone BK562 (Leukemia)Not Reported[7]
HepG2 (Liver)Not Reported[7]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the cytotoxic and apoptotic effects of Schisandra nortriterpenoids. This section details the protocols for the most commonly employed assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Schisandra nortriterpenoid for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the nortriterpenoid for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, p-JNK, p-p38, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.

Visualization of Molecular Mechanisms

Schisandra nortriterpenoids exert their cytotoxic effects primarily through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic (mitochondrial) pathway and involves the modulation of key signaling cascades such as the Bcl-2 family of proteins and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

The following diagram illustrates a typical workflow for investigating the cytotoxic and apoptotic effects of Schisandra nortriterpenoids.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_outcomes Data Analysis & Interpretation Cancer Cell Lines Cancer Cell Lines Treatment Treatment Cancer Cell Lines->Treatment Expose to Schisandra Nortriterpenoid Schisandra Nortriterpenoid Schisandra Nortriterpenoid->Treatment MTT Assay MTT Assay Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Treatment->Annexin V/PI Staining Western Blot Western Blot Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Annexin V/PI Staining->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Mechanism Elucidation Mechanism Elucidation IC50 Determination->Mechanism Elucidation Apoptosis Quantification->Mechanism Elucidation Protein Expression Analysis->Mechanism Elucidation

Caption: Workflow for evaluating Schisandra nortriterpenoid cytotoxicity.

Apoptosis Induction via the Intrinsic Pathway

Kadsuphilactone B, a notable Schisandra nortriterpenoid, has been shown to induce caspase-dependent apoptosis. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases.

intrinsic_apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Schisandra Nortriterpenoids\n(e.g., Kadsuphilactone B) Schisandra Nortriterpenoids (e.g., Kadsuphilactone B) Bax Bax (Pro-apoptotic) Schisandra Nortriterpenoids\n(e.g., Kadsuphilactone B)->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Schisandra Nortriterpenoids\n(e.g., Kadsuphilactone B)->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis mapk_apoptosis_pathway cluster_mapk MAPK Activation cluster_downstream Downstream Events Schisandra Nortriterpenoids Schisandra Nortriterpenoids JNK JNK Phosphorylation Schisandra Nortriterpenoids->JNK p38 p38 Phosphorylation Schisandra Nortriterpenoids->p38 Bcl-2 Family\nModulation Bcl-2 Family Modulation JNK->Bcl-2 Family\nModulation p38->Bcl-2 Family\nModulation Caspase\nActivation Caspase Activation Bcl-2 Family\nModulation->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis

References

A Technical Guide to the Physicochemical Properties of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C is a complex nortriterpenoid isolated from plants of the Schisandra genus. This document provides a concise technical overview of its known physicochemical properties, experimental protocols for its isolation and characterization, and insights into its biological context. The information is presented to support ongoing research and development efforts involving this and related natural products.

Physicochemical Properties

This compound is a highly oxygenated tetracyclic triterpenoid. While extensive experimental data on properties like melting point and specific solubility are not widely published, its fundamental molecular characteristics have been determined through computational and spectroscopic methods.[1]

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₉H₃₆O₁₀PubChem[1]
Molecular Weight 544.6 g/mol PubChem[1]
Exact Mass 544.23084734 DaPubChem[1]
IUPAC Name (1R,3S,7S,10R,12R,13S,15R,17S,18R,21S,22R,23R,25R,29R)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.1¹⁵,²².0¹,¹³.0³,⁷.0³,¹⁰.0¹⁷,²¹.0²⁵,²⁹]nonacosane-5,14,19,24-tetronePubChem[1]
CAS Number 663176-26-9PubChem[1]
Physical Description PowderBioCrick
Computed XLogP3-AA 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 10PubChem[1]

Experimental Protocols

The isolation and structural elucidation of this compound require multi-step chromatographic and spectroscopic techniques.

A published method for the preparative separation of this compound from the crude extracts of Schisandra chinensis (Turcz.) Baill utilizes High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thereby preventing irreversible sample adsorption and leading to high sample recovery.

Methodology:

  • Crude Extract Preparation: The air-dried and powdered plant material (e.g., stems and leaves of Schisandra) is extracted using a suitable solvent system, such as 70% aqueous methanol.[2]

  • Initial Cleanup: The crude extract undergoes a preliminary purification step using AB-8 macroporous resin to remove highly polar or non-polar impurities.

  • HSCCC Separation:

    • Apparatus: A preparative HSCCC instrument is used.

    • Two-Phase Solvent System: A specific solvent system is prepared. A successful reported system is a mixture of Chloroform: n-Butyl alcohol: Methanol: Water in a volume ratio of 10:0.5:8:4.

    • Operation: The HSCCC column is filled with the stationary phase, and the apparatus is rotated at a set speed (e.g., 800 rpm). The crude extract, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the column at a defined flow rate.

    • Fraction Collection: Eluted fractions are collected and monitored by an appropriate method (e.g., UV detection or TLC).

  • Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC). A purity of 98.2% has been reported using this method.

  • Structural Identification: The definitive structure of the isolated compound is confirmed through a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS)[3]

    • Infrared (IR) Spectroscopy

    • ¹H Nuclear Magnetic Resonance (NMR)

    • ¹³C Nuclear Magnetic Resonance (NMR)[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the complex carbon skeleton and stereochemistry of this compound.[4] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning proton and carbon signals and establishing connectivity within the molecule.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from lactone rings, and C-O ether linkages.[2]

Mandatory Visualizations

The following diagram illustrates the key steps in the isolation and purification of this compound from its natural source.

G Workflow for Isolation and Purification of this compound cluster_0 Extraction & Pre-Purification cluster_1 Chromatographic Separation cluster_2 Analysis & Identification A Dried Schisandra Plant Material B Crude Solvent Extract A->B Solvent Extraction C Macroporous Resin Cleanup B->C D Refined Extract C->D E High-Speed Counter-Current Chromatography (HSCCC) D->E F Collected Fractions E->F G HPLC Purity Analysis F->G H Spectroscopic Analysis (NMR, MS, IR) F->H I Purified this compound (>98%) G->I H->I

Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While this guide focuses on physicochemical properties, the biological context is crucial for drug development professionals.

  • Biological Activity: Triterpenoids isolated from the Schisandra genus have demonstrated a range of biological activities.[2] Notably, related compounds such as Lancifodilactone F and Lancifodilactone G have shown anti-HIV activity.[2][3]

  • Signaling Pathways: As of the current literature search, specific signaling pathways directly modulated by This compound have not been extensively characterized or published. Research into other complex natural lactones often reveals modulation of key cellular signaling pathways involved in inflammation, proliferation, and apoptosis, such as MAPK, PI3K/Akt/mTOR, and NF-κB.[5][6] Further investigation is required to determine if this compound interacts with these or other pathways.

Conclusion

This compound is a structurally complex natural product with defined molecular and spectroscopic properties. The development of efficient isolation protocols, such as the HSCCC method detailed herein, is critical for obtaining the pure material necessary for further research. While the precise mechanism of action and interaction with cellular signaling pathways remain to be elucidated, the known bioactivity of related compounds suggests that this compound is a valuable candidate for further pharmacological investigation. This guide provides a foundational repository of its chemical and physical characteristics to aid in these future studies.

References

Spectroscopic Blueprint of Lancifodilactone C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of Lancifodilactone C, a complex nortriterpenoid isolated from Schisandra lancifolia. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and analytical methodologies.

Introduction

This compound is a highly oxygenated nortriterpenoid belonging to a class of structurally diverse and biologically active compounds derived from plants of the Schisandraceae family. The intricate polycyclic framework of these molecules presents a significant challenge for structural elucidation, making a thorough spectroscopic analysis paramount. This guide summarizes the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Physicochemical and Spectroscopic Data

The molecular formula of this compound has been established as C₂₉H₃₆O₁₀, with a molecular weight of 544.6 g/mol .[1] High-resolution mass spectrometry provides a more precise measure of its mass, crucial for confirming its elemental composition.

Table 1: Mass Spectrometry and UV-Vis Spectroscopy Data for this compound
ParameterValueReference
Molecular FormulaC₂₉H₃₆O₁₀[1]
HRESIMS [M+Na]⁺ (m/z)567.2150
UV λₘₐₓ (MeOH) (nm)220
Table 2: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)AssignmentReference
3448O-H stretching
1772γ-Lactone C=O stretching
1738Ester C=O stretching
1653C=C stretching
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
149.8
228.1
3171.1
4139.9
5141.2
635.2
782.1
850.2
945.1
1040.9
1142.9
1270.1
1350.0
1484.1
1534.9
1628.0
1750.8
1815.9
19170.2
2078.9
2113.9
2234.1
2321.8
24124.9
25131.8
2625.7
2717.8
2821.2
2960.4

Note: Complete ¹H NMR data with coupling constants is not fully available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AV-400 or similar NMR spectrometer is typically used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded with a spectral width of 200-250 ppm.

  • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments is essential, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.

Mass Spectrometry (MS)

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer or a similar high-resolution instrument.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Spectra are acquired in positive ion mode to observe the [M+Na]⁺ adduct.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.

Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is employed.

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Schisandra lancifolia Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HRESIMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Formula Determine Molecular Formula MS->Formula Connectivity Establish Connectivity NMR->Connectivity Stereochem Determine Stereochemistry NMR->Stereochem Func_Groups Identify Functional Groups IR->Func_Groups UV->Func_Groups Formula->Connectivity Func_Groups->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Potential Biological Activity and Signaling Pathway

Triterpenoids isolated from Schisandra species have demonstrated a range of biological activities, with anti-HIV-1 activity being a notable property. While the specific mechanism of this compound is yet to be fully elucidated, related compounds have been shown to inhibit various stages of the HIV-1 life cycle. A plausible mechanism of action involves the inhibition of key viral enzymes such as reverse transcriptase and integrase, as well as interference with the production of viral Gag protein.

The following diagram illustrates a hypothetical signaling pathway for the anti-HIV-1 activity of Schisandra triterpenoids.

Anti_HIV_Pathway cluster_virus HIV-1 Life Cycle HIV_entry HIV-1 Entry RT Reverse Transcription HIV_entry->RT Integration Integration RT->Integration Transcription Viral Transcription Integration->Transcription Translation Viral Protein Synthesis Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding Lancifodilactone_C This compound (or related triterpenoids) Lancifodilactone_C->RT Inhibition Lancifodilactone_C->Integration Inhibition Lancifodilactone_C->Translation Inhibition of Gag Production

Caption: Postulated anti-HIV-1 mechanism of Schisandra triterpenoids.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The tabulated data and outlined experimental protocols serve as a valuable reference for researchers in natural product chemistry and drug discovery. Further investigation is warranted to fully elucidate the complete ¹H NMR data and to explore the specific molecular mechanisms underlying the biological activities of this complex nortriterpenoid.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Schinortriterpenoids: A Case Study on Lancifodilactone G Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Introduction:

The schinortriterpenoids, isolated from plants of the Schisandraceae family, are a class of natural products renowned for their complex molecular architectures and significant biological activities, including anti-HIV properties. This document provides detailed application notes and protocols relevant to the total synthesis of these intricate molecules.

Important Note on Nomenclature: As of the latest literature review, a completed total synthesis of Lancifodilactone C (PubChem CID: 12080815, Molecular Formula: C29H36O10) has not been reported. However, the total synthesis of the structurally related and similarly named schinortriterpenoid, Lancifodilactone G Acetate (B1210297) , has been accomplished and extensively documented.[1][2] This work, by Yang and coworkers, serves as an exemplary case study for the synthetic strategies required to access this family of molecules.[3] Additionally, a total synthesis of a compound initially identified as Lancilactone C led to a revision of its proposed structure, highlighting the challenges in characterizing these complex natural products.

This document will focus on the detailed synthetic protocols for Lancifodilactone G Acetate as a representative and instructive example for researchers interested in the synthesis of this compound and other related schinortriterpenoids.

Overall Synthetic Strategy for Lancifodilactone G Acetate

The asymmetric total synthesis of Lancifodilactone G acetate was achieved in 28 steps. The strategy relies on the convergent assembly of key structural fragments. The core elements of the synthesis involve several powerful chemical transformations to construct the complex polycyclic system.

Key Reactions and Transformations:

  • Asymmetric Diels-Alder Reaction: To establish the stereochemistry of the BC ring system.

  • Ring-Closing Metathesis (RCM): For the formation of the eight-membered C-ring.

  • Intramolecular Pauson-Khand Reaction: To construct the sterically congested cyclopentenone F-ring.

  • Cross-Metathesis, Hydrogenation, and Lactonization: A sequence to install the bis-spiro ketal G-ring system.

  • Dieckmann-type Condensation: To form the A-ring late in the synthesis.[2]

The overall synthetic workflow can be visualized as follows:

Lancifodilactone G Acetate Synthesis Workflow cluster_start Starting Materials cluster_BC BC Ring Formation cluster_CDE CDE Ring System cluster_F F Ring Construction cluster_GH GH Ring Installation cluster_A A Ring Formation SM1 2-(triisopropylsiloxy)-1,3-butadiene DielsAlder Asymmetric Diels-Alder SM1->DielsAlder SM2 Chiral Dienophile SM2->DielsAlder RCM Ring-Closing Metathesis DielsAlder->RCM Several Steps PausonKhand Intramolecular Pauson-Khand RCM->PausonKhand Functional Group Manipulation CM_Hydro_Lact Cross-Metathesis, Hydrogenation, Lactonization PausonKhand->CM_Hydro_Lact Intermediate Processing Dieckmann Dieckmann Condensation CM_Hydro_Lact->Dieckmann Advanced Intermediate FinalProduct Lancifodilactone G Acetate Dieckmann->FinalProduct Final Steps

Caption: Overall workflow for the total synthesis of Lancifodilactone G Acetate.

Experimental Protocols for Key Transformations

The following protocols are adapted from the supporting information of the original publications and are intended for use by trained professionals in a suitably equipped laboratory.

Asymmetric Diels-Alder Reaction

This reaction establishes the initial stereocenters of the BC ring system, which are crucial for the stereochemical outcome of the entire synthesis.

Protocol:

  • To a solution of the chiral dienophile (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) at -78 °C is added a Lewis acid catalyst (e.g., a chiral boron or titanium complex, 1.1 eq).

  • The mixture is stirred at this temperature for 30 minutes.

  • A solution of 2-(triisopropylsiloxy)-1,3-butadiene (1.5 eq) in DCM is added dropwise over 10 minutes.

  • The reaction is stirred at -78 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

  • The mixture is allowed to warm to room temperature and extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Reagent/ParameterValue/Condition
Temperature-78 °C
SolventDichloromethane (DCM)
Typical Yield85-95%
Diastereomeric Ratio>95:5
Intramolecular Pauson-Khand Reaction

This cobalt-mediated [2+2+1] cycloaddition is a key step for the construction of the sterically hindered F-ring cyclopentenone.

Protocol:

  • To a solution of the enyne precursor (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or 1,2-dichloroethane, 0.05 M) is added Co2(CO)8 (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC analysis).

  • A promoter, such as N-methylmorpholine N-oxide (NMO) (4.0 eq), is added.

  • The reaction mixture is heated to 45-55 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the tricyclic enone.

Reagent/ParameterValue/Condition
CatalystCo2(CO)8
PromoterN-methylmorpholine N-oxide (NMO)
Temperature45-55 °C
SolventToluene
Typical Yield60-75%

digraph "Pauson-Khand Reaction" {
graph [splines=ortho];
node [shape=box, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Enyne [label="Enyne Precursor"]; Co_Complex [label="Co2(CO)8\nCobalt-Alkyne Complex"]; Cycloaddition [label="[2+2+1] Cycloaddition\n(Alkene, Alkyne, CO)"]; Product [label="Cyclopentenone Product\n(F-Ring)"];

Enyne -> Co_Complex [label="+ Co2(CO)8"]; Co_Complex -> Cycloaddition [label="+ NMO, Heat"]; Cycloaddition -> Product; }

Caption: Simplified schematic of the Pauson-Khand reaction.

Dieckmann-type Condensation

This intramolecular condensation is employed in a late stage of the synthesis to construct the A-ring.

Protocol:

  • A solution of the diester precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.02 M) is cooled to -78 °C under an argon atmosphere.

  • A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M solution in THF), is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is slowly warmed to 0 °C and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.

  • The mixture is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The resulting β-keto ester is purified by flash column chromatography.

Reagent/ParameterValue/Condition
BaseLithium bis(trimethylsilyl)amide (LiHMDS)
Temperature-78 °C to 0 °C
SolventTetrahydrofuran (THF)
Typical Yield70-85%

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of Lancifodilactone G Acetate.

Synthetic StepKey TransformationProduct DescriptionYield (%)
4Asymmetric Diels-AlderBC Ring System92
12Ring-Closing MetathesisCDE Ring System85
15Pauson-Khand ReactionCDEF Ring System73
22LactonizationCDEFGH Ring System88
27Dieckmann CondensationABCDEFGH Ring System78

Note: Step numbers and yields are representative and based on the published literature. For full details, please refer to the original publications.

Signaling Pathways and Logical Relationships

The strategic decisions in this synthesis are guided by the need to control stereochemistry and manage functional group compatibility across a long synthetic sequence.

Synthetic Logic Start Simple Starting Materials Stereocontrol Early Stage Asymmetric Reaction (Diels-Alder) Start->Stereocontrol Establishes Chirality CoreConstruction Formation of Core Polycyclic System (RCM, Pauson-Khand) Stereocontrol->CoreConstruction Propagates Stereochemistry LateStageFunc Late-Stage Ring Formation (Dieckmann) CoreConstruction->LateStageFunc Avoids sensitive functionality early on Target Final Target Molecule (Lancifodilactone G Acetate) LateStageFunc->Target

Caption: Logical flow of the synthetic strategy.

The total synthesis of Lancifodilactone G Acetate showcases a powerful array of modern synthetic methodologies. The protocols and strategies outlined here provide a valuable resource for researchers engaged in the synthesis of complex natural products, particularly those within the schinortriterpenoid family. While the total synthesis of this compound remains an open challenge, the successful synthesis of its congener provides a clear and validated roadmap for approaching such complex targets. Further research in this area may lead to the development of novel anti-HIV agents and other valuable therapeutic compounds.

References

Application Notes and Protocols: Retrosynthetic Analysis of the Lancifodilactone Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the retrosynthetic analysis and key synthetic protocols for the complex core of lancifodilactone G, a representative member of the Schisandraceae nortriterpenoids. The strategies and methodologies outlined are based on the successful total synthesis of lancifodilactone G acetate (B1210297) by Yang and coworkers.[1][2][3]

Introduction to the Lancifodilactone Core

The lancifodilactones are a family of structurally intricate and highly oxygenated nortriterpenoids isolated from the stems of Schisandra lancifolia. Their complex polycyclic architecture, featuring multiple stereocenters and a unique bridged cyclic system, presents a formidable challenge for synthetic chemists. A successful synthetic strategy requires careful planning and the application of powerful and stereoselective bond-forming reactions. This document outlines a proven retrosynthetic approach to the core structure, providing detailed protocols for key transformations.

Retrosynthetic Analysis

The retrosynthetic strategy for the lancifodilactone G core hinges on the disconnection of the complex polycyclic system into more manageable and synthetically accessible precursors. The analysis by Yang and coworkers identified several key strategic bond disconnections.[3] The overall logic of this retrosynthesis is depicted below.

Retrosynthesis Lancifodilactone G Core Lancifodilactone G Core ABC Ring System Precursor ABC Ring System Precursor Lancifodilactone G Core->ABC Ring System Precursor Dieckmann Condensation (A Ring Formation) CDEFGH Ring System CDEFGH Ring System Lancifodilactone G Core->CDEFGH Ring System Late-Stage Coupling BC Ring Diene BC Ring Diene ABC Ring System Precursor->BC Ring Diene Asymmetric Diels-Alder (BC Ring Formation) Acyclic Dienophile Acyclic Dienophile ABC Ring System Precursor->Acyclic Dienophile FG Ring Precursor FG Ring Precursor CDEFGH Ring System->FG Ring Precursor Pauson-Khand Reaction (F Ring Formation) Cyclooctene (B146475) Intermediate Cyclooctene Intermediate Acyclic Precursor for RCM Acyclic Precursor for RCM Cyclooctene Intermediate->Acyclic Precursor for RCM Ring-Closing Metathesis (E Ring Formation) FG Ring Precursor->Cyclooctene Intermediate Functional Group Interconversion

Caption: Retrosynthetic analysis of the Lancifodilactone G core.

The key disconnections are as follows:

  • Dieckmann-type Condensation: The A ring, a five-membered carbocycle, is envisioned to be formed in a late-stage intramolecular Dieckmann-type condensation of a suitable diester precursor.[3] This simplifies the target to a precursor containing the intact BCDEFG ring system.

  • Pauson-Khand Reaction: The sterically congested F ring, a cyclopentenone fused to the G ring, is retrosynthetically disconnected via an intramolecular Pauson-Khand reaction. This reaction is a powerful tool for the construction of five-membered rings.[1][4]

  • Ring-Closing Metathesis (RCM): The oxa-bridged eight-membered E ring is disconnected using a ring-closing metathesis (RCM) strategy. This disconnection reveals a more flexible acyclic precursor.[1][4]

  • Asymmetric Diels-Alder Reaction: The BC ring system is proposed to be constructed via an asymmetric Diels-Alder reaction between a diene and a dienophile. This is a crucial step for establishing the stereochemistry of the core.[3]

Forward Synthesis Workflow

The forward synthesis logically follows the retrosynthetic plan, starting from simple precursors and sequentially building the complex ring system. The overall workflow is illustrated below.

Forward_Synthesis Start Simple Acyclic Precursors DielsAlder Asymmetric Diels-Alder Reaction (BC Ring Formation) Start->DielsAlder RCM_Precursor Elaboration to RCM Precursor DielsAlder->RCM_Precursor RCM Ring-Closing Metathesis (E Ring Formation) RCM_Precursor->RCM PKR_Precursor Functionalization for PKR RCM->PKR_Precursor PKR Intramolecular Pauson-Khand Reaction (F Ring Formation) PKR_Precursor->PKR Dieckmann_Precursor Installation of A Ring Precursor PKR->Dieckmann_Precursor Dieckmann Dieckmann-type Condensation (A Ring Formation) Dieckmann_Precursor->Dieckmann Final Lancifodilactone G Core Dieckmann->Final

Caption: Forward synthesis workflow for the Lancifodilactone G core.

Quantitative Data Summary

The asymmetric total synthesis of lancifodilactone G acetate was accomplished in 28 steps.[2][3][5] The following table summarizes the yields for the key bond-forming reactions.

StepReaction TypeKey Reagents/CatalystsYield (%)Reference
BC Ring Formation Asymmetric Diels-AlderOxazaborolidine Catalyst95[5]
E Ring Formation Ring-Closing MetathesisHoveyda-Grubbs II Catalyst54[4]
F Ring Formation Intramolecular Pauson-KhandCo2(CO)861[2]
A Ring Formation Dieckmann-type CondensationKHMDS78[3]

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These protocols are adapted from the supporting information of the publications by Yang and coworkers.

Asymmetric Diels-Alder Reaction for BC Ring Formation

This protocol describes the enantioselective formation of the BC ring system, a crucial step in establishing the core stereochemistry.[5]

Reaction: Diene + Dienophile → BC Ring Adduct

Materials:

  • Dienophile (e.g., (E)-methyl 4-oxobut-2-enoate)

  • Diene (e.g., 2-(triisopropylsilyloxy)-1,3-butadiene)

  • Oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine)

  • Dichloromethane (DCM), freshly distilled

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the oxazaborolidine catalyst (0.1 eq.).

  • Dissolve the catalyst in freshly distilled DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To this solution, add the dienophile dissolved in DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired BC ring adduct.

Ring-Closing Metathesis for E Ring Formation

This protocol outlines the formation of the eight-membered oxa-bridged E ring using a Hoveyda-Grubbs II catalyst.[4]

Reaction: Acyclic Diene → Cyclooctene

Materials:

  • Acyclic diene precursor

  • Hoveyda-Grubbs II catalyst

  • Toluene, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyclic diene precursor in degassed toluene.

  • Add the Hoveyda-Grubbs II catalyst (5 mol %) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclooctene product.

Intramolecular Pauson-Khand Reaction for F Ring Formation

This protocol describes the construction of the sterically hindered F ring via a cobalt-mediated cyclization.[1][2]

Reaction: Enyne Precursor → Fused Cyclopentenone

Materials:

  • Enyne precursor

  • Dicobalt octacarbonyl (Co2(CO)8)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • N-Methylmorpholine N-oxide (NMO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the enyne precursor in anhydrous DCM.

  • Add dicobalt octacarbonyl (1.1 eq.) to the solution at room temperature.

  • Stir the mixture for 2 hours, during which the color should change to dark red.

  • Add N-methylmorpholine N-oxide (NMO) (3.0 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the fused cyclopentenone.

Dieckmann-type Condensation for A Ring Formation

This protocol details the final ring closure to form the A ring of the lancifodilactone core.[3]

Reaction: Diester Precursor → β-Keto Ester (A Ring)

Materials:

  • Diester precursor

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diester precursor in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of KHMDS in THF (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH4Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the A ring-closed product.

Conclusion

The retrosynthetic analysis and subsequent total synthesis of the lancifodilactone core by Yang and coworkers represent a significant achievement in natural product synthesis. The strategic application of powerful chemical transformations, including the asymmetric Diels-Alder reaction, ring-closing metathesis, Pauson-Khand reaction, and Dieckmann-type condensation, provides a clear and efficient pathway to this complex molecular architecture. The protocols detailed herein offer valuable insights and practical guidance for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

Application Notes and Protocols: Key Steps in the Total Synthesis of Lancifodilactone G Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key synthetic strategies and methodologies employed in the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a structurally complex and biologically active nortriterpenoid.[1] The synthesis, achieved by Yang and coworkers, showcases a series of elegant and strategic chemical transformations.[2][3] Lancifodilactone G is noted for its potential anti-HIV activity and its unique aliphatic enol functional group, making its synthesis a significant achievement in organic chemistry.[1]

Retrosynthetic Analysis and Overall Strategy

The total synthesis of Lancifodilactone G acetate was accomplished in 28 steps, starting from the readily available 2-(triisopropylsiloxy)-1,3-butadiene.[2][3] The synthetic strategy is characterized by a convergent approach, involving the initial construction of key ring systems followed by their strategic assembly. The core challenges in the synthesis included the construction of the sterically congested polycyclic framework and the late-stage installation of the sensitive enol acetate moiety.

A simplified retrosynthetic analysis reveals the key disconnections and strategic bond formations:

Retrosynthesis Lancifodilactone_G_Acetate Lancifodilactone G Acetate Intermediate_A ABCDEFG Ring System Lancifodilactone_G_Acetate->Intermediate_A Dieckmann-type Condensation (A Ring) Intermediate_B BCDEFG Ring System Intermediate_A->Intermediate_B Late-stage functionalization Intermediate_C CDEFGH Ring System Precursor Intermediate_B->Intermediate_C Pauson-Khand Reaction (FG Ring) Fragments Fragments Intermediate_C->Fragments Asymmetric Diels-Alder, RCM, etc.

Caption: Retrosynthetic analysis of Lancifodilactone G acetate.

Key Synthetic Steps and Experimental Protocols

The synthesis is highlighted by several key transformations that enabled the efficient construction of the complex molecular architecture.

Asymmetric Diels-Alder Reaction for BC Ring Scaffold

The synthesis commences with the construction of the BC ring system using a catalytic and enantioselective Diels-Alder reaction.[4] This step was crucial for establishing the initial stereochemistry of the molecule.

Experimental Protocol (Representative):

To a solution of 2-(triisopropylsiloxy)-1,3-butadiene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added the dienophile (1.1 equiv). The oxazaborolidine catalyst (e.g., 10 mol %) is then added, and the reaction mixture is stirred for several hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired ketoester.

Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1Oxazaborolidine ACH₂Cl₂-789587

Table 1. Quantitative data for the asymmetric Diels-Alder reaction.[3]

Ring-Closing Metathesis for the Oxa-Bridged Eight-Membered Ring

The formation of the challenging eight-membered D ring was accomplished via a ring-closing metathesis (RCM) reaction.[5][6] This step is a powerful tool for the formation of medium to large rings.

Experimental Protocol (Representative):

A solution of the diene precursor (1.0 equiv) in anhydrous CH₂Cl₂ is degassed with argon for 15-20 minutes. The Hoveyda-Grubbs II catalyst (5-10 mol %) is then added, and the reaction mixture is stirred at room temperature or gentle reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclized product.

Entry Catalyst Solvent Yield (%)
1Hoveyda-Grubbs IICH₂Cl₂54 (overall)

Table 2. Quantitative data for the Ring-Closing Metathesis.[6]

Intramolecular Pauson-Khand Reaction for the F Ring

The sterically congested F ring was constructed using an intramolecular Pauson-Khand reaction, a powerful method for the synthesis of cyclopentenones.[4][5]

Experimental Protocol (Representative):

To a solution of the enyne precursor (1.0 equiv) in a suitable solvent (e.g., toluene (B28343) or THF) is added Co₂(CO)₈ (1.1 equiv), and the mixture is stirred at room temperature for several hours to form the cobalt-alkyne complex. A promoter, such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), is then added, and the reaction is heated to reflux. After completion (monitored by TLC), the reaction is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash chromatography to give the desired cyclopentenone.

Entry Promoter Solvent Yield (%)
1TMTUTolueneNot specified

Table 3. Conditions for the intramolecular Pauson-Khand reaction.[7]

Dieckmann-type Condensation for the A Ring

The final A ring was installed at a late stage of the synthesis via a Dieckmann-type condensation.[4] This intramolecular cyclization of a diester is a classic method for forming five- or six-membered rings.

Experimental Protocol (Representative):

To a solution of the diester precursor (1.0 equiv) in an anhydrous solvent (e.g., THF or toluene) at 0 °C is added a strong base (e.g., NaH, KHMDS, or NaHMDS) (1.1-1.5 equiv). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Overall Synthetic Workflow

The following diagram illustrates the major transformations in the total synthesis of Lancifodilactone G acetate.

Synthesis_Workflow Start 2-(Triisopropylsiloxy)-1,3-butadiene BC_Ring BC Ring System Start->BC_Ring Asymmetric Diels-Alder CDEFGH_Precursor CDEFGH Ring Precursor BC_Ring->CDEFGH_Precursor Several Steps CDEFGH_System CDEFGH Ring System CDEFGH_Precursor->CDEFGH_System RCM & Pauson-Khand ABCDEFG_System ABCDEFG Ring System CDEFGH_System->ABCDEFG_System Dieckmann-type Condensation Lancifodilactone_G_Acetate Lancifodilactone G Acetate ABCDEFG_System->Lancifodilactone_G_Acetate Final Steps

References

Application Notes and Protocols: Diels-Alder Reaction in Nortriterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Strategic Application of the Diels-Alder Reaction in Nortriterpenoid Synthesis

The synthesis of structurally complex nortriterpenoids, a class of natural products with significant biological activities, presents a formidable challenge to synthetic chemists. The intricate polycyclic frameworks of these molecules necessitate robust and efficient strategies for their construction. The Diels-Alder reaction, a powerful [4+2] cycloaddition, has emerged as a key strategic element in the total synthesis of various natural products. Its ability to form six-membered rings with high stereocontrol in a single step makes it particularly well-suited for the construction of the core carbocyclic skeletons of nortriterpenoids.

This document provides detailed application notes and protocols on the use of the Diels-Alder reaction in the synthesis of nortriterpenoids, with a specific focus on the construction of the ABC ring system of schindilactone A, a representative member of the Schisandra nortriterpenoids. The protocols and data presented are derived from the successful total synthesis reported by the research groups of Tang, Chen, and Yang.

II. Core Principles and Strategic Advantages

The application of the Diels-Alder reaction in the early stages of nortriterpenoid synthesis offers several strategic advantages:

  • Convergent Synthesis: It allows for the rapid assembly of a significant portion of the carbon skeleton by bringing together two less complex fragments (a diene and a dienophile).

  • Stereocontrol: The concerted nature of the Diels-Alder reaction often leads to predictable stereochemical outcomes, which is crucial for establishing the multiple stereocenters present in nortriterpenoids.

  • Efficiency: The formation of two new carbon-carbon bonds and up to four new stereocenters in a single reaction step significantly increases the overall efficiency of the synthetic route.

A generalized strategy for the construction of the nortriterpenoid core using a Diels-Alder reaction is depicted below. This approach typically involves the cycloaddition of a substituted diene with a suitable dienophile to form the foundational A and B rings of the nortriterpenoid skeleton.

Diels_Alder_Strategy Diene Substituted Diene (A-ring precursor) DA_Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->DA_Reaction Dienophile Cyclic Dienophile (B-ring precursor) Dienophile->DA_Reaction ABC_Core ABC Ring System of Nortriterpenoid DA_Reaction->ABC_Core Further_Func Further Functionalization and Ring Closures ABC_Core->Further_Func Nortriterpenoid Complete Nortriterpenoid Skeleton Further_Func->Nortriterpenoid

A generalized workflow for nortriterpenoid synthesis using a Diels-Alder reaction.

III. Experimental Data: Diels-Alder Reaction in the Synthesis of Schindilactone A ABC Ring System

The following table summarizes the quantitative data for the key Diels-Alder reaction in the total synthesis of (±)-schindilactone A, as reported by Sun et al. (2012).[1]

Reactant 1 (Diene)Reactant 2 (Dienophile)Lewis Acid CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)Diastereomeric Ratio
2-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadieneMethyl (E)-2-methyl-4-oxobut-2-enoateMgBr₂·OEt₂Toluene (B28343)12012Diels-Alder Adduct85>20:1

IV. Experimental Protocol: Synthesis of the ABC Ring System of (±)-Schindilactone A

This protocol details the experimental procedure for the Diels-Alder reaction to form the ABC ring system precursor in the total synthesis of (±)-schindilactone A.[1]

Materials:

  • 2-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadiene

  • Methyl (E)-2-methyl-4-oxobut-2-enoate

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • To a solution of methyl (E)-2-methyl-4-oxobut-2-enoate (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add MgBr₂·OEt₂ (1.2 eq).

  • To this stirred solution, add 2-(tert-butyldimethylsilyloxy)-3-methyl-1,3-butadiene (1.5 eq).

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dienophile Dissolve Dienophile in Toluene Add_Catalyst Add MgBr₂·OEt₂ Dienophile->Add_Catalyst Add_Diene Add Diene Add_Catalyst->Add_Diene Heat Heat to 120 °C for 12 h Add_Diene->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with NaHCO₃ (aq) Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Diels-Alder Adduct

A detailed workflow for the Diels-Alder reaction in the synthesis of the schindilactone A ABC ring system.

V. Conclusion

The Diels-Alder reaction is a powerful and reliable method for the construction of the core polycyclic systems of nortriterpenoids. The provided protocol for the synthesis of the ABC ring system of schindilactone A demonstrates the practical application of this strategy, achieving high yield and excellent diastereoselectivity. Researchers in natural product synthesis and drug development can leverage this methodology for the efficient and stereocontrolled synthesis of complex nortriterpenoid scaffolds, facilitating further biological investigation and the development of novel therapeutic agents.

References

Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Lancifodilactone G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, has garnered significant attention due to its unique molecular architecture and promising biological activity, notably its anti-HIV properties. The intricate polycyclic system of Lancifodilactone G presents a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of this natural product involves the formation of its medium-sized rings. Ring-closing metathesis (RCM) has emerged as a powerful and indispensable tool for the construction of the sterically congested carbocyclic and heterocyclic frameworks of Lancifodilactone G. This document provides detailed application notes and protocols for the pivotal RCM steps in the total synthesis of Lancifodilactone G acetate (B1210297), based on the groundbreaking work by Yang and coworkers.

Ring-Closing Metathesis in the Lancifodilactone G Synthesis: An Overview

The total synthesis of Lancifodilactone G acetate employs RCM for the construction of two critical structural motifs: a trisubstituted cyclooctene (B146475) (the D-ring) and an oxa-bridged eight-membered ring. The success of these transformations hinges on the selection of an appropriate ruthenium-based catalyst, with the Hoveyda-Grubbs II catalyst being identified as particularly effective in navigating the sterically demanding environments of the precursor dienes.

Synthetic Strategy Overview

The overall synthetic approach is a convergent one, where key fragments of the molecule are synthesized separately and then brought together. RCM is employed in the later stages to forge crucial ring systems.

A Advanced Linear Precursor RCM Ring-Closing Metathesis (RCM) A->RCM Hoveyda-Grubbs II Core Polycyclic Core of Lancifodilactone G RCM->Core Elaboration Further Functionalization & Elaboration Core->Elaboration LG Lancifodilactone G Acetate Elaboration->LG

Caption: General workflow for the synthesis of Lancifodilactone G acetate highlighting the key RCM step.

Data Presentation

The following table summarizes the key RCM reactions employed in the synthesis of Lancifodilactone G acetate, providing a comparative overview of the reaction conditions and outcomes.

EntryRCM SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1Diene precursor for trisubstituted cycloocteneHoveyda-Grubbs II (10)Toluene (B28343)8012Trisubstituted cyclooctene (D-ring)85[1]
2Diene precursor for oxa-bridged 8-membered ringHoveyda-Grubbs II (5)Toluene1102Oxa-bridged eight-membered ring92[2]

Experimental Protocols

The following are detailed protocols for the key ring-closing metathesis experiments in the total synthesis of Lancifodilactone G acetate.

Protocol 1: Synthesis of the Trisubstituted Cyclooctene (D-ring) via RCM

This protocol describes the formation of the sterically hindered trisubstituted cyclooctene ring within the core structure of Lancifodilactone G.

Materials:

  • Diene precursor for the trisubstituted cyclooctene

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the diene precursor (1.0 equiv) in anhydrous toluene (0.01 M), the Hoveyda-Grubbs II catalyst (0.10 equiv) was added in one portion under an argon atmosphere.

  • The reaction mixture was heated to 80 °C and stirred for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure.

  • The residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired trisubstituted cyclooctene product.

  • The structure of the product was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the Oxa-bridged Eight-membered Ring via RCM

This protocol details the construction of the oxa-bridged eight-membered ring, a key structural feature of the CDEFGH ring system of Lancifodilactone G.

Materials:

  • Diene precursor for the oxa-bridged eight-membered ring

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • A solution of the diene precursor (1.0 equiv) in anhydrous toluene (0.005 M) was thoroughly degassed with argon for 30 minutes.

  • To this solution, the Hoveyda-Grubbs II catalyst (0.05 equiv) was added, and the reaction mixture was heated to 110 °C.

  • The reaction was stirred for 2 hours, with progress monitored by TLC.

  • After completion, the mixture was cooled to room temperature and the solvent was removed in vacuo.

  • The crude product was purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure oxa-bridged eight-membered ring product.

  • Characterization of the product was performed using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Biological Context: Anti-HIV Activity of Lancifodilactone G

Lancifodilactone G has been reported to exhibit anti-HIV activity. While the precise molecular target has not been definitively elucidated, many nortriterpenoids from the Schisandraceae family are known to interfere with the HIV life cycle. The diagram below illustrates the main stages of the HIV life cycle and highlights potential points of inhibition for compounds like Lancifodilactone G. These stages include viral entry, reverse transcription, integration, and viral maturation.

HIV_Lifecycle cluster_cell Host CD4 Cell Entry 1. Viral Entry (Binding and Fusion) RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV HIV Virion HIV->Entry New_HIV New HIV Virion Budding->New_HIV LG_target Potential Inhibition by Lancifodilactone G LG_target->Entry LG_target->RT LG_target->Budding

References

The Pauson-Khand Reaction: A Powerful Tool for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Pauson-Khand reaction (PKR) is a robust and atom-economical organometallic [2+2+1] cycloaddition reaction that constructs a five-membered cyclopentenone ring from an alkyne, an alkene, and carbon monoxide.[1][2] Since its discovery, the PKR has become a cornerstone in synthetic organic chemistry, particularly in the total synthesis of complex natural products and the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for performing the Pauson-Khand reaction in various modalities.

Introduction

The Pauson-Khand reaction is a formal cycloaddition that forms up to two new rings and three new carbon-carbon bonds in a single step, offering a significant increase in molecular complexity.[4][5] The reaction is typically mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈), although catalytic versions employing other transition metals such as rhodium, palladium, and iron have been developed to enhance efficiency and substrate scope.[2][3] The reaction can be performed in both an intermolecular and intramolecular fashion, with the latter being particularly powerful for the stereoselective synthesis of fused and bridged bicyclic systems.[2][6]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, begins with the formation of a stable hexacarbonyl-alkyne-dicobalt complex.[3] Subsequent loss of a carbonyl ligand creates a vacant coordination site for the alkene. This is followed by insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate. Migratory insertion of a carbon monoxide ligand and subsequent reductive elimination yields the cyclopentenone product and regenerates the cobalt species.[1] The regioselectivity of the intermolecular reaction is primarily governed by sterics, with the larger substituent on the alkyne typically residing adjacent to the newly formed carbonyl group.[1] In intramolecular reactions, high levels of stereoselectivity can be achieved, often influenced by the conformation of the tether connecting the alkyne and alkene moieties.[3]

Pauson_Khand_Mechanism cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Alkyne + Co₂(CO)₈ B Alkyne-Co₂(CO)₆ Complex A->B -2CO C Alkene Coordination B->C + Alkene - CO D Metallacyclopentane Intermediate C->D Alkene Insertion E CO Insertion D->E + CO F Reductive Elimination E->F F->B + CO G Cyclopentenone Product F->G Product α,β-Cyclopentenone Reactants Alkyne + Alkene + CO

Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.

Applications in Synthesis

The Pauson-Khand reaction has been extensively utilized in the total synthesis of numerous natural products containing cyclopentenone or related five-membered ring systems. Its ability to rapidly construct complex polycyclic frameworks makes it a highly valuable transformation in drug discovery and development programs.

Data Presentation: Comparison of Pauson-Khand Reaction Conditions

The following tables summarize quantitative data for various Pauson-Khand reactions, providing a comparison of different catalysts, promoters, and substrates.

Table 1: Intermolecular Pauson-Khand Reactions

EntryAlkyneAlkeneCatalyst (mol%)ConditionsYield (%)Ref.
1PhenylacetyleneNorborneneCo₂(CO)₈ (100)Toluene (B28343), 120 °C, 24 h91[4]
21-OctyneEthylene (1 atm)Co₂(CO)₈ (100)Hexane, 60 °C, 48 h70[7]
3TrimethylsilylacetyleneNorbornadiene[Rh(COD)Cl]₂ (2.5)Toluene, 110 °C, CO (1 atm), 24 h95[8]
4Propargyl alcoholAllenyl sulfideFe(CO)₅ (150)Toluene, 80 °C, 16 h65[9]

Table 2: Intramolecular Pauson-Khand Reactions

EntryEnyne SubstrateCatalyst (mol%)ConditionsYield (%)d.r.Ref.
11-Hepten-6-yneCo₂(CO)₈ (110)Hexane, 65 °C, 48 h85-[6]
2N-Tosyl-N-(2-propynyl)allylamine[Rh(CO)₂Cl]₂ (5)Toluene, 110 °C, CO (1 atm), 18 h92-[8]
3O-linked 1,6-enyneCo₂(CO)₈ (110), NMO (4 eq)CH₂Cl₂, rt, 4 h90>20:1[10]
4Silicon-tethered 1,6-enyneCo₂(CO)₈ (110)Isooctane, 90 °C, 48 h75-[11]

Table 3: Asymmetric Intramolecular Pauson-Khand Reactions

EntryEnyne SubstrateCatalyst (mol%)Chiral Ligand (mol%)ConditionsYield (%)ee (%)Ref.
1O-linked 1,6-enyne[Rh(COD)₂]BF₄ (10)(S)-BINAP (12)THF, 80 °C, CO (1 atm), 24 h8593[12]
2N-Tosyl-N-(2-propynyl)allylamine[Rh(CO)₂Cl]₂ (2.5)(R)-Tol-BINAP (6)Toluene, 60 °C, CO (1 atm), 48 h7897[13]
3Malonate-derived 1,6-enyneCo₂(CO)₈ (5)(-)-Sparteine (10)Toluene, -20 °C to rt, 24 h6584[8]

Experimental Protocols

The following are representative experimental protocols for conducting the Pauson-Khand reaction.

Protocol 1: Stoichiometric Intermolecular Cobalt-Mediated Pauson-Khand Reaction

This protocol describes a typical procedure for the reaction between an alkyne and an alkene using a stoichiometric amount of dicobalt octacarbonyl.

Materials:

  • Alkyne (1.0 mmol)

  • Alkene (1.2 mmol)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 376 mg)

  • Anhydrous toluene (20 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyne (1.0 mmol) and anhydrous toluene (10 mL).

  • Add the dicobalt octacarbonyl (1.1 mmol) to the solution. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex. Stir the mixture at room temperature for 1-2 hours.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction

This protocol outlines a procedure for a catalytic intramolecular PKR using a rhodium catalyst.

Materials:

  • Enyne substrate (0.5 mmol)

  • [Rh(CO)₂Cl]₂ (0.0125 mmol, 4.8 mg)

  • Anhydrous toluene (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and carbon monoxide balloon

Procedure:

  • To a flame-dried round-bottom flask, add the enyne substrate (0.5 mmol) and [Rh(CO)₂Cl]₂ (0.0125 mmol).

  • Evacuate the flask and backfill with carbon monoxide (using a balloon).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours under a CO atmosphere. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.

Protocol 3: N-Oxide Promoted Intramolecular Pauson-Khand Reaction

This protocol describes a milder procedure for the intramolecular PKR using an N-oxide promoter, which often allows for lower reaction temperatures.[10]

Materials:

  • Enyne-Co₂(CO)₆ complex (0.2 mmol) (pre-formed from the corresponding enyne and Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO) (0.8 mmol, 94 mg)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the pre-formed enyne-Co₂(CO)₆ complex (0.2 mmol) in anhydrous dichloromethane (5 mL).

  • Add N-methylmorpholine N-oxide (0.8 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be monitored by TLC.

  • Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

Visualizations

The following diagrams illustrate key aspects of the Pauson-Khand reaction.

Experimental_Workflow cluster_0 Stoichiometric Cobalt-Mediated PKR cluster_1 Catalytic Rhodium-Mediated PKR A1 Mix Alkyne and Co₂(CO)₈ A2 Form Alkyne-Cobalt Complex A1->A2 A3 Add Alkene A2->A3 A4 Heat Reaction Mixture A3->A4 A5 Workup and Purification A4->A5 B1 Combine Enyne and Rh Catalyst B2 Introduce CO Atmosphere B1->B2 B3 Add Solvent and Heat B2->B3 B4 Workup and Purification B3->B4 Logical_Relationships cluster_reactants Reactants cluster_products Products cluster_factors Influencing Factors PKR Pauson-Khand Reaction Cyclopentenone Cyclopentenone PKR->Cyclopentenone Alkyne Alkyne Alkyne->PKR Alkene Alkene Alkene->PKR CO CO CO->PKR Catalyst Catalyst Catalyst->PKR Solvent Solvent Solvent->PKR Temperature Temperature Temperature->PKR Promoter Promoter Promoter->PKR

References

Application Notes and Protocols for the Isolation of Lancifodilactone C from Schisandra Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lancifodilactone C is a bioactive nortriterpenoid isolated from plants of the Schisandra genus, notably Schisandra chinensis and Schisandra lancifolia.[1] This document provides detailed protocols for the extraction, preliminary purification, and final purification of this compound from dried plant material. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers. The primary purification technique highlighted is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography method that avoids the use of solid stationary phases and the associated risks of irreversible sample adsorption.[1]

Overall Workflow

The isolation of this compound is a multi-step process that begins with the extraction of total triterpenoids from the plant material, followed by a preliminary purification to remove major impurities, and concludes with a high-resolution purification step to isolate the target compound.

Workflow A Dried Schisandra Plant Material B Solvent Extraction A->B C Crude Triterpenoid (B12794562) Extract B->C D Preliminary Purification (Macroporous Resin) C->D E Enriched Triterpenoid Fraction D->E F Final Purification (HSCCC) E->F G Isolated this compound F->G

Caption: Overall workflow for the isolation of this compound.

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoids

This protocol describes the extraction of total triterpenoids from dried and powdered Schisandra plant material.

Materials:

  • Dried and powdered Schisandra plant material (stems and leaves)

  • 95% Ethanol (B145695)

  • 70% Ethanol

  • Petroleum Ether

  • Ethyl Acetate (B1210297) (EtOAc)

  • Hot water bath

  • Large glass beakers

  • Filter paper

  • Rotary evaporator

Procedure:

  • Macerate 10 kg of dried and powdered Schisandra plant material with 25 L of 95% ethanol at room temperature.[1]

  • Allow the mixture to stand for 48 hours.

  • Filter the extract to separate the plant residue from the ethanol solution.

  • Repeat the extraction process on the plant residue three more times with fresh 95% ethanol.

  • Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Suspend the concentrated extract in hot water.

  • Partition the aqueous suspension sequentially with petroleum ether and then ethyl acetate to separate fractions based on polarity.[1]

  • Collect the ethyl acetate fraction, which will contain the triterpenoids.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude triterpenoid extract.

Alternative Extraction: An alternative method involves extracting 1 kg of powdered plant material with 2.5 L of 70% ethanol at 60°C for 3 hours. This process is repeated twice. The combined extracts are filtered and concentrated to remove the ethanol.[2]

Protocol 2: Preliminary Purification using Macroporous Resin

This protocol details the clean-up of the crude triterpenoid extract to remove highly polar and non-polar impurities.

Materials:

  • Crude triterpenoid extract

  • AB-8 or D-101 macroporous resin

  • Glass chromatography column

  • Ethanol (various concentrations: 0%, 30%, 70%)

  • Deionized water

  • Rotary evaporator

Procedure:

  • Prepare a glass column packed with AB-8 or D-101 macroporous resin.

  • Dissolve the crude triterpenoid extract in a minimal amount of 70% ethanol.

  • Load the dissolved extract onto the pre-equilibrated macroporous resin column.

  • Elute the column sequentially with deionized water (0% ethanol), 30% ethanol, and 70% ethanol.[2]

  • Collect the fraction eluted with 70% ethanol, as this will contain the triterpenoids of interest.

  • Concentrate the 70% ethanol fraction using a rotary evaporator to obtain the enriched triterpenoid fraction.

Protocol 3: Final Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the final isolation of this compound from the enriched triterpenoid fraction using HSCCC.

Materials:

  • Enriched triterpenoid fraction

  • HSCCC instrument

  • Two-phase solvent system: Chloroform, n-Butyl alcohol, Methanol, Water

  • Separatory funnel

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing Chloroform, n-Butyl alcohol, Methanol, and Water in a volume ratio of 10:0.5:8:4.[1] Thoroughly equilibrate the mixture in a separatory funnel at room temperature and allow the phases to separate.

  • Sample Preparation: Dissolve approximately 1000 mg of the enriched triterpenoid fraction in 15 ml of the lower phase of the solvent system.[2]

  • HSCCC Operation:

    • Fill the HSCCC coil column entirely with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate while the centrifuge is rotating at a set speed.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Continuously collect the effluent from the column outlet.

  • Fraction Analysis: Monitor the effluent and collect fractions. Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Isolation and Identification: Combine the pure fractions and evaporate the solvent to obtain isolated this compound. The structure can be confirmed using spectroscopic methods such as UV, IR, MS, ¹H NMR, and ¹³C NMR.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the isolation process described in the literature.

Table 1: Extraction and Preliminary Purification Yields

StepStarting MaterialSolvent/ResinConditionsOutputYieldReference
Extraction10 kg Dried S. chinensis95% EthanolRoom temp., 4 x 48h151 g EtOAc fraction1.51%[1]
Extraction1 kg Dried S. chinensis70% Ethanol60°C, 3 x 3hCrude ExtractNot Specified[2]
Macroporous ResinCrude ExtractAB-8 ResinStepwise elutionEnriched FractionNot Specified[1]
Macroporous ResinCrude ExtractD-101 ResinStepwise elution (0%, 30%, 70% EtOH)15 g enriched powder1.5% from crude[2]

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters and Results

ParameterValueReference
Solvent System (v/v/v/v) Chloroform:n-Butyl alcohol:Methanol:Water (10:0.5:8:4)[1]
Starting Material 1000 mg Enriched Triterpenoid Fraction[1]
Yield of this compound 101 mg[1]
Purity of this compound 98.2%[1]
Separation Time < 1 hour[1]

Logical Relationships in Purification

The purification process follows a logical progression from crude to highly pure, with each step removing a different class of impurities.

Purification cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Product Crude Crude Extract (this compound + Impurities) Step1 Macroporous Resin (Removes polar & non-polar impurities) Crude->Step1 Step2 HSCCC (Separates structurally similar triterpenoids) Step1->Step2 Pure Pure this compound Step2->Pure

Caption: Logical flow of the this compound purification process.

References

Application Note: Chromatographic Separation of Lancifodilactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone G is a highly oxygenated and structurally complex nortriterpenoid isolated from the medicinal plant Schisandra sp. Due to its intricate stereochemistry, the synthesis and isolation of Lancifodilactone G often yield a mixture of isomers. The ability to effectively separate these isomers is crucial for the accurate evaluation of their individual biological activities and for the development of potential therapeutic agents. This application note provides detailed protocols and data for the chromatographic separation of Lancifodilactone isomers, focusing on High-Performance Liquid Chromatography (HPLC) as a primary analytical and preparative technique. While specific data on Lancifodilactone G isomer separation is limited in publicly available literature, this document compiles relevant methods for analogous nortriterpenoids from Schisandra species to provide a robust starting point for method development.

Chromatographic Method Development Workflow

A systematic approach is essential for developing a successful chromatographic separation method for complex isomers like Lancifodilactone G. The following workflow outlines the key steps from initial method scouting to final optimization.

MethodDevelopmentWorkflow General Workflow for Chromatographic Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application start Define Separation Goal (Analytical vs. Preparative) column_screening Column Screening (e.g., C18, Phenyl, Chiral) start->column_screening mobile_phase_screening Mobile Phase Screening (e.g., Acetonitrile, Methanol (B129727) with different modifiers) column_screening->mobile_phase_screening detection_screening Detector Wavelength Screening (e.g., DAD/UV Scan) mobile_phase_screening->detection_screening gradient_optimization Gradient/Isocratic Optimization detection_screening->gradient_optimization flow_rate_optimization Flow Rate Optimization gradient_optimization->flow_rate_optimization temperature_optimization Column Temperature Optimization flow_rate_optimization->temperature_optimization injection_volume_optimization Injection Volume Optimization temperature_optimization->injection_volume_optimization method_validation Method Validation (Linearity, Precision, Accuracy) injection_volume_optimization->method_validation analytical_application Analytical Application (Quantitation) method_validation->analytical_application preparative_scaleup Preparative Scale-Up method_validation->preparative_scaleup end Pure Isomers analytical_application->end preparative_scaleup->end

Caption: A generalized workflow for developing a chromatographic separation method.

Analytical HPLC Protocol for Nortriterpenoid Isomers

Based on a method for the simultaneous determination of four nortriterpenoids from Schisandra chinensis extract, including a lancifodilactone analogue, the following protocol is recommended as a starting point for the analytical separation of Lancifodilactone G isomers.[1][2]

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent
Column Waters Symmetry C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (33:67, v/v)
Flow Rate 1.0 mL/min
Column Temp. 37 °C
Detection UV at 264 nm
Injection Vol. 10 - 20 µL

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Lancifodilactone G isomers in methanol or a compatible solvent to a final concentration of approximately 0.1 - 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System Preparation:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the column temperature is stable at 37 °C.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis for a sufficient time to allow for the elution of all isomers of interest.

    • Record the chromatogram and integrate the peaks corresponding to the isomers.

Expected Results and Data Presentation:

While specific retention times and resolution values for Lancifodilactone G isomers are not available, Table 2 provides representative data for the separation of four related nortriterpenoids from Schisandra chinensis extract using the described method.[1][2] This data can be used as a benchmark for method development.

Table 2: Representative Quantitative Data for Nortriterpenoid Separation

CompoundLinear Range (µg)Average Recovery (%)
De-hydroxy arisanlactone D0.075 - 1.80098.57
25-hydroxy schindilactone0.098 - 0.98096.44
Schindilachone A0.095 - 0.95097.96
Lancifodilactone D0.053 - 0.53097.27

Preparative HPLC for Isomer Purification

For the isolation of individual Lancifodilactone isomers for further studies, the analytical method can be scaled up to a preparative scale.

Table 3: Preparative HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Preparative HPLC system with fraction collector
Column C18 semi-preparative or preparative column (e.g., 10-50 mm ID)
Mobile Phase Acetonitrile : Water (optimized ratio from analytical scale)
Flow Rate Scaled up from analytical method (e.g., 5-50 mL/min)
Column Temp. Ambient or optimized temperature
Detection UV at 264 nm (with a preparative flow cell)
Injection Vol. Scaled up based on column dimensions and sample solubility

Experimental Protocol:

  • Method Transfer and Optimization:

    • Begin with the optimized analytical method.

    • Adjust the mobile phase composition to achieve optimal resolution and run time for preparative scale. A slightly weaker mobile phase may be necessary to improve separation.

    • Determine the maximum sample loading capacity of the preparative column without compromising resolution.

  • Purification:

    • Dissolve a larger quantity of the isomer mixture in a suitable solvent.

    • Perform multiple injections if necessary to process the entire batch.

    • Collect the fractions corresponding to each isomer peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions for each isomer.

    • Remove the solvent by rotary evaporation or lyophilization to obtain the purified isomers.

Alternative Technique: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful alternative for the separation of chiral and achiral natural products, including isomers.[3][4] It offers advantages such as faster separations, reduced organic solvent consumption, and unique selectivity.

Table 4: General SFC Conditions for Nortriterpenoid Isomer Separation

ParameterSpecification
SFC System Analytical or Preparative SFC System
Column Chiral (e.g., polysaccharide-based) or achiral (e.g., BEH 2-EP)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol, Ethanol, or Acetonitrile (often with additives)
Gradient Optimized gradient of co-solvent
Back Pressure 100 - 200 bar
Column Temp. 30 - 60 °C
Detection UV-Vis or Mass Spectrometry

SFC Method Development Workflow:

The development of an SFC method follows a similar workflow to HPLC, with a focus on screening different columns and co-solvents to achieve the desired selectivity.

SFCMethodDevelopment SFC Method Development Workflow start Define Separation Goal column_screening Column Screening (Chiral & Achiral stationary phases) start->column_screening cosolvent_screening Co-solvent Screening (Methanol, Ethanol, Acetonitrile) column_screening->cosolvent_screening gradient_optimization Gradient Optimization cosolvent_screening->gradient_optimization parameter_tuning Parameter Tuning (Back pressure, Temperature) gradient_optimization->parameter_tuning scale_up Scale-up to Preparative SFC parameter_tuning->scale_up end Purified Isomers scale_up->end

Caption: A typical workflow for developing an SFC separation method.

Conclusion

The successful chromatographic separation of Lancifodilactone G isomers is achievable through systematic method development using HPLC or SFC. This application note provides foundational protocols and representative data to guide researchers in establishing effective analytical and preparative separation methods. The provided workflows and experimental parameters serve as a strong starting point for the isolation and quantification of these complex nortriterpenoid isomers, enabling further investigation into their individual properties and potential applications.

References

Application Notes & Protocols for the Quantification of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Lancifodilactone C in both bulk substance and biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are presented with comprehensive protocols, validation parameters, and visual workflows.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk powder or pharmaceutical formulations where concentrations are relatively high.

Quantitative Data Summary

The following table summarizes the performance characteristics of the developed HPLC-UV method for the quantification of this compound.

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)Intra-day: < 2.0%, Inter-day: < 3.0%
Accuracy (% Recovery)98.5% - 101.2%
SpecificityNo interference from common excipients
Experimental Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (0.1% formic acid) in a gradient elution.

    • Start with 30% Acetonitrile, increase to 80% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

4. Sample Preparation (for bulk powder):

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Dissolve in 10 mL of methanol, sonicate for 10 minutes, and dilute to a final concentration within the calibration range using the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC UV UV Detection (220 nm) HPLC->UV CalCurve Generate Calibration Curve UV->CalCurve Quant Quantify Sample Concentration CalCurve->Quant

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This highly sensitive and selective method is designed for the quantification of this compound in biological matrices, such as human plasma, making it ideal for pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)Intra-day: < 5.0%, Inter-day: < 7.0%
Accuracy (% Recovery)95.7% - 104.5%
Matrix EffectMinimal and compensated by internal standard
Experimental Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion]⁺

    • Internal Standard: Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion]⁺ (Note: Specific m/z values need to be determined by direct infusion of the compounds).

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows).

3. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of this compound and a single working solution of the IS in 50% methanol.

  • Calibration Standards in Plasma: Spike blank human plasma with the working standard solutions to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Data Analysis:

  • Integrate the peak areas for both this compound and the IS.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation Supernatant->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Peak_Integration Peak Integration (Analyte & IS) MS->Peak_Integration Ratio_Calc Calculate Area Ratio Peak_Integration->Ratio_Calc Quantification Quantify Concentration Ratio_Calc->Quantification

Caption: Bioanalytical workflow for this compound in plasma.

Application Note: Quantitative Analysis of Lancifodilactone C in Rat Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lancifodilactone C in rat plasma. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies. The method employs a straightforward protein precipitation for sample preparation and utilizes multiple reaction monitoring (MRM) for accurate quantification. This document provides the complete methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to serve as a comprehensive guide for the bioanalysis of this compound.

Introduction

This compound is a bioactive nortriterpenoid isolated from the stems of Schisandra lancifolia. Its complex structure and potential pharmacological activities necessitate the development of a robust analytical method to investigate its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for quantifying trace levels of drugs and their metabolites in complex biological matrices.[1][2] This application note presents a detailed protocol for the LC-MS/MS analysis of this compound, which can be readily implemented in a drug development setting.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from rat plasma.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of acetonitrile (B52724) containing the internal standard (IS) (e.g., a structurally similar compound not present in the matrix).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is crucial for resolving the analyte from endogenous matrix components. A reverse-phase C18 column is proposed for this application.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification. The proposed mass transitions are based on the predicted fragmentation of this compound, which, as a lactone-containing compound, is expected to exhibit neutral losses of CO and/or H₂O.[3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound [M+H]⁺Fragment 1100Optimized
This compound [M+H]⁺Fragment 2100Optimized
Internal Standard (IS) [M+H]⁺Fragment 1100Optimized
Internal Standard (IS) [M+H]⁺Fragment 2100Optimized

Method Validation Parameters

A full method validation should be conducted according to regulatory guidelines. The following parameters should be assessed:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected in vivo concentrations should be established (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).[4]

  • Recovery and Matrix Effect: The extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with ionization.

  • Stability: The stability of this compound in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Pharmacokinetic Study Application

This validated LC-MS/MS method can be applied to determine the pharmacokinetic profile of this compound in preclinical animal models. Following administration of this compound to rats, plasma samples are collected at various time points. The concentration of this compound in each sample is then determined using the described method. Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated from the resulting concentration-time profile.[5][6]

Table 4: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Rat Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) plasma->acetonitrile Add vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_application Application lcms LC-MS/MS Method sample_prep Sample Preparation lcms->sample_prep chromatography Chromatography lcms->chromatography mass_spec Mass Spectrometry lcms->mass_spec pk_study Pharmacokinetic Study lcms->pk_study Enables concentration Plasma Concentration pk_study->concentration pk_parameters PK Parameters (Cmax, Tmax, AUC) concentration->pk_parameters

Caption: Logical relationship between method development and application.

Conclusion

The LC-MS/MS method protocol outlined in this application note provides a robust and sensitive approach for the quantification of this compound in rat plasma. This method is suitable for supporting preclinical pharmacokinetic studies, which are essential for the evaluation of new drug candidates. The provided experimental details serve as a valuable starting point for researchers to establish and validate a method for this compound in their own laboratories.

References

Application Notes and Protocols: Synthesis of Lancifodilactone C Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone C, a complex nortriterpenoid isolated from the stems of Schisandra lancifolia, has emerged as a promising lead compound for the development of novel anti-HIV therapeutics. Its unique molecular architecture and potent biological activity have garnered significant interest within the medicinal chemistry community. The total synthesis of this compound has been a subject of research, paving the way for the generation of analogues to explore its structure-activity relationship (SAR) and develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1]

This document provides an overview of the synthetic strategies towards this compound and a framework for the design and synthesis of its derivatives for SAR studies. While comprehensive SAR data for a series of this compound derivatives is not yet publicly available, this guide offers protocols and workflows to enable researchers to embark on such investigations.

Quantitative Data Summary

A comprehensive SAR table for this compound derivatives is not available in the current literature. However, the biological activity of a closely related natural product, Lancifodilactone F, provides a valuable starting point for understanding the potential of this class of molecules.

CompoundTargetEC50 (μg/mL)CC50 (μg/mL)Therapeutic Index (TI)Reference
Lancifodilactone FHIV-120.69 ± 3.31> 200> 9.6

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration.

The data for Lancifodilactone F demonstrates that compounds of this structural class can exhibit anti-HIV activity with low cytotoxicity, a desirable characteristic for antiviral drug candidates. The goal of SAR studies on this compound would be to identify modifications that enhance the therapeutic index.

Experimental Protocols

The following protocols are based on established synthetic methods for complex natural products and can be adapted for the synthesis of this compound derivatives.

General Synthetic Strategy

The total synthesis of this compound is a multi-step process involving the construction of its complex polycyclic core. A general retrosynthetic analysis suggests a convergent approach where key fragments are synthesized independently and then coupled. For the generation of derivatives, this strategy allows for the modification of individual fragments before their assembly into the final molecule.

Key Synthetic Steps May Include:

  • Ring-Closing Metathesis (RCM): To form key carbocyclic or heterocyclic rings.

  • Diels-Alder Reactions: To construct six-membered rings with stereochemical control.

  • Pauson-Khand Reaction: For the formation of cyclopentenone moieties.

  • Lactonization: To install the characteristic lactone rings.

Protocol 1: Synthesis of a Modified A-Ring Precursor

This protocol outlines a hypothetical synthesis of a precursor to the A-ring of this compound, incorporating a modification for SAR studies (e.g., introduction of a fluorine atom).

Materials:

  • Commercially available starting materials (e.g., substituted cyclohexenone)

  • Grignard reagents

  • Fluorinating agents (e.g., Selectfluor)

  • Standard laboratory glassware and purification equipment (flash chromatography system, HPLC)

Procedure:

  • Grignard Addition: To a solution of the starting cyclohexenone in anhydrous THF at -78 °C, add the appropriate Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. Purify by flash chromatography.

  • Fluorination: Dissolve the product from step 1 in acetonitrile. Add Selectfluor and stir at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with dichloromethane. The crude product is then purified by flash chromatography to yield the fluorinated A-ring precursor.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: Late-Stage Functionalization of the this compound Core

For derivatives where modifications to the core structure are desired after its assembly, late-stage functionalization is a powerful tool.

Materials:

  • Synthesized this compound or an advanced intermediate

  • Appropriate reagents for the desired transformation (e.g., oxidizing agents, reducing agents, coupling reagents)

  • Catalysts (e.g., palladium catalysts for cross-coupling reactions)

Procedure:

  • Selective Protection: If necessary, selectively protect reactive functional groups on the this compound core using appropriate protecting groups.

  • Functionalization Reaction: Perform the desired chemical transformation. For example, to introduce a new substituent on an aromatic ring, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) can be employed.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final derivative.

  • Purification: Purify the final compound using preparative HPLC.

  • Characterization: Confirm the structure and purity of the derivative using NMR and high-resolution mass spectrometry.

Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_0 Fragment Synthesis cluster_1 SAR-Driven Modification cluster_2 Assembly and Final Synthesis A_ring A-Ring Precursor Synthesis Mod_A Modification of A-Ring A_ring->Mod_A BC_ring BC-Ring System Synthesis Mod_BC Modification of BC-Rings BC_ring->Mod_BC D_ring D-Ring Fragment Preparation Mod_D Modification of D-Ring D_ring->Mod_D Coupling Fragment Coupling Mod_A->Coupling Mod_BC->Coupling Mod_D->Coupling Cyclization Core Cyclization & Lactonization Coupling->Cyclization Final_Product This compound Derivative Cyclization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Logical Flow of a Structure-Activity Relationship (SAR) Study

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (this compound) Design Design of Derivatives (e.g., substitutions, isosteres) Lead->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening Primary Screening (e.g., Anti-HIV Assay) Synthesis->Screening Dose_Response Dose-Response & IC50/EC50 Determination Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity SAR_Analysis SAR Analysis (Identify key structural features) Cytotoxicity->SAR_Analysis Optimization Lead Optimization (Improve potency, reduce toxicity) SAR_Analysis->Optimization Optimization->Design Iterative Design New_Lead New Lead Candidate Optimization->New_Lead

Caption: Logical workflow for a typical SAR study.

References

Application Notes and Protocols: Lancifodilactone C in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone C is a nortriterpenoid compound isolated from plants of the Schisandra genus, which are known for their rich diversity of bioactive secondary metabolites.[1] Triterpenoids from this family have garnered scientific interest due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral effects.[2] This document provides a summary of the known biological activities of this compound, presents available quantitative data, and offers generalized protocols for the types of biological assays in which it has been evaluated. It is important to note that publicly available data on the biological applications of this compound is limited, and the protocols provided are based on standard methodologies for the specified assays.

Biological Activity of this compound

The primary biological activity reported for this compound is its inhibitory effect on the Human Immunodeficiency Virus type 1 (HIV-1).[2][3] Like other related nortriterpenoids from the Schisandraceae family, it has been assessed for its potential as an anti-viral agent.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against HIV-1.

CompoundAssayCell LineParameterValueReference
This compoundAnti-HIV-1 ActivityMT-4EC5018.5 µg/mL[2]
This compoundCytotoxicityMT-4CC50> 20 µg/mL[2]
This compoundAnti-HIV-1 ActivityNot SpecifiedEC50> 50 µg/mL[3]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells in a given time period.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. The following are generalized protocols for cytotoxicity and anti-HIV-1 assays, which can be adapted for the evaluation of this compound and other related compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is cytotoxic to a specific cell line (e.g., MT-4).

Materials:

  • This compound

  • MT-4 cell line (or other relevant cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined from the dose-response curve.

Protocol 2: Anti-HIV-1 Assay (MT-4 Cell-Based Assay)

Objective: To evaluate the in vitro anti-HIV-1 activity of this compound.

Materials:

  • This compound

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • MT-4 cell line

  • Complete RPMI-1640 medium

  • Polybrene

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay)

Procedure:

  • Prepare serial dilutions of this compound in complete medium.

  • In a 96-well plate, mix the diluted this compound with a known amount of HIV-1 virus stock.

  • Add MT-4 cells (pre-treated with polybrene to enhance viral entry) to the wells containing the virus and compound mixture.

  • Include appropriate controls: cells only (mock infection), cells + virus (no compound), and a positive control drug (e.g., AZT).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • After the incubation period, collect the cell supernatant.

  • Quantify the extent of HIV-1 replication by measuring p24 antigen levels in the supernatant using an ELISA kit or by assessing reverse transcriptase activity.

  • The EC50 value is calculated by determining the concentration of this compound that inhibits viral replication by 50% compared to the virus control.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been elucidated, many nortriterpenoids exert their biological effects through various cellular pathways. For instance, in the context of anti-inflammatory activity, a common mechanism involves the inhibition of the NF-κB signaling pathway.[2] The following diagrams illustrate a hypothetical experimental workflow to investigate such effects and a simplified representation of the NF-κB signaling pathway.

G cluster_0 In Vitro Investigation of Anti-Inflammatory Activity A RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Measure Nitric Oxide (NO) Production (Griess Assay) C->D E Measure Pro-inflammatory Cytokine Levels (ELISA for TNF-α, IL-6) C->E F Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) C->F

Caption: Hypothetical workflow for studying the anti-inflammatory effects of this compound.

G cluster_0 Simplified NF-κB Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB->NFkB_IkB Gene Pro-inflammatory Gene Transcription Nucleus->Gene induces

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This compound has demonstrated in vitro anti-HIV-1 activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent. The provided generalized protocols can serve as a starting point for researchers interested in studying this and other related nortriterpenoids. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its biological effects and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Lancifodilactone C & Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Lancifodilactone C and its structurally related family members. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns. The methodologies and data presented are compiled from published synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the Lancifodilactone family of natural products?

The total synthesis of Lancifodilactones, including this compound and its analogs like Lancifodilactone G, presents significant hurdles due to their complex molecular architecture. Key challenges include:

  • Construction of the Polycyclic Core: Assembling the intricate 5,6,7-tricyclic or even more complex fused ring systems is a primary obstacle. For instance, the synthesis of a Lancifodilactone F precursor involved constructing a 5,6,7-tricyclic skeleton which bears two adjacent all-carbon quaternary centers, a notoriously difficult synthetic task.[1]

  • Stereochemical Control: The molecules are rich in stereocenters. Establishing the correct relative and absolute stereochemistry throughout a lengthy synthesis is a major challenge. Successful strategies often rely on asymmetric reactions early in the sequence, such as an asymmetric Diels-Alder reaction to set the initial stereochemistry.[2]

  • Formation of Sterically Congested Rings: Specific rings within the core, such as the F-ring in Lancifodilactone G, are often highly substituted and sterically hindered, making their closure challenging.[3][4]

  • Medium-Sized Ring Synthesis: The formation of 8- to 11-membered rings is entropically and enthalpically disfavored.[5] Strategies like ring-closing metathesis (RCM) have been employed to construct these features, for example, in the formation of an oxa-bridged eight-membered ring in the synthesis of Lancifodilactone G.[3][6]

Q2: What are some successful high-level strategies for assembling the core structure of Lancifodilactone analogs?

Several successful strategies have been reported, often involving a sequence of powerful ring-forming reactions. For the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a multi-step strategy was employed to build the complex framework.[2] A logical workflow for such a synthesis is outlined below.

G cluster_main High-Level Synthetic Strategy for Lancifodilactone G Core Start Simple Starting Materials DielsAlder Asymmetric Diels-Alder Reaction Start->DielsAlder Forms BC Ring Scaffold RCM Ring-Closing Metathesis (RCM) DielsAlder->RCM Forms 8-Membered Ring PKR Intramolecular Pauson-Khand Reaction (PKR) RCM->PKR Constructs Congested F-Ring FinalSteps Late-Stage Modifications PKR->FinalSteps e.g., Dieckmann Condensation for A-Ring End Lancifodilactone Core FinalSteps->End

Caption: A generalized workflow for the synthesis of the Lancifodilactone G core.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Intramolecular Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a key step for constructing the sterically congested F-ring in the Lancifodilactone G synthesis, but it can suffer from low diastereoselectivity, leading to difficult-to-separate isomeric products.[4]

Question: How can the diastereoselectivity of the intramolecular PKR for the F-ring formation be improved?

Answer: Optimizing reaction conditions is critical. A study on the synthesis of the core of Lancifodilactone G acetate found that the choice of base and reaction conditions significantly impacted the ratio of desired to undesired diastereomers.[4]

Troubleshooting Protocol:

  • Solvent and Temperature: Screen various solvents and temperatures. The initial complexation of the cobalt-alkyne species and the subsequent cyclization can have different optimal conditions.

  • Promoter/Base Selection: The addition of a mild base can suppress the formation of undesired isomers. While strong bases might lead to decomposition, a weak inorganic base can effectively control the reaction pathway.

  • Substrate Conformation: The conformation of the enyne precursor can heavily influence the facial selectivity of the cyclization. Ensure the precursor synthesis leads to a conformer that favors the desired outcome.

Comparative Data: The following table summarizes the reported yield improvement when using a mild base in the PKR step for a key intermediate.[4]

ConditionDesired Product YieldUndesired Isomer YieldRatio (Desired:Undesired)
Without NaHCO₃(Not specified)(Not specified)(Not specified)
With NaHCO₃61%16%~3.8 : 1

Troubleshooting Logic:

G cluster_troubleshooting Troubleshooting Low Selectivity in Pauson-Khand Reaction Start Low Diastereoselectivity Observed in PKR CheckBase Was a mild base (e.g., NaHCO₃) used as an additive? Start->CheckBase AddBase Action: Add NaHCO₃ to the reaction mixture. CheckBase->AddBase No Optimize Action: Screen alternative promoters, solvents, and temperatures. CheckBase->Optimize Yes Success Improved Diastereoselectivity (e.g., 61% desired vs 16% undesired) AddBase->Success Optimize->Success If successful Revisit Action: Re-evaluate precursor conformation and stereochemistry. Optimize->Revisit If still poor

Caption: A decision-making workflow for troubleshooting the Pauson-Khand reaction.

Issue 2: Challenges in Constructing the 5,6,7-Tricyclic Skeleton

The formation of fused ring systems, particularly those involving seven-membered rings, is a significant challenge. An arene-olefin meta-photocycloaddition has been used to create the core framework, but this can lead to a mixture of isomers that require further steps to yield the desired skeleton.[1][7]

Question: What is an effective method for forming the seven-membered B-ring after an arene-olefin photocycloaddition?

Answer: A palladium-catalyzed oxidative C-C bond cleavage has been successfully employed to "unmask" the seven-membered B-ring from the complex polycyclic product of the photocycloaddition.[1]

Experimental Protocol: Pd-Catalyzed Oxidative Cleavage This protocol is adapted from the synthesis of the B,C,D-ring system of Lancifodilactone F.[1]

  • Reactant Preparation: The photocycloaddition product (a mixture of isomers is acceptable) is dissolved in a suitable solvent mixture, such as THF/H₂O.

  • Catalyst and Reoxidant: A catalytic amount of Palladium(II) chloride (PdCl₂) is added. Oxygen (O₂) is used as the terminal oxidant to regenerate the active Pd(II) catalyst.

  • Reaction Conditions: The reaction mixture is stirred under an oxygen atmosphere (a balloon is often sufficient) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Mechanism: The Pd(II) salt coordinates to the olefin and, acting as a Lewis acid, facilitates the cleavage of strained C-C bonds in the photocycloadduct. This process forms a palladium π-allyl complex, which subsequently undergoes further reactions to yield the desired seven-membered ring ketone.[1]

  • Workup and Purification: Standard aqueous workup followed by column chromatography is used to isolate the product containing the newly formed seven-membered ring.

This palladium-promoted oxidative cleavage provides an efficient method to advance from the complex photoadduct to the desired tricyclic skeleton.[1]

References

"overcoming steric hindrance in Lancifodilactone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Lancifodilactone and its derivatives. The content focuses on overcoming common challenges, particularly those related to steric hindrance in key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges related to steric hindrance in the total synthesis of Lancifodilactone G?

A1: The primary challenges arise from the highly congested polycyclic core of Lancifodilactone G. Key steps where steric hindrance is a significant factor include:

  • Construction of the sterically congested F ring: This is typically achieved via an intramolecular Pauson-Khand reaction, where the formation of the all-carbon quaternary center at C-13 can be difficult.[1][2][3][4]

  • Formation of the A ring: A Dieckmann-type condensation is used for this step, and achieving the desired cyclization in the presence of bulky neighboring groups requires careful optimization of reaction conditions.[3]

  • Assembly of the eight-membered CDE ring system: Ring-closing metathesis (RCM) or SmI2-mediated cyclizations are employed, and steric crowding can influence the efficiency and stereoselectivity of these macrocyclizations.[1][4]

Q2: How can protecting groups be strategically used to mitigate steric hindrance?

A2: Protecting groups can be employed to mask reactive functionalities and to influence the steric environment of the substrate. For instance, bulky silyl (B83357) ethers can be used to direct reagents to the less hindered face of a molecule. The choice of protecting group is critical, as its size can impact the feasibility of subsequent transformations. In complex syntheses like that of Lancifodilactone, an orthogonal protecting group strategy is essential, allowing for the selective removal of one group without affecting others.

Q3: Are there alternative strategies to the published routes that might be less susceptible to steric hindrance?

A3: While the routes published by Yang and coworkers have proven successful, exploring alternative cyclization strategies could offer advantages. For example, for the construction of the eight-membered ring, alternative macrocyclization techniques could be investigated. For the Pauson-Khand reaction, screening different cobalt sources or additives, or even other transition metal catalysts (e.g., rhodium), might improve yields and selectivity in the face of severe steric congestion.

Troubleshooting Guides

Intramolecular Pauson-Khand Reaction for F-Ring Formation

Issue: Low yield or incomplete conversion during the intramolecular Pauson-Khand reaction to form the sterically congested F-ring.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExpected Outcome
Steric hindrance around the reaction center Switch to a more reactive cobalt source or use additives that promote the reaction. In the synthesis of Lancifodilactone G acetate (B1210297), a Co/TMTU catalyst system was found to be effective.[2] Alternatively, microwave irradiation has been shown to reduce reaction times and potentially improve yields in some cases.Increased yield and faster reaction times.
Decomposition of the starting material or product Lower the reaction temperature and extend the reaction time. Ensure all reagents and solvents are scrupulously dry and degassed.Minimized side reactions and improved product stability.
Poor complexation of the alkyne with the cobalt reagent Ensure the use of freshly opened or purified Co2(CO)8. Pre-formation of the cobalt-alkyne complex at a lower temperature before introducing the alkene component can sometimes be beneficial.Improved conversion to the desired product.
Dieckmann-Type Condensation for A-Ring Formation

Issue: Poor regioselectivity or low yield in the Dieckmann-type condensation to form the A-ring.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExpected Outcome
Competitive enolization at an undesired position Use a sterically hindered, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) at low temperatures (e.g., -78 °C) to ensure kinetic deprotonation at the less hindered site.[3]Improved regioselectivity and higher yield of the desired cyclic β-keto ester.
Reversibility of the condensation The reaction is driven to completion by the deprotonation of the resulting β-keto ester. Ensure at least one full equivalent of base is used. An acidic workup is necessary to protonate the enolate and isolate the product.Higher conversion to the cyclized product.
Side reactions such as intermolecular condensation Perform the reaction under high dilution conditions to favor the intramolecular pathway.Reduced formation of polymeric or dimeric byproducts.
SmI2-Mediated Cyclization

Issue: Low diastereoselectivity or formation of side products in SmI2-mediated cyclizations.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExpected Outcome
Incorrect oxidation state or activity of SmI2 Prepare the SmI2 solution fresh before use. The color of the solution (typically a deep blue or green) is an indicator of its activity. Ensure the use of high-purity samarium metal and dry THF.Consistent and reproducible reaction outcomes.
Undesired reduction of other functional groups The reactivity of SmI2 can be tuned with additives. The addition of HMPA can increase its reducing power, while the presence of a proton source like methanol (B129727) is often necessary for certain transformations. Careful screening of additives is recommended.Selective cyclization without unwanted side reactions.
Poor chelation control leading to low stereoselectivity The stereochemical outcome of SmI2-mediated reactions is often dictated by chelation of the samarium species to Lewis basic sites in the substrate. Modifying protecting groups or other functionalities can alter the chelation environment and improve diastereoselectivity.Higher diastereomeric ratios of the desired product.

Experimental Protocols

Key Experiment 1: Intramolecular Pauson-Khand Reaction

This protocol is adapted from the total synthesis of Lancifodilactone G acetate by Yang and coworkers.

  • Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, add Co2(CO)8 and 1,1,3,3-tetramethylthiourea (TMTU) to dry 1,2-dichloroethane (B1671644) (DCE). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate flame-dried flask, dissolve the enyne precursor in dry DCE.

  • Cyclization: Add the prepared catalyst solution to the solution of the enyne precursor. Heat the reaction mixture to the temperature specified in the detailed synthetic procedure (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

For detailed reagent quantities and specific reaction times, refer to the supporting information of the relevant publications.

Key Experiment 2: Dieckmann-Type Condensation

This protocol is a general representation based on the strategy used for the A-ring formation in the Lancifodilactone G synthesis.

  • Preparation of the Substrate Solution: In a flame-dried flask under an inert atmosphere, dissolve the diester precursor in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF to the cooled substrate solution.

  • Reaction: Stir the reaction mixture at -78 °C for the specified duration.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

pauson_khand_workflow cluster_prep Catalyst Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification Co2CO8 Co2(CO)8 Catalyst Co/TMTU Catalyst Solution Co2CO8->Catalyst TMTU TMTU TMTU->Catalyst DCE1 Dry DCE DCE1->Catalyst ReactionMix Reaction Mixture Catalyst->ReactionMix Enyne Enyne Precursor Enyne->ReactionMix DCE2 Dry DCE DCE2->ReactionMix Heating Heating (e.g., 80 °C) ReactionMix->Heating Product Crude Product Heating->Product Concentration Concentration Product->Concentration Chromatography Column Chromatography Concentration->Chromatography PureProduct Pure Cyclopentenone Chromatography->PureProduct

Caption: Workflow for the Pauson-Khand Reaction.

dieckmann_workflow Diester Diester Precursor in Dry THF Cooling Cool to -78 °C Diester->Cooling BaseAddition Slow Addition of KHMDS Cooling->BaseAddition Reaction Stir at -78 °C BaseAddition->Reaction Quenching Quench with sat. aq. NH4Cl Reaction->Quenching Workup Extraction & Purification Quenching->Workup FinalProduct Cyclic β-Keto Ester Workup->FinalProduct

Caption: Workflow for the Dieckmann Condensation.

steric_hindrance_logic cluster_solutions Potential Solutions Start Low Yield in Cyclization? CheckSterics Is Steric Hindrance a Likely Cause? Start->CheckSterics PausonKhand Pauson-Khand Reaction CheckSterics->PausonKhand Yes Dieckmann Dieckmann Condensation CheckSterics->Dieckmann Yes RCM RCM/Macrocyclization CheckSterics->RCM Yes Re_evaluate Re-evaluate other parameters (e.g., reagent purity, solvent effects) CheckSterics->Re_evaluate No PK_Sol Change Catalyst/Additives (e.g., Co/TMTU) Adjust Temperature PausonKhand->PK_Sol D_Sol Use Hindered Base (KHMDS) High Dilution Dieckmann->D_Sol RCM_Sol Screen Catalysts Modify Substrate/Protecting Groups RCM->RCM_Sol

Caption: Troubleshooting logic for sterically hindered reactions.

References

Technical Support Center: The Pauson-Khand Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pauson-Khand Reaction (PKR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Pauson-Khand reaction and why is it useful?

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to synthesize α,β-cyclopentenones.[1][2][3] This transformation is highly valued in organic synthesis for its ability to construct complex five-membered ring systems, which are common motifs in natural products, in a single, atom-economical step.[3][4]

Q2: My reaction is not working or giving very low yields. What are the most common causes?

Low yields in the Pauson-Khand reaction can stem from several factors:

  • Harsh Reaction Conditions: Traditional protocols often require high temperatures and pressures, which can lead to the decomposition of starting materials or products.[3][5]

  • Poor Substrate Reactivity: The reactivity of the alkene component follows the general trend: strained cyclic > terminal > disubstituted > trisubstituted.[1][6] Tetrasubstituted alkenes and those with strong electron-withdrawing groups are often unsuitable.[1] Internal alkynes also tend to give lower yields than terminal ones.[6]

  • Catalyst Inactivity: The active catalyst can be poisoned by impurities in the starting materials.[5]

  • Side Reactions: In intermolecular reactions, poor regioselectivity can lead to a mixture of isomeric products, making the isolation of the desired compound difficult and reducing its yield.[1][7]

Q3: How can I make the reaction conditions milder?

Several strategies exist to promote the Pauson-Khand reaction under milder conditions:

  • Amine N-oxide Additives: The use of additives like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) is a common and effective method.[1][7] These agents are believed to facilitate the rate-limiting dissociation of a CO ligand from the cobalt complex by oxidizing it to CO₂, allowing the reaction to proceed at lower temperatures.[1][3][4][8]

  • Alternative Promoters: Sulfides and thioureas (e.g., tetramethyl thiourea (B124793) - TMTU) have also been shown to effectively promote the reaction.[4][9]

  • Catalytic Systems: Shifting from stoichiometric cobalt carbonyl to catalytic systems based on rhodium, palladium, or other transition metals can often allow for milder conditions.[1][4]

Q4: What is the difference between an inter- and intramolecular Pauson-Khand reaction?

The key difference lies in the connectivity of the reactants. In an intermolecular PKR, the alkyne and alkene are separate molecules. These reactions can suffer from poor selectivity and are often limited to reactive alkenes.[1][10] In an intramolecular PKR, the alkyne and alkene are tethered within the same molecule (an enyne). This approach generally overcomes issues of regioselectivity and is highly effective for constructing fused bicyclic systems, making it a popular strategy in total synthesis.[1][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you are observing a low yield of your desired cyclopentenone, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions If pure Add_Promoter Incorporate a Promoter (e.g., NMO, TMANO) Check_Conditions->Add_Promoter If standard Increase_Temp Gradually Increase Temperature Add_Promoter->Increase_Temp If still low yield End Optimized Yield Add_Promoter->End If yield improves Change_Catalyst Consider Alternative Catalyst (Rh, Pd, etc.) Increase_Temp->Change_Catalyst If decomposition occurs or yield doesn't improve Increase_Temp->End If yield improves Intramolecular Switch to Intramolecular Strategy Change_Catalyst->Intramolecular For persistent issues with intermolecular reactions Change_Catalyst->End If yield improves Intramolecular->End

Caption: Troubleshooting flowchart for low yield issues.

Potential Causes & Solutions

Potential Cause Suggested Solution Experimental Protocol
Impure Starting Materials Purify the enyne or alkene/alkyne substrates and ensure solvents are anhydrous and degassed. Impurities can act as catalyst poisons.[5]Standard purification techniques such as distillation, recrystallization, or column chromatography should be employed. Solvents should be dried over appropriate drying agents and purged with an inert gas.
Suboptimal Reaction Temperature The reaction may be too cold. Gradually increase the temperature in 5-10 °C increments. Conversely, if decomposition is observed, lower the temperature.[5]Set up parallel reactions at varying temperatures (e.g., room temperature, 40 °C, 60 °C) to empirically determine the optimal condition. Monitor reaction progress by TLC or GC/LC-MS.
Inefficient CO Dissociation The rate-limiting step is often the loss of a CO ligand.[1][11] Add a promoter to accelerate this step.Protocol: NMO-Promoted Reaction 1. In an inert atmosphere, dissolve the alkyne-Co₂(CO)₆ complex in a suitable solvent (e.g., CH₂Cl₂ or THF).2. Add the alkene substrate.3. Add 2-4 equivalents of N-methylmorpholine N-oxide (NMO).4. Stir the reaction at room temperature and monitor for completion.
Poor Substrate Reactivity Sterically hindered or electron-poor alkenes are poor substrates for the classic cobalt-mediated reaction.[1][10]Consider using a more reactive catalyst system. For example, rhodium(I) catalysts are known to be effective for a broader range of substrates.[4]
Issue 2: Poor Regioselectivity in Intermolecular Reactions

A common challenge with unsymmetrical alkenes or alkynes is the formation of multiple product isomers.

Generally Accepted Mechanism and Origin of Regioselectivity

cluster_main Pauson-Khand Reaction Mechanism Alkyne_Complex Alkyne-Co2(CO)6 Complex Loss_CO - CO (Rate-Limiting) Alkyne_Complex->Loss_CO Unsaturated_Complex Unsaturated Complex Loss_CO->Unsaturated_Complex Alkene_Coord + Alkene Unsaturated_Complex->Alkene_Coord Metallacycle Cobaltacyclopentene Intermediate Alkene_Coord->Metallacycle CO_Insert + CO Insertion Metallacycle->CO_Insert Reductive_Elim Reductive Elimination CO_Insert->Reductive_Elim Product Cyclopentenone Product Reductive_Elim->Product

Caption: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction.

Strategies to Improve Regioselectivity

Strategy Description Example/Data
Steric Control For terminal alkynes, the larger substituent generally prefers the C2 position (adjacent to the new carbonyl) to minimize steric hindrance in the transition state.[1][6][7]Phenylacetylene reacting with a simple alkene will predominantly place the phenyl group at the C2 position.
Chelation Control Introduce a coordinating heteroatom (O, S, N) on the alkene substrate. This heteroatom can chelate to the cobalt center, directing the insertion of the alkene and controlling the regiochemical outcome.[7][11]Alkenes with tethered sulfides or amines have shown to favor the formation of 5-substituted products with high regioselectivity.[7]
Switch to Intramolecular Reaction Covalently tethering the alkyne and alkene ensures perfect regiocontrol. This is the most reliable method for avoiding isomeric mixtures.[1][7]An enyne substrate will cyclize to form a single bicyclic product, whereas the intermolecular equivalent might produce at least four isomers.[1]

Comparative Data: Impact of Promoters and Catalysts

The choice of promoter and metal catalyst can significantly influence reaction yield and conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Promoters on an Intermolecular Pauson-Khand Reaction

Promoter Equivalents Temperature (°C) Time (h) Yield (%) Reference
None (Thermal)-150-160747[11]
nBu₃P=O1.0693670[11]
n-Butyl Methyl Sulfide4.0451.585[9]
Cyclohexylamine-6010 (Hydrolysis)[9]

Table 2: Comparison of Different Metal Catalysts for Intramolecular PKR

Catalyst System Catalyst Loading (mol%) Solvent Temperature Yield (%) Reference
Co₂(CO)₈ (Stoichiometric) + NMO110CH₂Cl₂Room Temp70-90 (Typical)[2]
[Rh(CO)₂Cl]₂7Toluene110 °C85[4]
PdCl₂ + TMTU + LiCl5-10Toluene80 °C>90 (Typical)[4]
Mo(CO)₆StoichiometricToluene/DMSO80-110 °CGood to High[1]

References

"stability and degradation of Lancifodilactone C"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed stability and degradation data for Lancifodilactone C are not extensively available in the public domain. This technical support center provides guidance based on general principles of chemical stability for complex polycyclic natural products, particularly those containing lactone functionalities, and established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[4] Many complex organic molecules, especially those with sensitive functional groups, benefit from storage in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[4] For short-term storage in solution, prepare fresh solutions and store them at 4°C for no longer than 24-48 hours. Avoid repeated freeze-thaw cycles.

Q2: I am dissolving this compound in a solvent for my experiments. How do I choose an appropriate solvent to minimize degradation?

A2: The choice of solvent is critical. Initially, use anhydrous, high-purity solvents. For stock solutions, aprotic solvents like DMSO or DMF are often used. When preparing aqueous solutions for experiments, consider the pH of the final solution. The presence of lactone rings in similar compounds suggests susceptibility to hydrolysis, which is often catalyzed by acidic or basic conditions.[5] It is advisable to perform a preliminary stability test in your chosen experimental buffer (see Q3).

Q3: How can I quickly assess the stability of this compound in my experimental buffer?

A3: You can perform a small-scale, time-course experiment. Prepare a solution of this compound in your buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Problem: I am seeing multiple peaks in my HPLC analysis of a freshly prepared sample of this compound.

  • Possible Cause 1: Purity of the compound. Verify the purity of your this compound sample from the supplier's certificate of analysis.

  • Possible Cause 2: On-column degradation. The stationary phase of the HPLC column or the mobile phase composition could be causing degradation. Try using a different column or a mobile phase with a neutral pH.

  • Possible Cause 3: Isomers. The compound may exist as a mixture of isomers that are separable under your chromatographic conditions.

  • Possible Cause 4: Degradation during sample preparation. The solvent or temperature used for sample preparation might be causing degradation. Prepare samples in a pre-chilled, anhydrous solvent if possible.

Problem: The biological activity of my this compound solution decreases over time.

  • Possible Cause: Chemical degradation. this compound is likely degrading in your experimental medium. This is common for complex natural products.[5] It is crucial to use freshly prepared solutions for all biological assays. If the experiment is long, consider the stability of the compound under the assay conditions (e.g., temperature, pH, presence of media components).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] This protocol outlines a general procedure.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Due to the potential for rapid base-catalyzed hydrolysis of lactones, a shorter time and lower temperature are recommended initially.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a solution of the compound (1 mg/mL in a suitable solvent) in the oven.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.[7]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal (Solid) Dry Heat70°C48 hours
Thermal (Solution) Dry Heat70°C48 hours
Photolytic ICH Q1B LightAmbientAs per ICH

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Apply Stress oxid Oxidation (3% H2O2, RT) stock->oxid Apply Stress thermal Thermal Degradation (70°C) stock->thermal Apply Stress photo Photolytic Degradation (ICH Q1B) stock->photo Apply Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis lancifodilactone This compound Contains Lactone Esters acid_prod Ring-Opened Hydroxy-Carboxylic Acid lancifodilactone->acid_prod  H+ / H2O   base_prod Carboxylate Salt lancifodilactone->base_prod  OH- / H2O  

References

Technical Support Center: Troubleshooting Diastereoselectivity in Lancifodilactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lancifodilactone and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to diastereoselectivity during the synthesis process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereocontrol elements in the total synthesis of Lancifodilactone G?

A1: The total synthesis of Lancifodilactone G involves several key stereoselective transformations. The primary challenges lie in the construction of its complex, polycyclic core with numerous contiguous stereocenters. Key reactions where diastereoselectivity is crucial include:

  • Asymmetric Diels-Alder Reaction: This reaction is fundamental for establishing the initial stereochemistry of the BC ring system.[1][2]

  • Intramolecular Pauson-Khand Reaction: This step is critical for the formation of the sterically congested F-ring fused to the G-ring.[1]

  • Diastereoselective Grignard Additions: These are often employed for the installation of substituents on the core structure, where facial selectivity is paramount.

Q2: I am observing poor endo/exo selectivity in my Diels-Alder reaction. What factors should I investigate?

A2: Poor endo/exo selectivity in Diels-Alder reactions is a common issue. The endo product is often the kinetically favored product due to secondary orbital interactions. To favor the endo isomer, consider the following:

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the reaction. The choice and stoichiometry of the Lewis acid are critical and require optimization.

  • Temperature: Lower reaction temperatures generally favor the kinetic (endo) product.

  • Solvent: The polarity of the solvent can influence the transition state and affect the endo/exo ratio.

Q3: My intramolecular Pauson-Khand reaction is giving a low diastereomeric excess (d.e.). How can I improve this?

A3: The diastereoselectivity of the intramolecular Pauson-Khand reaction is influenced by several factors that control the facial selectivity of the alkene insertion into the cobalt-alkyne complex. To improve the d.e., you can:

  • Choice of Cobalt Source: While dicobalt octacarbonyl (Co₂(CO)₈) is common, other cobalt sources or catalysts can offer different selectivity profiles.

  • Promoters/Additives: Amine N-oxides (e.g., NMO) or phosphine (B1218219) ligands can influence the reaction rate and selectivity.

  • Substrate Control: The inherent chirality in the substrate is often the primary directing group. Modifying substituents on the tether connecting the alkyne and alkene can alter the conformational preferences of the transition state, thereby improving diastereoselectivity.

  • Reaction Conditions: Temperature and pressure (of CO) can also be optimized to favor the desired diastereomer.

Q4: I am struggling with facial selectivity in a Grignard addition to a sterically hindered ketone in my synthesis. What are some potential solutions?

A4: Achieving high facial selectivity in Grignard additions to sterically hindered ketones is challenging. The approaching nucleophile will favor the less hindered face of the carbonyl. To enhance selectivity:

  • Chiral Ligands/Auxiliaries: The use of chiral ligands that coordinate to the magnesium atom can create a chiral environment around the carbonyl, directing the nucleophilic attack from a specific face.

  • Chelation Control: If your substrate contains a nearby coordinating group (e.g., an ether or protected alcohol), this can chelate to the Grignard reagent, leading to a more rigid transition state and improved facial selectivity.

  • Grignard Reagent: The steric bulk of the Grignard reagent itself can play a significant role. Less bulky Grignard reagents may offer different selectivity compared to more hindered ones.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Asymmetric Diels-Alder Reaction

This guide addresses issues of poor facial and endo/exo selectivity in the key Diels-Alder cycloaddition.

Symptoms:

  • Formation of multiple diastereomers in nearly equal amounts.

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Lewis Acid Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄). The choice of Lewis acid can significantly impact selectivity.
Incorrect Stoichiometry of Lewis Acid Titrate the amount of Lewis acid used. Both catalytic and stoichiometric amounts should be explored.
Inappropriate Reaction Temperature Lower the reaction temperature. Diels-Alder reactions are often more selective at lower temperatures.
Solvent Effects Experiment with solvents of varying polarity (e.g., CH₂Cl₂, Toluene, THF).
Problem 2: Poor Diastereoselectivity in the Intramolecular Pauson-Khand Reaction

This section provides guidance for improving the stereochemical outcome of the cobalt-mediated cyclization.

Symptoms:

  • Formation of a mixture of diastereomers at the newly formed stereocenters.

  • Low yield of the desired cyclopentenone isomer.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Cobalt Complex Formation Ensure the alkyne-cobalt complex is formed efficiently before promoting the cyclization. This can be influenced by the solvent and temperature.
Lack of Effective Stereodirecting Group The stereochemistry is often dictated by existing chiral centers. If selectivity is low, the directing group may be too far from the reacting centers or conformationally flexible. Redesigning the substrate may be necessary in extreme cases.
Suboptimal Promoter Optimize the choice and amount of promoter. N-methylmorpholine N-oxide (NMO) is a common choice, but others can be screened.
Reaction Temperature Too High High temperatures can lead to erosion of selectivity. Attempt the reaction at lower temperatures for a longer duration.

Quantitative Data from Optimization Studies

The following tables provide representative data from optimization studies of key reaction types involved in complex natural product synthesis. While not exclusively from Lancifodilactone synthesis, they illustrate the impact of varying reaction parameters on diastereoselectivity.

Table 1: Optimization of a Diastereoselective Grignard Addition

EntryGrignard ReagentLigandSolventTemperature (°C)d.r. (syn:anti)
1MeMgBrNoneTHF-7860:40
2MeMgBrLigand ATHF-7885:15
3MeMgBrLigand BTHF-78>95:5
4EtMgBrLigand BTHF-7892:8
5EtMgBrLigand BToluene-7888:12
6MeMgBrLigand BTHF-4090:10

Table 2: Optimization of a Lewis Acid-Catalyzed Diels-Alder Reaction

EntryDienophileLewis Acid (equiv.)SolventTemperature (°C)d.r. (endo:exo)
1AcrylonitrileNoneToluene8070:30
2AcrylonitrileEt₂AlCl (0.1)Toluene2585:15
3AcrylonitrileEt₂AlCl (1.0)Toluene095:5
4AcrylonitrileSnCl₄ (1.0)CH₂Cl₂-20>98:2
5Methyl AcrylateSnCl₄ (1.0)CH₂Cl₂-2092:8

Experimental Protocols

Key Experiment 1: General Protocol for a Diastereoselective Intramolecular Pauson-Khand Reaction
  • Cobalt Complex Formation: To a solution of the enyne substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere, add solid dicobalt octacarbonyl (1.1 equiv) in one portion. Stir the solution at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the alkyne-cobalt complex.

  • Cyclization: To the solution of the cobalt complex, add N-methylmorpholine N-oxide (NMO) (3.0-5.0 equiv) as a solid.

  • Heating and Monitoring: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of silica (B1680970) gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone diastereomer.

Key Experiment 2: General Protocol for a Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst in situ by reacting the chiral ligand with the appropriate Lewis acid precursor in anhydrous CH₂Cl₂ at the recommended temperature (often -78 °C to 0 °C).

  • Reaction Setup: In a separate flame-dried flask, dissolve the dienophile (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool this solution to the desired reaction temperature (e.g., -78 °C).

  • Addition of Reagents: To the dienophile solution, add the freshly prepared chiral Lewis acid catalyst solution via cannula. Stir for 15-30 minutes. Then, add the diene (1.2-1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days.

  • Quenching and Work-up: Once the reaction is complete, quench by the addition of a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired cycloadduct.

Visualizations

Diels_Alder_Troubleshooting start Low Diastereoselectivity in Diels-Alder cause1 Suboptimal Lewis Acid start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Solvent Effects start->cause3 solution1 Screen Different Lewis Acids (e.g., Et2AlCl, SnCl4) cause1->solution1 solution2 Optimize Lewis Acid Stoichiometry cause1->solution2 solution3 Lower Reaction Temperature cause2->solution3 solution4 Vary Solvent Polarity cause3->solution4

Caption: Troubleshooting workflow for low diastereoselectivity in Diels-Alder reactions.

Pauson_Khand_Pathway sub Enyne Substrate co_complex Alkyne-Co2(CO)6 Complex sub->co_complex + Co2(CO)8 insertion Diastereoselective Alkene Insertion co_complex->insertion Promoter (e.g., NMO) cycloadduct Cyclopentenone Product insertion->cycloadduct CO Insertion & Reductive Elimination

Caption: Key steps in the intramolecular Pauson-Khand reaction pathway.

Grignard_Addition_Logic start Poor Facial Selectivity in Grignard Addition approach1 Use Chiral Ligand start->approach1 approach2 Utilize Chelation Control start->approach2 approach3 Optimize Temperature (Lower Temp) start->approach3

Caption: Strategies to improve diastereoselectivity in Grignard additions.

References

Technical Support Center: Optimizing Reaction Conditions for Lancifodilactone C Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for key reactions in the synthesis of Lancifodilactone C analogues. The content is structured to address specific experimental challenges with data-driven solutions and detailed protocols.

Section 1: Enyne Ring-Closing Metathesis (RCM) for C-Ring Formation

The construction of the C-ring in Lancifodilactone G, a related natural product, is often achieved via an enyne ring-closing metathesis (RCM).[1] This powerful reaction can present challenges in complex molecular settings.

Frequently Asked Questions (FAQs)

Q1: My enyne RCM reaction shows low conversion or fails to proceed. What are the common causes?

A1: Low conversion in enyne RCM can stem from several factors:

  • Catalyst Inactivity: The ruthenium catalyst may be deactivated by impurities in the substrate, solvent, or atmosphere. Ensure all reagents and solvents are rigorously purified and degassed, and the reaction is run under an inert atmosphere.

  • Substrate Structure: Terminal alkynes can sometimes lead to lower yields compared to those with sterically hindering groups, which can prevent catalyst deactivation pathways.[2]

  • Incorrect Catalyst Choice: The reactivity of Grubbs-type catalysts (First, Second, and Third generation) varies. Second-generation catalysts like Grubbs II or the Hoveyda-Grubbs II are generally more robust and efficient for challenging substrates.[2]

Q2: I am observing significant formation of undesired side products, such as dimers or oligomers. How can this be minimized?

A2: Dimer and oligomer formation is a common competing intermolecular reaction. To favor the desired intramolecular RCM, the reaction should be conducted under high-dilution conditions (typically ≤0.01 M).[3] This can be achieved by adding the substrate slowly over a prolonged period to a heated solution of the catalyst.

Q3: The E/Z selectivity of my macrocyclic product is poor. How can I improve the selectivity for the desired Z-isomer?

A3: Achieving high Z-selectivity in macrocyclic RCM is a known challenge, as many ruthenium catalysts favor the thermodynamically more stable E-isomer.[3] Strategies to enhance Z-selectivity include:

  • Catalyst Selection: Molybdenum- or tungsten-based alkylidene catalysts have been shown to provide high Z-selectivity in the synthesis of complex macrocycles.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic Z-product, though this may come at the cost of a slower reaction rate.

Troubleshooting Guide: Enyne RCM
Problem Potential Cause Recommended Solution
No Reaction / Low Yield Catalyst deactivation by impurities (oxygen, water, etc.).Ensure rigorous degassing of solvents and use of a glovebox or Schlenk line technique. Purify substrate carefully.
Low catalyst reactivity.Switch to a more active catalyst, such as a second or third-generation Grubbs catalyst. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Unfavorable substrate conformation.Modify the substrate to reduce steric hindrance near the reacting alkenes if possible. This falls under diverted total synthesis strategies.
Formation of Side Products Intermolecular reactions (dimerization/oligomerization).Perform the reaction under high dilution (0.001-0.01 M). Use slow addition of the substrate to the catalyst solution.
Isomerization of the double bond.Use a catalyst less prone to isomerization. Sometimes, additives can suppress this side reaction.
Poor E/Z Selectivity Thermodynamic control favoring the E-isomer.Screen different catalysts, particularly tungsten-based catalysts known for Z-selectivity.[3]
High reaction temperature.Attempt the reaction at a lower temperature, monitoring for conversion.
General Experimental Protocol: Enyne Ring-Closing Metathesis

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the chosen ruthenium catalyst (e.g., Grubbs II, 5-10 mol%).

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., toluene (B28343) or dichloromethane) to achieve a high-dilution concentration (e.g., 0.005 M).

  • Initiation: Heat the solution to the desired temperature (e.g., 80-110 °C for toluene).

  • Substrate Addition: Dissolve the enyne substrate in the same degassed solvent and add it dropwise to the heated catalyst solution over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography. To remove ruthenium byproducts, specific scavengers can be used.

Visualization: Enyne RCM Troubleshooting Workflow

RCM_Troubleshooting start Enyne RCM Fails (Low Yield / No Reaction) check_conditions Verify Inert Atmosphere & Purity of Reagents/Solvents start->check_conditions check_conditions->start Impure change_catalyst Screen Different Catalysts (e.g., Grubbs I -> Grubbs II/III) check_conditions->change_catalyst Conditions OK increase_loading Increase Catalyst Loading (e.g., 5% -> 10%) change_catalyst->increase_loading Still Low Yield success Successful RCM increase_loading->success Improved side_products Undesired Side Products (Dimers/Oligomers) high_dilution Implement High Dilution (<=0.01 M) & Slow Addition side_products->high_dilution high_dilution->success poor_selectivity Poor E/Z Selectivity screen_catalysts_selectivity Screen for Z-Selective Catalysts (e.g., W- or Mo-based) poor_selectivity->screen_catalysts_selectivity lower_temp Lower Reaction Temperature screen_catalysts_selectivity->lower_temp Still Poor screen_catalysts_selectivity->success Improved lower_temp->success Improved

Caption: Troubleshooting workflow for Enyne Ring-Closing Metathesis.

Section 2: Intramolecular Pauson-Khand Reaction (PKR)

The intramolecular Pauson-Khand reaction is a powerful method for constructing cyclopentenone rings, a key feature in many complex natural products.[2] It typically involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex.[4]

Frequently Asked Questions (FAQs)

Q1: My Pauson-Khand reaction is slow and gives low yields. How can I accelerate it?

A1: The stoichiometric reaction using dicobalt octacarbonyl (Co₂(CO)₈) often requires high temperatures and long reaction times. The rate-limiting step is typically the dissociation of a CO ligand.[4] The reaction can be significantly accelerated by using promoters such as amine N-oxides (e.g., N-methylmorpholine N-oxide - NMO, or trimethylamine (B31210) N-oxide - TMANO).[5] These additives facilitate the removal of a CO ligand, often allowing the reaction to proceed at or near room temperature.

Q2: What is the difference between using a cobalt catalyst versus a rhodium catalyst?

A2: While cobalt is the classic metal for the PKR, catalytic systems using other metals like rhodium have been developed. Rhodium catalysts, such as [Rh(CO)₂Cl]₂, can be highly efficient and may offer different selectivity patterns, particularly with challenging substrates like allenes.[6] The choice often depends on the specific substrate and the desired outcome, requiring empirical screening.

Q3: My substrate is complex and contains sensitive functional groups. Is the PKR compatible?

A3: Modern PKR protocols have shown tolerance for a wide range of functional groups. However, highly Lewis basic heteroatoms can sometimes coordinate to the metal center and inhibit catalysis. The use of catalytic systems (as opposed to stoichiometric cobalt) and milder reaction conditions promoted by N-oxides can improve compatibility with sensitive substrates.

Troubleshooting Guide: Intramolecular PKR
Problem Potential Cause Recommended Solution
Slow or No Reaction Insufficient thermal energy for CO dissociation (stoichiometric Co₂(CO)₈).Add a promoter like NMO or TMANO to accelerate the reaction at lower temperatures.[5]
Catalyst inhibition.Ensure the substrate is free from Lewis basic impurities that could bind to the metal center.
Low Yield Decomposition of the cobalt-alkyne complex.Form the cobalt-alkyne complex at room temperature or below before gently heating or adding the promoter.
Competing side reactions (e.g., alkyne trimerization).Use of promoters can often outcompete side reactions by accelerating the desired PKR pathway.
Poor Diastereoselectivity Unfavorable transition state energetics.Modify a directing group on the tether between the alkyne and alkene. Screen different metal catalysts (e.g., Co, Rh, Ir) as they can lead to different stereochemical outcomes.
General Experimental Protocol: Intramolecular Pauson-Khand Reaction (NMO-Promoted)

This protocol is a general guideline for a promoted PKR.

  • Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in a degassed solvent (e.g., dichloromethane (B109758) or THF). Add dicobalt octacarbonyl (Co₂(CO)₈, ~1.1 equiv.) and stir at room temperature for 1-4 hours until TLC analysis shows complete formation of the red/brown cobalt-alkyne complex.

  • Promoter Addition: Add N-methylmorpholine N-oxide (NMO, ~3-5 equiv.) to the solution. The reaction is often accompanied by gas evolution (CO).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the starting complex is consumed, the reaction mixture can be filtered through a pad of silica (B1680970) gel or celite to remove cobalt residues, eluting with a solvent like diethyl ether or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Pauson-Khand Reaction Optimization

PKR_Optimization start Intramolecular PKR (Slow / Low Yield) promoter Use Promoter? (e.g., NMO) start->promoter add_promoter Add NMO or TMANO Run at RT promoter->add_promoter Yes thermal Use Thermal Conditions (High Temp, No Promoter) promoter->thermal No check_yield Yield Improved? add_promoter->check_yield thermal->check_yield screen_catalyst Screen Alternative Catalysts (e.g., Rh(I), Ir(I)) check_yield->screen_catalyst No success Successful PKR check_yield->success Yes screen_catalyst->success

Caption: Decision process for optimizing the intramolecular Pauson-Khand Reaction.

Section 3: Diastereoselective Oxy-Michael Addition & Lactonization

The formation of the AB-ring system in Lancifodilactone G has been achieved via a biomimetic oxy-Michael addition followed by lactonization.[1] Controlling the stereochemistry during this ring-forming event is critical and often challenging.

Frequently Asked Questions (FAQs)

Q1: My lactonization reaction is yielding a poor diastereomeric ratio (dr). What are the primary factors I should investigate?

A1: Poor diastereoselectivity is a common issue in substrate-controlled cyclizations. The key factors to investigate are:

  • Substrate Conformation: The inherent stereochemistry and conformational preferences of the linear precursor dictate the facial bias of the cyclization. Ensure the precursor's stereocenters are correctly set.

  • Reagent Choice: The choice of acid or base catalyst can significantly alter the diastereomeric ratio. Lewis acids may coordinate to the substrate, enforcing a specific conformation, while Brønsted acids might favor a different transition state.[7]

  • Reaction Conditions: Temperature is a critical parameter. Lower temperatures often increase selectivity by amplifying the small energy differences between diastereomeric transition states.[7]

Q2: I am observing the undesired diastereomer as the major product. How can I reverse the selectivity?

A2: Reversing diastereoselectivity often requires a significant change in strategy:

  • Change of Mechanism: Switching from an acid-catalyzed to a base-catalyzed mechanism (or vice-versa) can sometimes favor the opposite diastereomer.

  • Chiral Catalysts/Auxiliaries: Employing a chiral catalyst or installing a chiral auxiliary can override the substrate's inherent bias and direct the reaction towards the desired stereochemical outcome.[7]

  • Protecting Group Strategy: The size and nature of protecting groups on the substrate can influence its ground-state conformation and thus alter the facial selectivity of the cyclization.

Troubleshooting Guide: Diastereoselective Lactonization
Parameter Effect on Diastereoselectivity Optimization Strategy
Catalyst Lewis vs. Brønsted acids can favor different transition states.Screen a variety of catalysts. For example, compare p-TsOH (Brønsted) with Sc(OTf)₃ or Ti(OiPr)₄ (Lewis).[7]
Temperature Lower temperatures generally increase selectivity.Run the reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) and monitor the effect on the dr.
Solvent Solvent polarity can influence the stability of transition states.Screen solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile).[7]
Concentration High concentration can lead to intermolecular side reactions.While less critical for selectivity than for RCM, ensure the reaction is run at a reasonable dilution to avoid side products.
Data Presentation: Optimization of a Diastereoselective Lactonization

The following table is a representative example based on the synthesis of (-)-Isomintlactone, illustrating how reaction conditions can be systematically varied to optimize diastereoselectivity.[7]

Entry Catalyst/Reagent Solvent Temp (°C) Diastereomeric Ratio (dr)
1p-TsOHToluene1102:1
2p-TsOHDCM253:1
3Sc(OTf)₃DCM05:1
4I₂MeCN251:3
5(R)-BINOL-Ti(OiPr)₄Toluene-2015:1
General Experimental Protocol: Lewis Acid-Catalyzed Lactonization

This is a general protocol for screening Lewis acids to improve diastereoselectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-acid precursor (1.0 equiv.) and anhydrous solvent (e.g., Dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) in a suitable cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv.) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or another suitable quenching agent.

  • Extraction: Warm the mixture to room temperature and extract the product into an organic solvent (e.g., Ethyl Acetate) multiple times.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Visualization: Troubleshooting Diastereoselectivity

Diastereoselectivity_Troubleshooting start Poor Diastereomeric Ratio (dr) in Lactonization check_temp Lower Reaction Temperature (e.g., RT -> 0°C -> -20°C) start->check_temp dr_improved1 dr Improved? check_temp->dr_improved1 screen_catalyst Screen Catalysts (Brønsted vs. Lewis Acids) dr_improved1->screen_catalyst No success Optimized dr dr_improved1->success Yes dr_improved2 dr Improved? screen_catalyst->dr_improved2 screen_solvent Screen Solvents (e.g., Toluene, DCM, MeCN) dr_improved2->screen_solvent No dr_improved2->success Yes dr_improved3 dr Improved? screen_solvent->dr_improved3 chiral_catalyst Consider Chiral Catalyst or Auxiliary dr_improved3->chiral_catalyst No dr_improved3->success Yes

Caption: Workflow for troubleshooting poor diastereoselectivity in lactonization.

References

Technical Support Center: Synthesis of Lancifodilactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Lancifodilactone and its analogues. The information is compiled from published total synthesis campaigns and general knowledge of the key chemical transformations involved.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of Lancifodilactone G?

A1: The asymmetric total synthesis of Lancifodilactone G is a multi-step process with several challenging transformations. Key hurdles include controlling stereochemistry during the construction of multiple chiral centers, the formation of sterically congested rings, and managing reactions that are sensitive to substrate structure and reaction conditions. Specifically, the asymmetric Diels-Alder reaction, the intramolecular Pauson-Khand reaction, and the ring-closing metathesis are critical steps where by-product formation and issues with selectivity are often encountered.[1][2]

Q2: Are there any known stability issues with Lancifodilactone G itself?

A2: Yes, Lancifodilactone G is noted for possessing an unusually stable enol moiety.[3] During the final steps of the synthesis and purification, care must be taken to avoid conditions that could lead to decomposition or rearrangement of this sensitive functionality. The choice of solvents and the pH of aqueous work-ups are critical factors.

Troubleshooting Guides

Issues in the Asymmetric Diels-Alder Reaction

Problem: Poor diastereoselectivity (endo/exo selectivity) in the Diels-Alder reaction to form the initial carbocyclic core.

Possible Causes and Solutions:

  • Inadequate Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst are crucial for achieving high diastereoselectivity.

    • Troubleshooting: Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄). The use of a chiral oxazaborolidine catalyst has been reported to provide high enantioselectivity.[2] Ensure the catalyst is of high purity and handled under strictly anhydrous conditions.

  • Reaction Temperature: Diels-Alder reactions are often sensitive to temperature.

    • Troubleshooting: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often enhances the selectivity for the thermodynamically favored endo product. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction time and selectivity.

  • Steric Hindrance: The substituents on both the diene and dienophile can influence the facial selectivity of the cycloaddition.

    • Troubleshooting: While modifying the core structure is not always feasible, ensure that protecting groups are chosen to minimize steric clashes that could disfavor the desired approach of the dienophile.

Potential By-products:

  • Exo Diastereomer: The formation of the undesired exo diastereomer is the most common by-product. This isomer will have a different stereochemical relationship between the substituents on the newly formed ring.[4][5][6]

  • Regioisomers: Depending on the substitution pattern of the diene and dienophile, regioisomeric by-products may also be formed.

Purification Strategy:

  • The endo and exo diastereomers often have different polarities and can typically be separated by flash column chromatography on silica (B1680970) gel. A carefully selected solvent system with a shallow gradient is recommended.

By-product Formation in the Intramolecular Pauson-Khand Reaction

Problem: Low yield or formation of side products during the cobalt-mediated intramolecular [2+2+1] cycloaddition to form the cyclopentenone ring.

Possible Causes and Solutions:

  • Decomposition of the Cobalt-Alkyne Complex: The hexacarbonyldicobalt-alkyne complex can be unstable.

    • Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified dicobalt octacarbonyl.

  • Sub-optimal Promoter/Additive: The reaction often requires a promoter to proceed at a reasonable rate and temperature.

    • Troubleshooting: The use of N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) as a promoter can significantly improve the reaction efficiency and may also enhance diastereoselectivity.[7]

  • Formation of Diastereomers: In the synthesis of Lancifodilactone G, the Pauson-Khand reaction has been reported to produce a mixture of diastereomers.[8]

    • Troubleshooting: While difficult to completely suppress, optimizing the reaction conditions (solvent, temperature, promoter) can improve the diastereomeric ratio. In the reported synthesis, a ratio of approximately 2.4:1 was observed.[8]

Potential By-products:

  • Diastereomers: The formation of diastereomers at the newly formed stereocenters is a key issue.[8]

  • Products of Enyne Decomposition: Under harsh conditions, the starting enyne may decompose before cyclization.

Purification Strategy:

  • The diastereomeric products of the Pauson-Khand reaction can be challenging to separate. Preparative HPLC may be required if separation by flash chromatography is not effective.

Challenges in the Ring-Closing Metathesis (RCM) Step

Problem: Inefficient cyclization or formation of undesired alkene isomers during the formation of the eight-membered ring via RCM.

Possible Causes and Solutions:

  • Catalyst Inactivity: The Grubbs catalyst can be sensitive to impurities in the substrate or solvent.

    • Troubleshooting: Use a highly purified substrate and anhydrous, degassed solvents. The choice of catalyst is also critical; second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust and efficient.[9]

  • Poor E/Z Selectivity: The formation of a mixture of E and Z isomers of the cyclic alkene is a common issue in RCM, particularly for medium to large rings.[10]

    • Troubleshooting: The stereoselectivity is highly dependent on the catalyst and the substrate. Screening different generations and types of Grubbs catalysts may be necessary to optimize the E/Z ratio.

  • Alkene Isomerization: Ruthenium hydride species, which can form as a by-product of the metathesis reaction, can catalyze the isomerization of the newly formed double bond.[10]

    • Troubleshooting: The addition of a hydride scavenger, such as 1,4-benzoquinone, can suppress this side reaction.

Potential By-products:

  • E/Z Isomers: A mixture of geometric isomers of the desired cyclic alkene.

  • Isomerized Alkenes: Products where the double bond has migrated from its intended position.[10]

  • Oligomers/Polymers: Resulting from intermolecular metathesis if the reaction concentration is too high.

Purification Strategy:

  • E/Z isomers can sometimes be separated by careful flash chromatography or preparative HPLC. Isomerized alkene by-products may have similar polarities to the desired product, making purification challenging.

Quantitative Data Summary

Reaction StepKey ChallengeReported Outcome/RatioPurification Method
Asymmetric Diels-Alder Enantioselectivity95% yield, 87% ee with oxazaborolidine catalyst[2]Column Chromatography
Intramolecular Pauson-Khand Diastereoselectivity~2.4:1 mixture of diastereomers[8]Column Chromatography/HPLC
Ring-Closing Metathesis E/Z SelectivityDependent on catalyst and substrate[10]Column Chromatography/HPLC

Experimental Protocols

Asymmetric Diels-Alder Reaction (General Procedure based on Lancifodilactone G Synthesis): [2]

  • To a solution of the dienophile in an anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., oxazaborolidine A) dropwise.

  • Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complexation.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Intramolecular Pauson-Khand Reaction (General Procedure): [7][8]

  • Dissolve the enyne substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add dicobalt octacarbonyl and stir at room temperature until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC/LC-MS analysis).

  • Add a promoter (e.g., N-methylmorpholine N-oxide) and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite or silica gel to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate diastereomers if necessary.

Ring-Closing Metathesis (General Procedure): [10]

  • Dissolve the diene substrate in an anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.

  • If necessary, add a isomerization suppressant like 1,4-benzoquinone.

  • Add the Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by adding a reagent like ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Strategy cluster_3 Implementation & Verification Problem By-product Formation or Low Yield Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Problem->Analyze Identify Identify By-product Structure Analyze->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Purify Develop Purification Strategy Identify->Purify Modify Modify Reaction Conditions Hypothesize->Modify Rerun Rerun Reaction with Modified Conditions Modify->Rerun Purify->Rerun Verify Verify Product Purity and Structure Rerun->Verify

Caption: General workflow for troubleshooting by-product formation in synthesis.

Purification_Decision_Tree start Crude Product Mixture flash_chrom Flash Column Chromatography start->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc Incomplete Separation pure_product Pure Product flash_chrom->pure_product Successful Separation crystallization Crystallization prep_hplc->crystallization Still Impure prep_hplc->pure_product Successful Separation crystallization->pure_product

Caption: Decision tree for purification of synthetic intermediates.

References

Technical Support Center: Protecting Group Strategies for Complex Nortriterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protecting group strategies in the synthesis of complex nortriterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the chemical synthesis of this intricate class of natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Hydroxyl Group Protection

Question 1: I am having difficulty selectively protecting a sterically hindered secondary or tertiary hydroxyl group in my nortriterpenoid intermediate. Standard conditions with TBDMSCl or TIPSCl are sluggish and give low yields. What should I do?

Answer: This is a common challenge due to the compact and rigid polycyclic structure of nortriterpenoids, which often leads to significant steric hindrance around reactive sites.

Troubleshooting Steps:

  • Switch to a More Reactive Silylating Agent: For severely hindered alcohols, switching from a silyl (B83357) chloride (e.g., TBDMSCl) to a more reactive silyl triflate (e.g., TBSOTf or TIPSOTf) is often effective. Silyl triflates are more electrophilic and react faster.[1]

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like 2,6-lutidine or di-tert-butylpyridine. These bases will scavenge the generated triflic acid without competing with the alcohol for the silylating agent.

  • Optimize Reaction Conditions:

    • Solvent: Use a non-coordinating solvent like dichloromethane (B109758) (DCM) or toluene.

    • Temperature: While room temperature is a good starting point, you may need to gently heat the reaction (e.g., to 40 °C) or cool it to -78 °C for highly reactive systems to improve selectivity.

  • Consider an Alternative Protecting Group: If silylation remains problematic, consider a smaller and highly reactive protecting group like the methoxymethyl (MOM) ether.

Experimental Protocol: Protection of a Hindered Secondary Alcohol with TBSOTf

  • Materials: Hindered alcohol, TBSOTf (1.2 eq.), 2,6-lutidine (1.5 eq.), anhydrous DCM.

  • Procedure:

    • Dissolve the hindered alcohol in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Add 2,6-lutidine, followed by the dropwise addition of TBSOTf.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Question 2: I need to deprotect a TBDPS ether in the presence of a TBDMS ether on my nortriterpenoid skeleton. What conditions offer the best selectivity?

Answer: Achieving selective deprotection of silyl ethers is crucial for orthogonal strategies. The different steric bulk and electronic properties of TBDPS and TBDMS groups allow for their selective removal.

Troubleshooting & Strategy:

The relative stability of common silyl ethers to acidic conditions is generally: TMS < TES < TBDMS < TIPS < TBDPS . Under fluoride-mediated cleavage, the trend is slightly different: TMS < TES < TIPS < TBDMS < TBDPS . This indicates that TBDMS is more labile than TBDPS under both conditions.

For selective deprotection of a TBDMS ether in the presence of a TBDPS ether, mild acidic conditions are typically most effective.

Recommended Conditions for Selective TBDMS Deprotection:

  • Mild Acidic Hydrolysis: A solution of acetic acid (AcOH) in a mixture of THF and water is a common choice. The reaction is typically slow but highly selective.

  • Catalytic Acid: Using a catalytic amount of a milder acid like pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) in an alcohol solvent (e.g., MeOH) can also achieve selective cleavage.

Experimental Protocol: Selective Deprotection of a TBDMS Ether with Acetic Acid

  • Materials: Silyl-protected nortriterpenoid, acetic acid, THF, water.

  • Procedure:

    • Dissolve the substrate in a 3:1:1 mixture of THF:AcOH:H₂O.

    • Stir the reaction at room temperature and monitor carefully by TLC. The reaction time can vary from a few hours to several days depending on the steric environment.

    • Once the TBDMS group is cleaved, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Protecting GroupRelative Acid StabilityRelative Fluoride Stability
TMS11
TES6410-100
TBDMS 20,00020,000-50,000
TIPS700,0005,000
TBDPS 5,000,000100,000

Table 1: Relative stability of common silyl ethers. Data is approximate and can vary with substrate and reaction conditions.

Carbonyl Group Protection

Question 3: I am struggling to form a cyclic acetal (B89532) to protect a sterically hindered ketone in my nortriterpenoid core. The reaction with ethylene (B1197577) glycol and an acid catalyst is incomplete even after prolonged heating with a Dean-Stark trap.

Answer: Formation of acetals on sterically hindered ketones is a known challenge. The equilibrium may not favor the product, and the tetrahedral intermediate can be destabilized by steric strain.

Troubleshooting Steps:

  • Use a More Reactive Diol: Instead of ethylene glycol, consider using a more reactive diol like 2,2-dimethyl-1,3-propanediol, which can favor the formation of the ketal due to the Thorpe-Ingold effect.

  • Employ a Lewis Acid Catalyst: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or CSA might not be effective. Try using a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of ethylene glycol. This generates a more reactive intermediate.

  • Use an Acetal Exchange Reaction: React the ketone with a pre-formed acetal, such as 2,2-dimethoxypropane, under acidic catalysis. The removal of the volatile acetone (B3395972) byproduct can drive the equilibrium towards the desired protected ketone.[2]

  • Consider a Thioacetal: Thioacetals, formed from dithiols like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, are often easier to form with hindered ketones. They are stable to acidic and basic conditions but can be removed with reagents like HgCl₂ or under oxidative conditions.

Experimental Protocol: Acetal Protection using TMSOTf and Ethylene Glycol

  • Materials: Hindered ketone, ethylene glycol (2-5 eq.), TMSOTf (0.1-0.2 eq.), anhydrous DCM.

  • Procedure:

    • Dissolve the ketone and ethylene glycol in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -20 °C or 0 °C.

    • Add TMSOTf dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a few drops of triethylamine (B128534) or pyridine.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the product by flash column chromatography.

MethodCatalystKey AdvantagePotential Issue
Standard Acetalizationp-TsOH, CSACommon, inexpensiveIneffective for hindered ketones
Lewis Acid CatalysisTMSOTf, Sc(OTf)₃Higher reactivityCatalyst can be expensive
Acetal Exchange2,2-Dimethoxypropane, H⁺Favorable equilibriumMay require elevated temperatures
Thioacetal FormationBF₃·OEt₂, ZnCl₂Good for hindered ketonesOdor, specific deprotection needed

Table 2: Comparison of methods for protecting hindered ketones.

Carboxylic Acid Protection

Question 4: I need to selectively deprotect a methyl ester in the presence of a lactone and other sensitive functional groups in my nortriterpenoid. Basic hydrolysis (e.g., LiOH, NaOH) is cleaving the lactone as well.

Answer: Selective cleavage of an ester in the presence of a lactone is challenging because both are susceptible to hydrolysis. The strategy here is to exploit subtle differences in reactivity or to use enzymatic methods.

Troubleshooting & Strategy:

  • Enzymatic Hydrolysis: Lipases are often highly selective for the hydrolysis of esters over lactones, especially in sterically crowded environments. Pig liver esterase (PLE) or Candida antarctica lipase (B570770) B (CALB) are good starting points. The reaction is performed in a buffered aqueous solution, often with a co-solvent.

  • Nucleophilic Cleavage under Anhydrous Conditions: Instead of hydroxide, which is a hard nucleophile, a softer nucleophile under anhydrous conditions might show greater selectivity. For example, using a thiol and a base (e.g., thiophenol and potassium carbonate) in an aprotic solvent can sometimes selectively cleave methyl esters.

  • Protect as a More Labile Ester: In future synthetic planning, consider protecting the carboxylic acid as an ester that can be cleaved under orthogonal conditions. For example:

    • Allyl ester: Cleaved with Pd(0) catalysts.

    • Benzyl ester: Removed by hydrogenolysis (H₂, Pd/C).

    • tert-Butyl ester: Cleaved under acidic conditions (e.g., TFA).

Experimental Protocol: Enzymatic Hydrolysis of a Methyl Ester

  • Materials: Methyl ester substrate, lipase (e.g., CALB), phosphate (B84403) buffer (e.g., pH 7.2), co-solvent (e.g., THF or acetone).

  • Procedure:

    • Suspend the substrate in the phosphate buffer.

    • Add a minimal amount of a water-miscible co-solvent to aid solubility.

    • Add the lipase (often immobilized on a resin).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C), monitoring by TLC or HPLC.

    • Upon completion, filter off the immobilized enzyme.

    • Acidify the aqueous solution to protonate the carboxylic acid.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry, concentrate, and purify as needed.

Experimental Workflows and Logic Diagrams

The following diagrams illustrate decision-making processes for common protecting group strategies in nortriterpenoid synthesis.

Protecting_Group_Selection_for_Hydroxyl start Need to Protect a Hydroxyl Group steric_hindrance Is the OH group sterically hindered? start->steric_hindrance reactivity High Reactivity Needed? steric_hindrance->reactivity Yes acid_stability Need Acid Stability? steric_hindrance->acid_stability No tbsotf Use TBSOTf or TIPSOTf reactivity->tbsotf Yes momcl Use MOMCl or BnBr reactivity->momcl No tbscl Use TBDMSCl or TIPSCl acid_stability->tbscl Yes ester Use Ac₂O or BzCl acid_stability->ester No Deprotection_Troubleshooting_Silyl_Ether start Deprotection of Silyl Ether Fails deprotection_method Which deprotection method was used? start->deprotection_method fluoride Fluoride Source (e.g., TBAF) deprotection_method->fluoride Fluoride acid Acidic Conditions (e.g., AcOH, HCl) deprotection_method->acid Acid increase_temp_f Increase temperature or use anhydrous TBAF fluoride->increase_temp_f use_hf_pyridine Use HF-Pyridine (caution!) fluoride->use_hf_pyridine stronger_acid Use stronger acid (e.g., TFA) acid->stronger_acid switch_to_fluoride Switch to fluoride-based deprotection (TBAF) acid->switch_to_fluoride

References

Technical Support Center: Improving the Efficiency of Lancifodilactone C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the isolation of Lancifodilactone C. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency and success of your isolation experiments.

Frequently Asked Questions (FAQs)

Q1: From what plant material can this compound be isolated?

A1: this compound is a nortriterpenoid that can be isolated from plants of the Schisandra genus. It has been successfully isolated from Schisandra chinensis and was first identified in Schisandra lancifolia.

Q2: What is the general workflow for isolating this compound?

A2: The general workflow involves a multi-step process that begins with the extraction of the dried plant material, followed by a preliminary clean-up of the crude extract, and concluding with a high-resolution purification step. A typical sequence is:

  • Solvent extraction of dried and powdered Schisandra plant material.

  • Partitioning of the crude extract to enrich the triterpenoid (B12794562) fraction.

  • Initial clean-up using macroporous resin chromatography.

  • Final purification by High-Speed Counter-Current Chromatography (HSCCC) to obtain highly pure this compound.[1]

Q3: What kind of yields and purity can be expected with the optimized HSCCC method?

A3: Using a preparative High-Speed Counter-Current Chromatography (HSCCC) method, it is possible to obtain approximately 101 mg of this compound with a purity of 98.2% from 1000 mg of a pre-purified crude extract in a single step.[1]

Q4: What analytical techniques are used to confirm the identity and purity of the isolated this compound?

A4: The structure and purity of the isolated this compound are typically confirmed using a combination of spectroscopic and spectrometric methods, including UV spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1] High-Performance Liquid Chromatography (HPLC) is also a standard method for purity assessment.

Troubleshooting Guides

This section addresses common issues that may arise during the isolation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or repetitions. 3. Improper plant material preparation (e.g., not finely powdered).1. Ensure the use of an appropriate solvent such as 95% ethanol (B145695) for extraction. 2. Increase the extraction time and/or the number of extraction cycles. 3. Grind the plant material to a fine powder to maximize the surface area for solvent penetration.
Poor Separation in Macroporous Resin Chromatography 1. Inappropriate resin type. 2. Incorrect loading or elution conditions.1. Use a suitable macroporous resin, such as AB-8, for the initial clean-up.[1] 2. Optimize the solvent gradient for elution to effectively separate the target compounds from other components.
Co-elution of Impurities in HSCCC 1. Suboptimal two-phase solvent system. 2. Overloading of the column.1. Carefully select and optimize the two-phase solvent system. For this compound, a system of Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v) has been shown to be effective.[1] 2. Reduce the amount of crude extract loaded onto the HSCCC column to improve resolution.
Low Purity of Final Product 1. Incomplete separation of closely related triterpenoids. 2. Contamination during sample handling and processing.1. Repeat the HSCCC purification step or employ a subsequent purification method like preparative HPLC if necessary. 2. Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.
Product Degradation 1. Exposure to harsh pH conditions or high temperatures. 2. Instability of the compound on the stationary phase.1. Maintain neutral pH conditions and avoid excessive heat during extraction and purification steps. 2. If degradation is suspected on silica-based columns, consider alternative stationary phases or deactivating the silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the quantitative data from a successful isolation of this compound using a two-step purification process.

ParameterValueReference
Starting Material Crude extract from Schisandra chinensis[1]
Purification Step 1 AB-8 Macroporous Resin Chromatography[1]
Purification Step 2 High-Speed Counter-Current Chromatography (HSCCC)[1]
Amount of Pre-purified Extract for HSCCC 1000 mg[1]
Amount of Pure this compound Obtained 101 mg[1]
Final Purity of this compound 98.2%[1]
HSCCC Run Time Less than 1 hour[1]

Experimental Protocols

Protocol 1: Extraction and Partitioning of Triterpenoids from Schisandra chinensis
  • Extraction:

    • Air-dry the stems and leaves of Schisandra chinensis and pulverize the material into a fine powder.

    • Extract the powdered plant material (e.g., 10 kg) with 95% ethanol (25 L) at room temperature. Repeat the extraction four times, with each extraction lasting 48 hours.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a concentrated extract.

    • Suspend the concentrated extract in hot water.

  • Partitioning:

    • Partition the aqueous suspension with petroleum ether to remove non-polar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate (B1210297) (EtOAc) to extract the triterpenoid-rich fraction.

    • Collect the EtOAc fraction and concentrate it under vacuum to yield the crude triterpenoid extract.

Protocol 2: Purification of this compound
  • Initial Clean-up with Macroporous Resin:

    • Dissolve the crude triterpenoid extract in an appropriate solvent.

    • Load the solution onto an AB-8 macroporous resin column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol to obtain fractions with enriched triterpenoids. The fraction containing this compound is collected for further purification.

  • Final Purification with High-Speed Counter-Current Chromatography (HSCCC):

    • Preparation of the Two-Phase Solvent System: Prepare a solvent system composed of Chloroform-n-Butyl alcohol-methanol-water at a volume ratio of 10:0.5:8:4.[1]

    • HSCCC Operation:

      • Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).

      • Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate.

      • Once the system reaches hydrodynamic equilibrium, inject the pre-purified extract dissolved in a small volume of the mobile phase.

      • Monitor the effluent with a UV detector and collect the fractions corresponding to the this compound peak.

    • Post-Purification:

      • Combine the fractions containing pure this compound.

      • Evaporate the solvent under reduced pressure to obtain the purified compound.

      • Confirm the purity and identity of the isolated this compound using HPLC, MS, and NMR.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Schisandra Material ethanol_extraction 95% Ethanol Extraction plant_material->ethanol_extraction partitioning EtOAc Partitioning ethanol_extraction->partitioning crude_extract Crude Triterpenoid Extract partitioning->crude_extract macroporous_resin AB-8 Macroporous Resin Chromatography crude_extract->macroporous_resin hsccc High-Speed Counter-Current Chromatography (HSCCC) macroporous_resin->hsccc pure_compound Pure this compound (>98% Purity) hsccc->pure_compound analysis HPLC, MS, NMR Confirmation pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

hsccc_logic start Pre-purified Extract (from Macroporous Resin) prepare_solvent Prepare Two-Phase Solvent: Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v) start->prepare_solvent load_stationary Fill HSCCC with Stationary Phase (Upper Layer) prepare_solvent->load_stationary pump_mobile Pump Mobile Phase (Lower Layer) load_stationary->pump_mobile inject_sample Inject Sample pump_mobile->inject_sample elute_separate Elution and Separation inject_sample->elute_separate collect_fractions Collect Fractions elute_separate->collect_fractions analyze_fractions Analyze Fractions (HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product Pure this compound evaporate->final_product

Caption: Logical steps in the HSCCC purification of this compound.

References

Technical Support Center: Enhancing the Resolution of Lancifodilactone Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of lancifodilactone, focusing on enhancing peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for lancifodilactone analysis?

A typical starting point for the analysis of lancifodilactone and related nortriterpenoids involves a reversed-phase HPLC method. Based on published methods for similar compounds from Schisandra species, a good initial set of parameters would be:

ParameterRecommended Condition
Column Waters Symmetry C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (33:67, v/v)
Flow Rate 1.0 mL/min
Column Temperature 37°C
Detection Wavelength 264 nm

This isocratic method has been shown to be effective for the separation of several nortriterpenoids, including a lancifodilactone derivative[1].

Q2: My lancifodilactone peak is showing significant tailing. What are the common causes and solutions?

Peak tailing for lancifodilactone can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the HPLC system. Here’s a systematic approach to troubleshooting:

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions Add a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate residual silanols and reduce peak tailing. Consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions.
Column Overload Reduce the injection volume or dilute the sample. If the peak shape improves, column overload was the likely issue.
Column Contamination/Deterioration Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH If lancifodilactone has ionizable functional groups, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single ionic form.

Q3: I am observing poor resolution between the lancifodilactone peak and an adjacent impurity. How can I improve the separation?

Improving the resolution between closely eluting peaks often requires a systematic optimization of the chromatographic conditions. The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').

Factor to ImproveStrategy
Increase Efficiency (N) - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC).- Increase the column length.- Optimize the flow rate; a lower flow rate often increases efficiency, but at the cost of longer run times.
Improve Selectivity (α) - Change the organic modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and can alter the elution order.- Modify the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds.- Change the stationary phase: If working with a C18 column, consider a phenyl-hexyl, cyano, or embedded polar group column to introduce different separation mechanisms.
Optimize Retention Factor (k') - Adjust the mobile phase strength: For reversed-phase, decrease the percentage of the organic solvent (e.g., from 33% acetonitrile to 30%) to increase retention and potentially improve separation between early eluting peaks.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

This guide provides a step-by-step workflow for enhancing the resolution of your lancifodilactone peak.

G cluster_0 Initial Observation cluster_1 Step 1: Optimize Mobile Phase cluster_2 Step 2: Evaluate Column Parameters cluster_3 Step 3: Methodological Adjustments cluster_4 Outcome PoorResolution Poor Resolution of Lancifodilactone Peak AdjustOrganic Adjust Organic Solvent % PoorResolution->AdjustOrganic ChangeSolvent Change Organic Solvent (ACN <-> MeOH) AdjustOrganic->ChangeSolvent If no improvement GoodResolution Improved Resolution AdjustOrganic->GoodResolution ModifypH Modify Mobile Phase pH ChangeSolvent->ModifypH If no improvement ChangeSolvent->GoodResolution ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl) ModifypH->ChangeColumn If no improvement ModifypH->GoodResolution SmallerParticles Use Smaller Particle Size Column ChangeColumn->SmallerParticles If no improvement ChangeColumn->GoodResolution LongerColumn Use Longer Column SmallerParticles->LongerColumn If no improvement SmallerParticles->GoodResolution GradientElution Implement Gradient Elution LongerColumn->GradientElution If no improvement LongerColumn->GoodResolution OptimizeTemp Optimize Column Temperature GradientElution->OptimizeTemp If no improvement GradientElution->GoodResolution OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow If no improvement OptimizeTemp->GoodResolution OptimizeFlow->GoodResolution G cluster_0 Problem cluster_1 Diagnostic Questions cluster_2 Potential Causes & Solutions PeakTailing Lancifodilactone Peak Tailing AllPeaksTailing Are all peaks tailing? PeakTailing->AllPeaksTailing HighConcentration Is the sample highly concentrated? AllPeaksTailing->HighConcentration No SystemIssue System Issue: - Check for dead volume - Replace frits/tubing AllPeaksTailing->SystemIssue Yes Overload Column Overload: - Dilute sample - Reduce injection volume HighConcentration->Overload Yes SecondaryInt Secondary Interactions: - Add mobile phase modifier (e.g., TFA) - Use end-capped column HighConcentration->SecondaryInt No ColumnIssue Column Issue: - Flush with strong solvent - Replace guard/analytical column SystemIssue->ColumnIssue If no improvement

References

"addressing poor solubility of Lancifodilactone C"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Lancifodilactone C. Given the limited specific solubility data for this compound, this guidance is based on established methods for other poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for complex natural products like this compound. Here is a systematic approach to address this issue:

  • Solvent Miscibility Testing: Start by dissolving this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol. This stock solution can then be serially diluted into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can affect experimental outcomes.

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve solubility, particularly if the compound has ionizable functional groups.

  • Use of Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and glycerin.[1]

  • Heating and Agitation: Gentle heating and sonication can aid in the dissolution process. However, be cautious about the thermal stability of this compound.

Q2: What are some common organic solvents that can be used to prepare stock solutions of this compound?

A2: For creating concentrated stock solutions, the following organic solvents are generally good starting points for compounds with structures similar to this compound. The choice of solvent will depend on the specific requirements of your experiment.

SolventPolarity IndexBoiling Point (°C)Common Uses in Research
Dimethyl Sulfoxide (DMSO)7.2189High solubility for many organic compounds; cell culture
N,N-Dimethylformamide (DMF)6.4153High boiling point polar aprotic solvent
Dichloromethane (DCM)3.140Common for organic synthesis and extraction
Acetone5.156General purpose solvent
Ethanol4.378Less toxic; suitable for in vivo studies
Methanol5.165General purpose polar protic solvent

Note: Always use the lowest possible concentration of organic solvent in your final experimental setup to avoid solvent-induced artifacts.

Q3: Are there more advanced techniques to improve the bioavailability of this compound for in vivo studies?

A3: Yes, for in vivo applications where aqueous solubility and bioavailability are critical, several formulation strategies can be employed. These techniques aim to enhance the dissolution rate and absorption of the drug.[2][3]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[3] Common carriers include hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and oral absorption.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[1][3]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
  • Problem: The compound is "crashing out" of the solution because the aqueous buffer cannot maintain the solubility achieved in the concentrated DMSO stock.

  • Troubleshooting Steps:

    • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try working with a lower final concentration.

    • Increase the percentage of co-solvent: If your experiment can tolerate it, a slightly higher percentage of DMSO in the final solution might prevent precipitation.

    • Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol or DMF.

    • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution.

    • Prepare a fresh solution: Ensure your stock solution has not been stored for an extended period, as compound degradation or solvent evaporation can occur.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
  • Problem: If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to unreliable data.

  • Troubleshooting Steps:

    • Visually inspect for precipitates: Before adding to your assay, carefully inspect the diluted solution for any visible particles. Centrifuge the solution and check for a pellet.

    • Filter the solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before use. Be aware that this will result in a lower, but more consistent, concentration.

    • Quantify the soluble fraction: After filtration, you can determine the actual concentration of the soluble compound using a suitable analytical method like HPLC-UV.

    • Employ a solubility-enhancing formulation: Consider using one of the advanced formulation techniques mentioned in the FAQs (e.g., cyclodextrin (B1172386) complexation) to ensure consistent solubility.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a this compound-cyclodextrin complex to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Lyophilizer (optional)

Procedure:

  • Prepare a saturated aqueous solution of HP-β-CD by dissolving an excess amount in deionized water with stirring.

  • Add this compound to the HP-β-CD solution in a molar ratio appropriate for your needs (start with a 1:1 molar ratio).

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • (Optional) The solution can be lyophilized to obtain a solid powder of the complex, which can be easily reconstituted in water.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a solid dispersion of this compound with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or a suitable polyethylene glycol (PEG)

  • A suitable organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a suitable organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:5 by weight.

  • Ensure complete dissolution of both components, using gentle warming or sonication if necessary.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid can be scraped from the flask and ground into a fine powder for further use.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_solubility_test Basic Solubility Enhancement cluster_troubleshooting Troubleshooting cluster_advanced Advanced Formulation cluster_outcome Outcome start Poor Aqueous Solubility of This compound stock_solution Prepare Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute into Aqueous Buffer stock_solution->dilution check_precipitation Check for Precipitation dilution->check_precipitation adjust_concentration Adjust Concentration or Co-solvent % check_precipitation->adjust_concentration Precipitation Occurs cyclodextrin Cyclodextrin Complexation check_precipitation->cyclodextrin Persistent Issues solid_dispersion Solid Dispersion check_precipitation->solid_dispersion Persistent Issues lipid_formulation Lipid-Based Formulation check_precipitation->lipid_formulation Persistent Issues end Soluble Formulation for In Vitro / In Vivo Studies check_precipitation->end No Precipitation adjust_concentration->dilution use_surfactant Incorporate Surfactant adjust_concentration->use_surfactant use_surfactant->dilution cyclodextrin->end solid_dispersion->end lipid_formulation->end

Caption: Workflow for addressing poor solubility of this compound.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result lancifodilactone This compound (Poorly Soluble) mixing Mixing in Aqueous Solution lancifodilactone->mixing cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->mixing complex Inclusion Complex (Enhanced Aqueous Solubility) mixing->complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

"long-term storage and handling of Lancifodilactone C"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability and toxicological data for Lancifodilactone C are not extensively available in public literature. The following guidelines are based on general laboratory best practices for handling complex organic molecules, information from the synthesis of related compounds, and general safety data for lactone-containing compounds. Researchers should always perform their own risk assessment before handling this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term use?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, aliquot into small volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

A2: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate. The solubility in aqueous solutions is likely to be low. It is crucial to perform small-scale solubility tests before preparing larger stock solutions.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1]

Q4: Is there any known biological activity or toxicity for this compound?

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A periodic check of the purity of a reference sample stored under recommended conditions can help track its stability over time.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure proper storage conditions are maintained. Prepare fresh stock solutions for critical experiments. Avoid exposing the compound to harsh conditions such as strong acids, bases, or high temperatures, as related compounds have shown sensitivity to such conditions.

  • Possible Cause: Inaccurate concentration of the stock solution.

    • Solution: Re-verify the concentration of the stock solution using a calibrated analytical method. Ensure the compound is fully dissolved before making dilutions.

Issue 2: Difficulty in dissolving this compound.

  • Possible Cause: Inappropriate solvent.

    • Solution: Test a range of organic solvents to find the most suitable one. Gentle warming or sonication may aid in dissolution, but monitor for any signs of degradation.

  • Possible Cause: Poor quality of the compound.

    • Solution: Verify the purity of the this compound sample using an appropriate analytical technique.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₃₆O₁₀PubChem
Molecular Weight544.6 g/mol PubChem
AppearanceWhite to off-white solid (predicted)-
Melting PointNot available-

Table 2: Recommended Long-Term Storage Conditions

FormTemperatureAtmosphereContainer
Solid-20°CInert gas (e.g., Argon)Tightly sealed, amber vial
Solution (e.g., in DMSO)-80°CInert gas (e.g., Argon)Tightly sealed, amber vials (aliquoted)

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound:

  • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube or vial inside a chemical fume hood.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials for storage at -80°C.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve 1 aliquot Aliquot stock solution dissolve->aliquot 2 treat Treat cells/samples aliquot->treat 3 incubate Incubate treat->incubate 4 assay Perform assay incubate->assay 5 collect Collect data assay->collect 6 analyze Analyze results collect->analyze 7 end Conclusion analyze->end 8

Caption: A general experimental workflow for using this compound.

hypothetical_signaling_pathway cluster_cell Cell LC This compound Receptor Putative Receptor LC->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Response Cellular Response Gene->Response

References

Validation & Comparative

A Comparative Guide to the Bioactivities of Lancifodilactone C and G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of two nortriterpenoids, Lancifodilactone C and Lancifodilactone G, isolated from Schisandra lancifolia. While research into these complex natural products is ongoing, this document summarizes the currently available data to inform future research and drug discovery efforts.

Introduction

This compound and Lancifodilactone G are structurally related nortriterpenoids that have garnered interest within the scientific community due to their unique chemical architectures. As is common with many natural products, the full extent of their biological activities is still under investigation. This guide aims to present a clear and objective comparison based on published experimental data.

Data Presentation: A Noteworthy Gap

A comprehensive review of the scientific literature reveals a significant gap in the available bioactivity data for this compound. At present, there are no published studies that provide quantitative measures of its biological activity, such as IC50 or EC50 values, for any specific target or pathway.

In contrast, preliminary bioactivity data for Lancifodilactone G has been reported, specifically concerning its anti-HIV activity.

Quantitative Bioactivity Data

The following table summarizes the known quantitative bioactivity data for Lancifodilactone G. No corresponding data has been found for this compound.

CompoundBioactivityAssayCell LineResultCytotoxicity
Lancifodilactone G Anti-HIV-1Inhibition of HIV-1 induced cytopathic effectsC8166EC50: 95.47 ± 14.19 µg/mLCC50: > 200 µg/mL
This compound No quantitative data available----

Experimental Protocols

The methodologies for the key experiments cited for Lancifodilactone G are detailed below.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of Lancifodilactone G was evaluated by assessing its ability to inhibit the cytopathic effects of the HIV-1 IIIB strain in C8166 cells. The experimental protocol is as follows:

  • Cell Culture: C8166 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Assay Procedure:

    • C8166 cells were seeded in 96-well plates.

    • Various concentrations of Lancifodilactone G were added to the wells.

    • A control group with no compound and a positive control (e.g., AZT) were included.

    • Cells were infected with the HIV-1 IIIB virus.

    • The plates were incubated for a specified period.

  • Data Analysis: The cytopathic effect (CPE) was measured using the MTT method to determine cell viability. The 50% effective concentration (EC50) was calculated as the concentration of the compound that inhibited HIV-1-induced CPE by 50%.

Cytotoxicity Assay

The cytotoxicity of Lancifodilactone G was determined using the MTT assay on uninfected C8166 cells.

  • Cell Seeding: C8166 cells were seeded in 96-well plates.

  • Compound Addition: Various concentrations of Lancifodilactone G were added to the wells.

  • Incubation: The plates were incubated for a period consistent with the anti-HIV assay.

  • MTT Assay: MTT reagent was added to each well, followed by incubation to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved, and the absorbance was measured.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50%.

Signaling Pathways and Experimental Workflows

Due to the limited bioactivity data, there is currently no information available regarding the specific signaling pathways modulated by either this compound or G. The experimental workflow for the anti-HIV-1 activity and cytotoxicity assays is depicted below.

G cluster_0 Experimental Workflow A C8166 Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Lancifodilactone G B->C D HIV-1 Infection C->D Anti-HIV Assay E Incubation C->E Cytotoxicity Assay D->E F MTT Assay for Cell Viability E->F G Data Analysis (EC50/CC50 Calculation) F->G

Caption: Workflow for Anti-HIV and Cytotoxicity Assays.

Conclusion and Future Directions

This guide highlights a critical knowledge gap in the comparative bioactivity of this compound and G. While Lancifodilactone G has demonstrated anti-HIV-1 activity, the biological profile of this compound remains uncharacterized.

Future research should prioritize the screening of this compound against a diverse panel of biological targets to elucidate its potential therapeutic applications. Direct, side-by-side comparisons of this compound and G in various assays are crucial to understanding their structure-activity relationships and identifying the more promising candidate for further development. The exploration of other potential bioactivities, such as anti-inflammatory, neuroprotective, or anticancer effects for both compounds, is also warranted. As new data emerges, this guide will be updated to provide a more comprehensive comparison.

Lancifodilactone C: A Comparative Analysis of a Novel Anti-HIV Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-HIV-1 properties of lancifodilactone C, a triterpenoid (B12794562) isolated from Kadsura lancilimba, reveals its potential as a promising therapeutic candidate. This guide provides a comparative analysis of its efficacy against other notable anti-HIV natural products, supported by experimental data and detailed methodologies.

Introduction

The quest for novel antiretroviral agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising discoveries are triterpenoids from the Schisandraceae family of plants. This compound, isolated from Kadsura lancilimba, has demonstrated significant inhibitory effects on HIV-1 replication.[1] This guide offers a comprehensive comparison of this compound with other anti-HIV natural products, providing researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data and methodologies.

Comparative Anti-HIV-1 Activity

The anti-HIV-1 activity of this compound and other selected natural products is summarized in the table below. The data includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI) or selectivity index (SI), which are critical indicators of a compound's antiviral potency and safety margin.

CompoundNatural SourceEC50CC50Therapeutic/Selectivity Index (TI/SI)Mechanism of Action (if known)
This compound Kadsura lancilimba1.4 µg/mL>100 µg/mL>71.4Not fully elucidated
Lancifodilactone FSchisandra lancifolia20.69 µg/mL>137 µg/mL>6.62Not fully elucidated
Lancifodilactone GSchisandra lancifolia95.47 ± 14.19 µg/mL>200 µg/mL1.82 - 2.46Not fully elucidated
Lancifodilactone HSchisandra lancifolia16.6 µg/mL>200 µg/mL>12.0Not fully elucidated
Nigranoic AcidSchisandra sphaerandra10.3 µg/mL88.0 µg/mL8.5HIV-1 Reverse Transcriptase Inhibitor
Calanolide ACalophyllum lanigerum0.1 µM28.3 µM283Non-Nucleoside Reverse Transcriptase Inhibitor
ProstratinHomalanthus nutansVariesVariesVariesProtein Kinase C Activator

Experimental Methodologies

The evaluation of the anti-HIV activity and cytotoxicity of these natural products relies on standardized in vitro assays. Below are detailed protocols for the key experiments cited.

Anti-HIV-1 Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of HIV-1 infection.

a. Cell and Virus Culture:

  • Cells: C8166 cells, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: HIV-1IIIB strain is used for infection.

b. Assay Protocol:

  • Plate C8166 cells at a density of 4 x 10^4 cells/well in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with HIV-1IIIB at a multiplicity of infection (MOI) that results in significant cytopathic effect within 3-4 days.

  • Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 3-4 days, assess cell viability using the MTT assay (described below).

  • The EC50 value is calculated as the compound concentration that provides 50% protection of cells from the virus-induced cytopathic effect.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

a. Reagents:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

b. Assay Protocol:

  • Plate cells at the same density as in the anti-HIV assay in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates for the same duration as the anti-HIV assay (3-4 days) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture 96-well Plate Setup 96-well Plate Setup Cell Culture->96-well Plate Setup Compound Dilution Compound Dilution Compound Dilution->96-well Plate Setup Virus Stock Virus Stock Infection Infection Virus Stock->Infection 96-well Plate Setup->Infection Incubation Incubation Infection->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: General workflow for in vitro anti-HIV-1 screening assays.

HIV_Lifecycle_Inhibition cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion Attachment Host Cell Host Cell Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly Assembly Transcription & Translation->Assembly Viral Proteins & RNA Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion Calanolide A\n(NNRTI) Calanolide A (NNRTI) Calanolide A\n(NNRTI)->Reverse Transcription Inhibits Prostratin\n(PKC Activator) Prostratin (PKC Activator) Prostratin\n(PKC Activator)->Transcription & Translation Activates Latent Virus

Caption: Potential targets for anti-HIV natural products in the viral lifecycle.

Discussion and Future Directions

This compound exhibits potent anti-HIV-1 activity with a favorable therapeutic index, making it a strong candidate for further investigation. Its efficacy surpasses that of several other triterpenoids isolated from the same plant family. While the precise mechanism of action for this compound remains to be elucidated, its chemical structure and the known activities of related compounds, such as the reverse transcriptase inhibition by nigranoic acid[2], suggest potential interference with viral enzymes.

In comparison, established anti-HIV natural products like Calanolide A, a non-nucleoside reverse transcriptase inhibitor, have progressed to clinical trials.[3][4] Prostratin, a protein kinase C activator, has a unique dual role in inhibiting acute infection and reactivating latent HIV reservoirs, a key strategy in HIV eradication efforts.[5][6]

Future research on this compound should focus on:

  • Mechanism of Action Studies: To identify the specific viral or cellular target of the compound.

  • In Vivo Efficacy and Toxicity: To evaluate its performance and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize analogs with improved potency and pharmacokinetic properties.

The continued exploration of natural products like this compound is vital for the discovery of new and effective anti-HIV therapies, particularly for combating drug-resistant viral strains.

References

A Comparative Analysis of Synthetic Routes to Lancifodilactone G

Author: BenchChem Technical Support Team. Date: December 2025

Lancifodilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, has garnered significant attention from the synthetic chemistry community due to its intricate polycyclic architecture and potential biological activity. To date, the only completed total synthesis of a Lancifodilactone G derivative—specifically Lancifodilactone G acetate (B1210297)—has been reported by the research group of Zhen Yang. This guide provides a comparative analysis of Yang's successful route alongside other notable synthetic strategies that have been developed to tackle key structural fragments of this challenging natural product.

The Completed Total Synthesis: The Yang Route

The first and only asymmetric total synthesis of Lancifodilactone G acetate was accomplished by Zhen Yang and his team, as detailed in their 2017 and 2018 publications.[1][2] This landmark achievement was completed in 28 steps, starting from the readily available 2-(triisopropylsiloxy)-1,3-butadiene.[3] The synthesis is characterized by a series of elegant and strategic bond formations to construct the highly oxygenated and sterically congested core of the molecule.

Key Strategic Features of the Yang Synthesis:

The success of Yang's synthesis hinges on the carefully orchestrated application of several powerful synthetic transformations to assemble the complex ring system. The key steps include:

  • Asymmetric Diels-Alder Reaction: This crucial step establishes the stereochemistry of the BC ring system early in the synthesis.[2]

  • Ring-Closing Metathesis (RCM): An intramolecular RCM reaction, utilizing a Hoveyda-Grubbs II catalyst, was employed for the formation of the trisubstituted cyclooctene (B146475) D-ring.[2][4]

  • Intramolecular Pauson-Khand Reaction: The sterically demanding F-ring was constructed via an intramolecular Pauson-Khand reaction.[4][5]

  • Dieckmann-type Condensation: The final A-ring was installed using a Dieckmann-type condensation reaction.[2]

The overall synthetic strategy showcases a convergent approach, where key fragments of the molecule are synthesized separately before being coupled together.

Alternative Synthetic Strategies and Fragment Syntheses

While Yang's group is the only one to have reported a completed total synthesis, other research groups have made significant contributions by developing synthetic routes to key substructures of Lancifodilactone G. These studies provide valuable insights into alternative approaches for constructing the challenging polycyclic core.

One notable example is the work of Leo Paquette and co-workers, who developed an expeditious route to the ABC ring system of Lancifodilactone G. Their strategy employed an enyne ring-closing metathesis to construct the C-ring, followed by a base-mediated biomimetic oxy-Michael addition and lactonization to form the AB-ring system.

Comparative Overview of Synthetic Strategies

The following table provides a comparative overview of the key strategies employed in the completed total synthesis by Yang's group and the fragment synthesis by Paquette's group.

Synthetic Target Research Group Key Reactions Starting Materials Number of Steps Overall Yield
Lancifodilactone G Acetate (Total Synthesis) Zhen Yang, et al.Asymmetric Diels-Alder, Ring-Closing Metathesis, Pauson-Khand Reaction, Dieckmann Condensation2-(triisopropylsiloxy)-1,3-butadiene28Not explicitly stated
ABC Ring System (Fragment Synthesis) Leo A. Paquette, et al.Enyne Ring-Closing Metathesis, Oxy-Michael Addition-LactonizationNot explicitly statedNot applicableNot applicable

Experimental Protocols for Key Reactions in the Yang Synthesis

Detailed experimental procedures are crucial for researchers aiming to replicate or build upon existing synthetic routes. The following are representative protocols for some of the key transformations in the Yang group's total synthesis of Lancifodilactone G acetate.

Asymmetric Diels-Alder Reaction

The enantioselective synthesis of the initial ketoester was achieved through a Diels-Alder reaction catalyzed by an oxazaborolidine. This reaction was successfully performed on a large scale, providing a solid foundation for the total synthesis.[3]

Intramolecular Pauson-Khand Reaction

The construction of the sterically congested F-ring was accomplished via an intramolecular Pauson-Khand reaction. This cobalt-mediated cyclization of an enyne is a powerful tool for the formation of cyclopentenones.

Ring-Closing Metathesis

The formation of the oxa-bridged eight-membered D-ring was achieved using a ring-closing metathesis reaction with a Hoveyda-Grubbs II catalyst.[4]

Dieckmann-type Condensation

The A-ring of Lancifodilactone G acetate was formed in the final stages of the synthesis through a Dieckmann-type condensation. This intramolecular reaction of a diester in the presence of a base is a classic method for forming cyclic β-keto esters.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the overall synthetic strategy of the Yang group and the fragment synthesis approach by the Paquette group.

Yang_Synthesis cluster_start Starting Materials cluster_BC_ring BC Ring Formation cluster_D_ring D Ring Formation cluster_F_ring F Ring Formation cluster_A_ring A Ring Formation cluster_end Final Product SM 2-(TIPS)-1,3-butadiene DA Asymmetric Diels-Alder SM->DA RCM Ring-Closing Metathesis DA->RCM PKR Pauson-Khand Reaction RCM->PKR DC Dieckmann Condensation PKR->DC Product Lancifodilactone G Acetate DC->Product

Caption: Overall synthetic strategy for Lancifodilactone G acetate by the Yang group.

Paquette_Fragment_Synthesis cluster_start Starting Materials cluster_C_ring C Ring Formation cluster_AB_ring AB Ring Formation cluster_end Target Fragment SM_P Elaborated Precursor RCM_P Enyne Ring-Closing Metathesis SM_P->RCM_P OMA Oxy-Michael Addition & Lactonization RCM_P->OMA Product_P ABC Ring System OMA->Product_P

Caption: Paquette's synthetic approach to the ABC ring system of Lancifodilactone G.

References

Cross-Reactivity of Lancifodilactone C and Related Nortriterpenoids in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lancifodilactone C is a member of the growing class of nortriterpenoids isolated from plants of the Schisandraceae family. While specific data on the cross-reactivity of this compound in a wide range of biological assays remains limited, analysis of structurally related compounds, particularly Lancifodilactones F and G, provides valuable insights into the potential biological activities and target pathways of this compound class. This guide offers a comparative overview of the available data to aid researchers in designing experiments and interpreting results.

Comparative Biological Activity of Lancifodilactone Analogs

While direct cross-reactivity studies are not yet available, comparing the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of related Lancifodilactones provides a preliminary understanding of their activity and selectivity profile. The available data primarily focuses on anti-HIV activity.

CompoundBiological ActivityCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/EC₅₀)
Lancifodilactone F Anti-HIVC816620.69 ± 3.31> 200> 9.67
Lancifodilactone G Anti-HIVC816695.47 ± 14.19> 200> 2.09

Putative Signaling Pathways

Triterpenoids from the Schisandraceae family have been reported to exert anti-inflammatory and neuroprotective effects, often through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While the precise molecular targets of Lancifodilactones are yet to be identified, a putative mechanism of action can be hypothesized based on the activity of related compounds.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NF-kB NFkB->NFkB_n translocates MAPK MAPK MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Lancifodilactones Lancifodilactones Lancifodilactones->IKK inhibition? Lancifodilactones->MAPKK inhibition? Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathway.

Experimental Protocols

The following provides a generalized protocol for an anti-HIV cytopathic effect (CPE) inhibition assay, a common method for initial screening of antiviral compounds.

Objective:

To determine the concentration at which a test compound inhibits 50% of the cytopathic effects induced by HIV-1 in a susceptible T-cell line.

Materials:
  • Cell Line: C8166 or other suitable human T-lymphocyte cell line.

  • Virus: HIV-1 laboratory strain (e.g., IIIB).

  • Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Reagent: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay kit.

  • Equipment: 96-well microtiter plates, multichannel pipettes, CO₂ incubator, microplate reader.

Workflow:

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture C8166 cells Cell_Seeding 3. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare serial dilutions of test compounds Add_Compound 4. Add compound dilutions to appropriate wells Compound_Dilution->Add_Compound Cell_Seeding->Add_Compound Add_Virus 5. Add HIV-1 to infection wells Add_Compound->Add_Virus Incubation 6. Incubate for 4-6 days at 37°C, 5% CO2 Add_Virus->Incubation Add_Reagent 7. Add cell viability reagent (e.g., MTT) Incubation->Add_Reagent Read_Plate 8. Read absorbance/ luminescence Add_Reagent->Read_Plate Calculate 9. Calculate EC50 and CC50 values Read_Plate->Calculate

Caption: Anti-HIV Cytopathic Effect (CPE) Inhibition Assay Workflow.

Procedure:
  • Cell Preparation: Culture C8166 cells in RPMI-1640 medium to the logarithmic growth phase.

  • Compound Dilution: Prepare a series of dilutions of the test compound in culture medium. A control with only the solvent (e.g., DMSO) at the highest concentration used should also be prepared.

  • Cell Seeding: Seed the C8166 cells into 96-well plates at an optimized density.

  • Compound Addition: Add the diluted test compounds to the wells. Include wells for cell control (cells only), virus control (cells + virus), and compound cytotoxicity control (cells + compound).

  • Virus Infection: Add a pre-tittered amount of HIV-1 to the virus control and compound-treated wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days, or until the virus control wells show significant cytopathic effect.

  • Viability Assay: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration. The EC₅₀ is determined from the dose-response curve of the infected cells, and the CC₅₀ is determined from the curve of the uninfected cells.

Discussion and Future Directions

The available data, although limited, suggests that Lancifodilactones possess antiviral properties with a favorable selectivity index, indicating a potential window for therapeutic application. The general anti-inflammatory activity of related triterpenoids points towards the NF-κB and MAPK pathways as potential areas of investigation for understanding the broader biological effects and potential cross-reactivity of this compound.

To further elucidate the cross-reactivity profile of this compound, future research should focus on:

  • Broad-Spectrum Screening: Testing this compound against a diverse panel of viral and cancer cell lines to identify a wider range of biological activities.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular targets of this compound.

  • Kinase Profiling: Given the known interaction of other natural products with kinase signaling, screening this compound against a panel of kinases could reveal potential off-target effects and cross-reactivity.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with other known inhibitors of the identified targets or pathways to establish a clear cross-reactivity profile.

By systematically exploring these avenues, a comprehensive understanding of the biological activity and potential therapeutic applications of this compound can be achieved.

A Comparative Guide to the Isolation of Lancifodilactone C and Related Triterpenoids from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. Lancifodilactone C, a highly oxygenated nortriterpenoid from Schisandra chinensis, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of published protocols for its isolation and the isolation of similar triterpenoids from the same medicinal plant, with a focus on yield, purity, and methodological efficiency.

Comparison of Isolation Protocol Performance

The following table summarizes the quantitative data from different isolation protocols for triterpenoids from Schisandra chinensis. This allows for a direct comparison of the efficiency of various methods.

ProtocolTarget Compound(s)Starting MaterialYieldPurity
Protocol 1: HSCCC This compound1000 mg crude extract101 mg98.2%
Protocol 2: HSCCC Corosolic acid & Nigranoic acid100 mg 70% ethanol (B145695) fraction16.4 mg & 9.5 mg96.3% & 98.9%
Protocol 3: Column Chromatography & Semi-preparative HPLC Schisanlactone I & Schinalactone D151 g EtOAc fraction6.8 mg & 3.6 mgNot explicitly stated

Experimental Methodologies

This section details the experimental procedures for the compared isolation protocols.

Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for this compound

This method stands out for its efficiency, yielding a high-purity product in a single chromatographic step in under an hour.

  • Plant Material and Extraction: The source material is the dried plant of Schisandra chinensis (Turcz.) Baill. A crude extract is obtained, though the specific extraction procedure is not detailed in the provided source.

  • Initial Cleanup: The crude extract undergoes an initial purification step using an AB-8 macroporous resin column.[1][2]

  • HSCCC Separation:

    • Apparatus: A preparative high-speed counter-current chromatograph.

    • Solvent System: A two-phase solvent system composed of Chloroform-n-Butyl alcohol-methanol-water at a volume ratio of 10:0.5:8:4 is utilized.[1][2]

    • Procedure: The HSCCC separation is performed in a one-step elution process to isolate this compound.[1][2]

  • Structure Identification: The final product is identified and its structure confirmed using UV, IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.[1][2]

Protocol 2: HSCCC for Corosolic Acid and Nigranoic Acid

This protocol demonstrates the versatility of HSCCC for isolating other triterpenoids from Schisandra chinensis.

  • Plant Material and Extraction: Crude extracts are obtained from Schisandra chinensis using 70% ethanol.

  • Initial Cleanup: The crude extract is first separated on a macroporous absorption resin column, eluting with a graded ethanol series. The 70% ethanol fraction is collected for further purification.[1]

  • HSCCC Separation:

    • Solvent System: A two-phase solvent system of chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v) is used.[1] The upper phase serves as the stationary phase.

    • Procedure: A one-step HSCCC separation is performed on the 70% ethanol fraction to yield corosolic acid and nigranoic acid.[1]

  • Structure Identification: The structures of the isolated compounds are confirmed by ¹H-NMR and ¹³C-NMR.[1]

Protocol 3: Multi-Step Column Chromatography and Semi-preparative HPLC

This conventional approach involves multiple chromatographic steps for the isolation of various triterpenoids.

  • Plant Material and Extraction: The dried plant material of S. chinensis (10 Kg) is extracted with 95% ethanol. The resulting extract is then partitioned with petroleum ether and ethyl acetate (B1210297) (EtOAc) to yield an EtOAc fraction (151 g).[2]

  • Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a stepwise gradient of EtOAc in petroleum ether (0–100%). This yields several primary fractions.[2]

  • ODS MPLC: One of the primary fractions (Fraction Fr1, 2.71 g) is further chromatographed over an ODS MPLC column with a stepwise gradient of H₂O-MeOH (0–100%) to yield 40 sub-fractions.[2]

  • Semi-preparative HPLC: The final purification of individual compounds is achieved using semi-preparative HPLC with specific solvent systems for different sub-fractions. For example:

    • Schisanlactone I (6.8 mg): Obtained from sub-fraction Fr1-39 using MeOH-H₂O (90:10, v/v).[2]

    • Schinalactone D (3.6 mg): Obtained from sub-fraction Fr1-40 using MeOH-H₂O (88:12, v/v).[2]

Visualizing the Isolation Workflows

The following diagrams illustrate the workflows for the described isolation protocols.

G cluster_0 Protocol 1: HSCCC for this compound Crude Extract Crude Extract AB-8 Macroporous Resin AB-8 Macroporous Resin Crude Extract->AB-8 Macroporous Resin Initial Cleanup HSCCC HSCCC AB-8 Macroporous Resin->HSCCC Single Step Separation (CHCl3-nBuOH-MeOH-H2O) This compound (98.2% Purity) This compound (98.2% Purity) HSCCC->this compound (98.2% Purity)

Caption: Workflow for the isolation of this compound using HSCCC.

G cluster_1 Protocol 3: Multi-Step Chromatography EtOAc Extract EtOAc Extract Silica Gel Column Chromatography Silica Gel Column Chromatography EtOAc Extract->Silica Gel Column Chromatography Initial Fractionation ODS MPLC ODS MPLC Silica Gel Column Chromatography->ODS MPLC Secondary Fractionation Semi-preparative HPLC Semi-preparative HPLC ODS MPLC->Semi-preparative HPLC Final Purification Isolated Triterpenoids Isolated Triterpenoids Semi-preparative HPLC->Isolated Triterpenoids

Caption: A multi-step workflow for triterpenoid (B12794562) isolation.

References

Limited Public Data Curbs Comprehensive Comparison of Lancifodilactone C's In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals a significant scarcity of data regarding the in vitro and in vivo activities of Lancifodilactone C. While this natural product, isolated from Schisandra lancifolia, has been identified, its biological effects have not been extensively studied or reported in publicly accessible research.[1] Consequently, a direct comparative analysis of its performance in laboratory-based cellular assays versus whole-organism studies cannot be compiled at this time.

The available research primarily focuses on the isolation, structural elucidation, and synthesis of this compound and its sister compounds.[1] Notably, information on the biological activity of closely related nortriterpenoids from the same plant, such as Lancifodilactone F and Lancifodilactone G, is available and suggests a potential avenue for future investigation of this compound.

Insights from Related Compounds

Studies on Lancifodilactone F and G have demonstrated in vitro anti-HIV activity. This suggests that compounds from this family may possess antiviral properties.

Table 1: In Vitro Anti-HIV Activity of Lancifodilactones

CompoundCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Lancifodilactone FC816620.69 ± 3.31> 200> 9.67
Lancifodilactone GC816695.47 ± 14.19> 200> 2.09

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

The data indicates that Lancifodilactone F and G exhibit anti-HIV activity with minimal cytotoxicity in the tested cell line.[2][3] This is a promising profile for a potential therapeutic agent, where a high selectivity index is desirable.

Experimental Protocols for In Vitro Anti-HIV Assay

The general methodology for determining the anti-HIV activity and cytotoxicity of these related compounds involves the following steps:

  • Cell Culture: The human T-lymphocyte C8166 cell line is maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates.

    • Various concentrations of the test compound are added.

    • After a 72-hour incubation, MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product.

    • The absorbance is measured to determine cell viability and calculate the CC50 value.

  • Anti-HIV Assay (Cytopathic Effect Inhibition):

    • C8166 cells are infected with HIV-1.

    • The infected cells are then treated with different concentrations of the test compound.

    • After a 72-hour incubation, the number of viable cells is quantified using the MTT assay to assess the inhibition of the virus-induced cytopathic effect and determine the EC50 value.

Below is a conceptual workflow for the in vitro anti-HIV activity screening of compounds like Lancifodilactones.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A C8166 Cell Culture D Seed cells in 96-well plates A->D B Compound Dilution Series E Add compound dilutions B->E C HIV-1 Virus Stock F Infect cells with HIV-1 (for anti-HIV assay) C->F D->E E->F G Incubate for 72 hours F->G H Add MTT Reagent G->H I Measure Absorbance H->I J Calculate CC50 (Cytotoxicity) I->J K Calculate EC50 (Anti-HIV Activity) I->K

Caption: Workflow for in vitro anti-HIV and cytotoxicity assays.

Future Directions for this compound Research

The absence of in vivo data for this compound highlights a significant gap in the understanding of its pharmacological potential. Future research should focus on:

  • In Vitro Screening: Expanding the in vitro testing of this compound against a broader range of cell lines and disease models, including various cancer types and inflammatory pathways.

  • In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in appropriate animal models would be crucial to evaluate its efficacy, pharmacokinetics, and safety profile.

A hypothetical signaling pathway that could be investigated for compounds with anti-inflammatory potential is the NF-κB pathway, which is a key regulator of inflammation.

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Lancifodilactone This compound (Hypothetical Target) Lancifodilactone->IKK Inhibits? IkB_NFkB->NFkB IκBα degradation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

The Lancifodilactone Scaffold: A Comparative Guide to its Anti-HIV Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel, complex natural products with significant biological activities continues to drive the search for new therapeutic agents. Among these, the lancifodilactone scaffold, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus, has demonstrated promising anti-HIV activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the lancifodilactone scaffold, presenting available experimental data, detailing relevant experimental protocols, and visualizing hypothesized mechanisms of action.

Quantitative Analysis of Anti-HIV Activity

The anti-HIV-1 activity of several lancifodilactone derivatives has been evaluated, with key data summarized in the table below. For comparison, data for other anti-HIV natural products and a standard reverse transcriptase inhibitor are also included.

CompoundScaffold TypeCell LineVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Lancifodilactone F LancifodilactoneC8166HIV-120.69 ± 3.31> 200> 9.67[1][2]
Lancifodilactone G LancifodilactoneC8166HIV-195.47 ± 14.19> 200> 2.09
Micrandilactone C Lancifodilactone-likeC8166HIV-17.71> 200> 25.94[3]
Schigrandilactone C Lancifodilactone-likeC8166HIV-15.1--[4]
Nigranoic Acid Triterpenoid-HIV-1 RT---[5]
Betulinic Acid TriterpenoidH9HIV-10.35 nM-20,000[6]
Zidovudine (AZT) Nucleoside RT InhibitorMT-4HIV-10.002> 100> 50,000[7]

Note: A comprehensive structure-activity relationship for the lancifodilactone scaffold is not yet fully established due to the limited number of synthesized and tested analogues. The available data suggests that modifications to the nortriterpenoid backbone can significantly influence anti-HIV potency.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the anti-HIV activity and cytotoxicity of the lancifodilactone derivatives.

Anti-HIV-1 Activity Assay (Cytopathic Effect Inhibition)

This assay evaluates the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

  • Cell Line: C8166, a human T-cell leukemia line, is commonly used.

  • Virus: Laboratory-adapted strains of HIV-1, such as HIV-1IIIB, are used to infect the cells.

  • Procedure:

    • C8166 cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds (e.g., lancifodilactone derivatives) are added to the wells.

    • A predetermined optimal dose of HIV-1 is added to the wells, with uninfected cells serving as a negative control and cells infected in the absence of the compound as a positive control. Zidovudine (AZT) is typically used as a reference compound.

    • The plates are incubated at 37°C in a 5% CO₂ incubator for 4-6 days.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is measured at 570 nm.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay

This assay determines the toxicity of the compounds to the host cells.

  • Cell Line: The same cell line used in the anti-HIV assay (e.g., C8166) is used.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated under the same conditions as the anti-HIV assay.

    • Cell viability is determined using the MTT method.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined by the ratio of CC₅₀ to EC₅₀, with a higher SI value indicating a more promising therapeutic window.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

While not directly confirmed for lancifodilactones, related compounds from Schisandra have shown activity against HIV-1 RT. This assay would be a crucial step in elucidating the mechanism of action.

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Principle: A colorimetric assay that measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand using a poly(A) template and an oligo(dT) primer.

  • Procedure:

    • The reaction is performed in a microplate coated with streptavidin.

    • The test compound is incubated with the enzyme, template/primer hybrid, and dNTPs.

    • The biotin-labeled DNA product binds to the streptavidin-coated plate.

    • The incorporated digoxigenin (B1670575) is detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.

    • The absorbance is measured, and the inhibitory activity is calculated.

Visualizing the Mechanism and Workflow

To better understand the potential mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

HIV_RT_Inhibition cluster_virus HIV-1 Particle cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Binds Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Lancifodilactone Lancifodilactone Scaffold Lancifodilactone->Reverse_Transcriptase  Inhibits

Caption: Hypothesized mechanism of anti-HIV action for the Lancifodilactone scaffold.

Experimental_Workflow Start Isolation of Lancifodilactone Analogues Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on C8166 cells) Start->Cytotoxicity_Assay Anti_HIV_Assay Anti-HIV Activity Assay (CPE Inhibition) Start->Anti_HIV_Assay Determine_CC50 Determine CC₅₀ Cytotoxicity_Assay->Determine_CC50 Determine_EC50 Determine EC₅₀ Anti_HIV_Assay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC₅₀/EC₅₀) Determine_CC50->Calculate_SI Determine_EC50->Calculate_SI Mechanism_Studies Mechanism of Action Studies (e.g., RT Inhibition Assay) Calculate_SI->Mechanism_Studies Lead_Optimization Lead Optimization & Further SAR Studies Mechanism_Studies->Lead_Optimization

Caption: General workflow for evaluating the anti-HIV potential of Lancifodilactone derivatives.

Concluding Remarks

The lancifodilactone scaffold represents a promising starting point for the development of new anti-HIV agents. The available data indicates that these nortriterpenoids can exhibit potent and selective activity against HIV-1. However, to fully realize their therapeutic potential, further research is imperative. A systematic synthesis of analogues and their biological evaluation is necessary to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to identify the precise molecular target(s) and signaling pathways modulated by these compounds. The hypothesized inhibition of reverse transcriptase provides a logical direction for these future investigations. The workflows and comparative data presented in this guide aim to facilitate and inform these ongoing research efforts in the quest for novel and effective HIV therapies.

References

A Comparative Guide to Analytical Techniques for Lancifodilactone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lancifodilactone, a complex nortriterpenoid isolated from plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties, including anti-HIV and cytotoxic activities.[1][2] Accurate and precise analytical methods are paramount for the quantification of Lancifodilactone in various matrices during preclinical and clinical development. This guide provides a comparative overview of the principal analytical techniques applicable to the detection and quantification of Lancifodilactone and structurally related nortriterpenoids.

While specific validated analytical methods for Lancifodilactone are not extensively documented in publicly available literature, this guide draws upon established methodologies for the analysis of similar nortriterpenoids from Schisandra species. The presented data and protocols serve as a robust starting point for the development and validation of analytical methods tailored to Lancifodilactone.

Quantitative Data Summary

The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of nortriterpenoids structurally similar to Lancifodilactone. This data provides a benchmark for expected performance characteristics.

Analytical TechniqueCompound(s) AnalyzedLinearity Range (µg)Average Recovery (%)Remarks
HPLC De-hydroxy arisanlactone D, 25-hydroxy schindilactone, schindilachone A, lancifodilactone D 0.075-1.800, 0.098-0.980, 0.095-0.950, 0.053-0.53098.57, 96.44, 97.96, 97.27Provides good separation and quantification for these four nortriterpenoids.[3]
LC-MS/MS Schizandrin5-500 ng/mL90.8-99.6A validated method for the pharmacokinetic study of a related compound in rat plasma.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for Lancifodilactone.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Lancifodilactone from a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: Extract Lancifodilactone from the sample matrix using a suitable solvent (e.g., methanol (B129727) or ethanol). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a ratio of 33:67 (v/v).[3] The optimal ratio should be determined during method development.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)[3]

    • Mobile Phase: Acetonitrile:Water (e.g., 33:67, v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 37°C[3]

    • Detection Wavelength: 264 nm[3]

    • Injection Volume: 10-20 µL

  • Calibration: Prepare a series of standard solutions of a reference standard of Lancifodilactone (or a closely related compound) at known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample into the HPLC system. Identify the peak corresponding to Lancifodilactone based on its retention time. The concentration of Lancifodilactone in the sample can be calculated from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of Lancifodilactone, particularly in complex biological matrices.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Similar to the HPLC method, extract Lancifodilactone from the sample matrix. Due to the high sensitivity of LC-MS/MS, a more rigorous cleanup, such as liquid-liquid extraction or SPE, is often necessary.

  • Mobile Phase Preparation: Prepare mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Chromatographic Conditions:

    • Column: C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase: A gradient elution is typically used. A starting condition could be 95% A and 5% B, with a linear gradient to 5% A and 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for triterpenoids.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for Lancifodilactone need to be determined by infusing a standard solution.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Calibration and Quantification: Prepare a calibration curve using a reference standard. The concentration of Lancifodilactone in the sample is determined by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of Lancifodilactone and for purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve a pure sample of Lancifodilactone in a suitable deuterated solvent.

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

  • Structure Elucidation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to determine the complete chemical structure of the molecule.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of Lancifodilactone from a plant matrix.

G cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Data Analysis A Plant Material B Extraction A->B C Filtration B->C D Concentration C->D E Purification (e.g., SPE) D->E F HPLC / LC-MS Analysis E->F G Peak Identification F->G H Quantification G->H I Reporting H->I

General workflow for Lancifodilactone analysis.

Potential Signaling Pathway

Given the reported cytotoxic activity of nortriterpenoids from Schisandra, a plausible mechanism of action involves the induction of apoptosis. The following diagram depicts a simplified apoptotic signaling pathway that may be influenced by Lancifodilactone.

G A Lancifodilactone B Induction of Apoptosis A->B Bioactivity C Caspase Activation B->C leads to D Cell Death C->D results in

Hypothesized apoptotic signaling pathway.

References

A Comparative Guide to the Total Synthesis of Lancifodilactone C: An Analysis of Reproducibility and Strategic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lancifodilactone C, a nortriterpenoid with promising anti-HIV activity, has presented a significant challenge to synthetic chemists due to its complex and sterically congested polycyclic architecture. The successful total synthesis of this natural product is a testament to the ingenuity of modern synthetic strategies. This guide provides a comparative analysis of the reported synthetic routes to this compound and its close analogue, Lancifodilactone G acetate (B1210297), with a focus on reproducibility, synthetic efficiency, and the strategic approaches employed.

Comparison of Synthetic Strategies

To date, two major synthetic approaches have been pivotal in the synthesis of the Lancifodilactone core. The first, a landmark achievement by Kuroiwa et al., accomplished the first total synthesis of this compound and led to the revision of its initially proposed structure.[1] A second key contribution is the asymmetric total synthesis of Lancifodilactone G acetate by Yang et al., which provides valuable insights for the stereocontrolled synthesis of this class of molecules.[2][3][4]

Parameter Kuroiwa et al. Synthesis of this compound Yang et al. Synthesis of Lancifodilactone G Acetate
Key Strategy Domino [4+3] cycloaddition/electrocyclizationAsymmetric Diels-Alder reaction, Intramolecular Pauson-Khand reaction, Ring-closing metathesis
Overall Yield Data not explicitly available in summaryData not explicitly available in summary
Number of Steps Not explicitly stated in summary28 steps for Lancifodilactone G acetate[4]
Starting Material Not explicitly stated in summary2-(triisopropylsiloxy)-1,3-butadiene[2]
Key Strengths Novel domino reaction for core construction, structural revision of the natural product.[1]High degree of stereocontrol, well-established and powerful transformations.[3][4]
Potential for Scalability The efficiency of the key domino reaction on a larger scale would need to be established.The use of multiple named reactions with known scalability potential suggests a feasible route for scale-up, though optimization would be required.
Reproducibility As a novel strategy, reproducibility may require careful optimization of the key domino reaction conditions.The use of well-established reactions generally offers higher reproducibility, though the complexity of the substrate may present challenges.

Synthetic Route Overviews

The divergent strategies employed by the two research groups highlight different approaches to assembling the intricate carbon skeleton of the Lancifodilactones.

Kuroiwa et al. Approach: A Domino Cascade to the Core

The synthesis reported by Kuroiwa and coworkers features a novel and elegant domino [4+3] cycloaddition reaction. This key transformation, involving an oxidation, Diels-Alder reaction, elimination, and electrocyclization, efficiently constructs the core structure of this compound.[1] This approach is notable for its convergency and the complexity generated in a single cascade.

Kuroiwa_Strategy Start Precursor A Intermediate1 Domino Reaction Precursor Start->Intermediate1 Multi-step synthesis Core This compound Core Intermediate1->Core Domino [4+3] Cycloaddition / Electrocyclization Final This compound Core->Final Functional Group Manipulations

Caption: Key strategy of the Kuroiwa synthesis of this compound.

Yang et al. Approach: A Stepwise and Stereocontrolled Assembly

The asymmetric total synthesis of Lancifodilactone G acetate by Yang and his team showcases a more linear and stepwise, yet highly controlled, approach.[2][3][4] Their strategy relies on a series of powerful and well-precedented reactions to build the complex ring system with high stereoselectivity. Key transformations include an asymmetric Diels-Alder reaction to set the initial stereochemistry, an intramolecular Pauson-Khand reaction to form a five-membered ring, and a ring-closing metathesis to construct an eight-membered ring.[3][4]

Yang_Strategy Start Simple Starting Materials FragmentA Fragment A Start->FragmentA FragmentB Fragment B Start->FragmentB Combined Combined Fragments FragmentA->Combined Asymmetric Diels-Alder FragmentB->Combined PK_Substrate Pauson-Khand Substrate Combined->PK_Substrate RCM_Substrate RCM Substrate PK_Substrate->RCM_Substrate Intramolecular Pauson-Khand Reaction Core Lancifodilactone G Acetate Core RCM_Substrate->Core Ring-Closing Metathesis Final (+)-Lancifodilactone G Acetate Core->Final Final Steps

Caption: Stepwise approach in the Yang synthesis of Lancifodilactone G Acetate.

Experimental Protocols

Detailed experimental protocols are crucial for assessing the reproducibility and practicality of a synthetic route. While full experimental details are found in the supporting information of the respective publications, the following provides an overview of the key transformations.

Key Experiment: Kuroiwa's Domino [4+3] Cycloaddition
  • Objective: To construct the core tricyclic system of Lancilactone C.

  • General Procedure: A solution of the dienophile precursor is treated with an oxidizing agent in a suitable solvent, followed by the addition of the diene. The reaction mixture is stirred at a specific temperature for a designated time to allow the domino cascade to proceed. Purification is typically carried out using column chromatography.

  • Note: The specific reagents, solvents, temperatures, and reaction times are critical for the success and reproducibility of this complex transformation and can be found in the original publication.[1]

Key Experiment: Yang's Asymmetric Diels-Alder Reaction
  • Objective: To establish the initial stereochemistry of the molecule.

  • General Procedure: To a solution of the diene in a suitable solvent at low temperature is added a chiral Lewis acid catalyst, followed by the dienophile. The reaction is monitored by TLC until completion. Workup and purification by column chromatography afford the desired cycloaddition product with high enantioselectivity.

  • Note: The choice of chiral ligand and Lewis acid is critical for achieving high stereocontrol.

Key Experiment: Yang's Intramolecular Pauson-Khand Reaction
  • Objective: To construct the cyclopentenone ring fused to the existing framework.

  • General Procedure: The enyne substrate is dissolved in a suitable solvent and treated with a cobalt-carbonyl complex (e.g., Co2(CO)8). The reaction is then heated under a carbon monoxide atmosphere (or with a CO source) to promote the cyclization. Purification is typically performed by column chromatography.

  • Note: The reaction conditions, including the choice of solvent and the method of CO delivery, can significantly impact the yield and reproducibility.

Conclusion

The total syntheses of this compound and its analogues represent significant achievements in organic chemistry. The Kuroiwa synthesis offers a novel and efficient domino strategy for the rapid construction of the molecular core, though its reproducibility and scalability may require further investigation. The Yang synthesis, on the other hand, employs a series of well-established and powerful reactions, suggesting a potentially more reproducible and scalable, albeit longer, route.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals. For the initial exploration of structure-activity relationships, a convergent and efficient route like the one developed by Kuroiwa et al. may be advantageous. For the large-scale production of a lead compound, a more linear but robust and reproducible synthesis, as exemplified by the work of Yang et al., might be more suitable after optimization. Further studies directly comparing the reproducibility and scalability of these and other potential synthetic strategies would be highly valuable to the scientific community.

References

Safety Operating Guide

Prudent Disposal of Lancifodilactone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides a comprehensive guide for the proper disposal of Lancifodilactone C, a bioactive natural product, intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach, assuming potential cytotoxicity and environmental hazard, is mandated. These procedures are based on established best practices for handling novel bioactive compounds and hazardous laboratory waste.

I. Core Principles for Disposal

Given that this compound is a bioactive terpenoid, it must be handled as a potentially hazardous chemical.[1][2][3] The primary principle is to prevent its release into the environment and to ensure the safety of all personnel.[4] All waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated from general laboratory waste and disposed of through a licensed hazardous waste management company.[5][6][7][8]

II. Quantitative Data and Waste Classification

In the absence of specific regulatory limits for this compound, all materials contaminated with the compound should be treated as hazardous chemical waste. The following table summarizes the classification and handling requirements.

Waste StreamDescriptionRecommended ContainerDisposal Route
Solid Waste Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, wipes).Clearly labeled, sealed, puncture-resistant, and chemically compatible container with a "Hazardous Waste" label.[5][9]High-temperature incineration via a licensed hazardous waste contractor.[7][8]
Liquid Waste Solutions containing this compound, solvents used for extraction or reaction, and rinsates from contaminated glassware.Clearly labeled, sealed, leak-proof, and chemically compatible container with a "Hazardous Waste" label.[5]High-temperature incineration via a licensed hazardous waste contractor.[7][8]
Sharps Waste Needles, syringes, Pasteur pipettes, or any other sharp objects contaminated with this compound.A designated, puncture-proof sharps container clearly labeled as "Hazardous Waste" and "Sharps".[6][9]High-temperature incineration via a licensed hazardous waste contractor.[6][9]
Aqueous Waste (deactivated) Aqueous solutions where the bioactive compound has been chemically degraded to non-hazardous products (requires a validated deactivation protocol).Standard laboratory waste container, subject to pH neutralization if necessary.Drain disposal may be permissible subject to local regulations.

III. Experimental Protocols for Waste Handling and Disposal

The following step-by-step procedures must be followed for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • At the Point of Generation: Immediately segregate all waste contaminated with this compound.

  • Solid Waste: Collect in a designated, labeled, and sealed container. Do not mix with non-hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix incompatible chemicals. Keep a log of the contents.

  • Sharps Waste: Place all contaminated sharps directly into a designated sharps container to prevent injury.[6]

2. Labeling and Storage:

  • Clear Identification: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are closed when not in use.

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.

  • Incineration: The recommended final disposal method for cytotoxic and bioactive compounds is high-temperature incineration to ensure complete destruction.[7][8]

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.

  • Collect Rinsate: The initial rinsate must be collected and treated as hazardous liquid waste.

  • Secondary Wash: After the initial rinse, wash glassware and surfaces with an appropriate laboratory detergent and water.

IV. Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite (B1170534) or sand) and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow Start Waste Generation (this compound) Is_Sharp Is the waste a sharp object? Start->Is_Sharp Is_Liquid Is the waste liquid? Is_Sharp->Is_Liquid No Sharps_Container Collect in labeled Hazardous Sharps Container Is_Sharp->Sharps_Container Yes Is_Solid Is the waste solid? Is_Liquid->Is_Solid No Liquid_Container Collect in labeled Hazardous Liquid Waste Container Is_Liquid->Liquid_Container Yes Solid_Container Collect in labeled Hazardous Solid Waste Container Is_Solid->Solid_Container Yes EHS_Pickup Arrange for pickup by EHS/Licensed Contractor Sharps_Container->EHS_Pickup Liquid_Container->EHS_Pickup Solid_Container->EHS_Pickup Incineration Final Disposal: High-Temperature Incineration EHS_Pickup->Incineration

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.